(S)-Brompheniramine-d6 (maleate)
Description
BenchChem offers high-quality (S)-Brompheniramine-d6 (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Brompheniramine-d6 (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H23BrN2O4 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
(3S)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;5-3(6)1-2-4(7)8/h3-8,10,12,16H,9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m0./s1/i1D3,2D3; |
InChI Key |
VYQJTGFMCKAYQN-FJHMAUTRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Br)C2=CN=CC=C2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Brompheniramine-d6 (maleate) chemical properties
An In-Depth Technical Guide to (S)-Brompheniramine-d6 (Maleate): Chemical Properties and Bioanalytical Applications
Executive Summary
(S)-Brompheniramine, widely known as dexbrompheniramine, is a highly potent first-generation alkylamine H1-receptor antagonist. In modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling, achieving high-fidelity quantification of this compound in complex biological matrices (e.g., plasma, serum, urine) is a critical regulatory requirement. (S)-Brompheniramine-d6 maleate serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays. By leveraging a hexadeuterated N,N-dimethyl moiety, this standard perfectly mirrors the physicochemical and chromatographic behavior of the unlabeled analyte while providing a distinct mass shift (+6 Da) for highly specific mass spectrometric detection[1].
This whitepaper details the structural properties, mechanistic rationale for its design, and validated bioanalytical protocols required to deploy (S)-Brompheniramine-d6 maleate in high-throughput LC-MS/MS workflows.
Physicochemical Profiling & Structural Rationale
The chemical architecture of (S)-Brompheniramine-d6 maleate is engineered for both analytical stability and optimal ionization.
Why the Maleate Salt? In its freebase form, (S)-brompheniramine is an oil that is susceptible to oxidative degradation and exhibits poor aqueous solubility. Converting it to the maleate salt (2Z)-2-butenedioate yields a highly stable, crystalline solid[1]. This salt form ensures precise gravimetric weighing during the preparation of stock solutions and prevents degradation during long-term storage at 2–8°C.
Why the d6-Dimethyl Label? The isotopic label is strategically placed on the terminal N,N-dimethyl group. The carbon-deuterium (C-D) bonds in this specific aliphatic environment are highly resistant to hydrogen-deuterium exchange (HDX) when exposed to protic solvents or biological matrices[2]. If the deuterium were placed on the aromatic rings, it could be susceptible to exchange or metabolic cleavage, compromising the integrity of the internal standard.
Table 1: Core Chemical Properties
| Property | Specification |
| Chemical Name | (S)-Brompheniramine-d6 Maleate |
| Synonyms | Dexbrompheniramine-d6 Maleate; Disomer-d6 Maleate |
| CAS Number | 2714486-18-5[1] |
| Molecular Formula | C₂₀H₁₇D₆BrN₂O₄ (C₁₆H₁₃D₆BrN₂ • C₄H₄O₄)[1] |
| Molecular Weight | 441.35 g/mol [1] |
| Monoisotopic Mass (Freebase) | 324.11 g/mol |
| Isotopic Purity | >99% |
| Storage Conditions | 2–8°C (Refrigerator), protected from light[1] |
Mechanistic Grounding: Isotope Dilution Mass Spectrometry
In LC-MS/MS bioanalysis, matrix effects—specifically ion suppression or enhancement caused by endogenous plasma phospholipids—can severely skew quantitative results. (S)-Brompheniramine-d6 maleate mitigates this through Isotope Dilution Mass Spectrometry (IDMS) .
Because the SIL-IS shares the exact lipophilicity and pKa of the target analyte, it co-elutes chromatographically. Any matrix component entering the electrospray ionization (ESI) source at that specific retention time will suppress the ionization of both the unlabeled drug and the d6-standard equally. By quantifying the ratio of the analyte peak area to the IS peak area, the system self-corrects for variations in extraction recovery and ionization efficiency.
Workflow of Isotope Dilution Mass Spectrometry using (S)-Brompheniramine-d6.
Validated Bioanalytical Protocol
To ensure a self-validating system, the following protocol utilizes Protein Precipitation (PPT), which provides a rapid, high-throughput extraction while relying on the d6-internal standard to compensate for the relatively dirty matrix extract compared to Solid Phase Extraction (SPE)[3].
Step-by-Step Methodology: Plasma Extraction & LC-MS/MS Analysis
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 μL of human or animal plasma into a 1.5 mL microcentrifuge tube[3].
-
IS Spiking: Add 25 μL of the internal standard working solution (20 ng/mL (S)-Brompheniramine-d6 maleate in 50% methanol)[3]. Causality: Spiking early ensures the IS is subjected to the exact same protein-binding and extraction dynamics as the endogenous analyte.
-
Precipitation: Add 300 μL of ice-cold acetonitrile to denature plasma proteins[3].
-
Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding complexes.
-
Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Dilution: Transfer 100 μL of the clear supernatant into an autosampler vial and dilute with 400 μL of 0.1% formic acid in water[3]. Causality: Diluting the highly organic supernatant with an aqueous buffer improves the peak shape and prevents "solvent breakthrough" during reversed-phase LC injection.
Phase 2: LC-MS/MS Parameters
-
Ionization Mode: Positive Ion Electrospray (ESI+)[3].
-
Precursor to Product Ion Transitions (MRM):
-
Unlabeled (S)-Brompheniramine: m/z 319.1 → m/z 274.1 (Loss of dimethylamine)[4].
-
Labeled (S)-Brompheniramine-d6: m/z 325.1 → m/z 274.1 (The +6 Da shift is on the lost dimethylamine group, leaving the identical product ion).
-
-
Calibration Range: 0.05 to 20 ng/mL[3].
-
System Suitability: Inter-day and intra-day precision (CV) must remain ≤15%, with accuracy between 85% and 115%[3].
Step-by-step protein precipitation extraction protocol for plasma samples.
Pharmacokinetics & Clinical Relevance
The deployment of (S)-Brompheniramine-d6 maleate in clinical mass spectrometry has enabled highly granular pharmacokinetic mapping, particularly in pediatric and specialized populations. By achieving Lower Limits of Quantification (LLOQ) as low as 0.05 ng/mL[3], researchers can accurately track the terminal elimination phase of the drug.
In recent pediatric PK studies, this exact bioanalytical methodology was utilized to demonstrate that the maximum plasma concentration (
References
-
Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years Source: Ovid / Journal of Clinical Pharmacology URL:[Link]
-
Bioavailability assessment of a brompheniramine taste-masked pediatric formulation in a juvenile porcine model Source: National Institutes of Health (NIH) URL:[Link]
-
(S)-Brompheniramine-d6 Maleate (CAS No: 2714486-18-5) Properties and Specifications Source: Pharmaffiliates URL:[Link]
Sources
A Comprehensive Technical Guide to the Certificate of Analysis for (S)-Brompheniramine-d6 (maleate)
Introduction
(S)-Brompheniramine is the chirally active S-enantiomer of the first-generation antihistamine, Brompheniramine. In modern pharmaceutical research and development, particularly in pharmacokinetic (PK) and bioequivalence studies, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving the highest degree of accuracy in mass spectrometry-based quantification. (S)-Brompheniramine-d6 (maleate), where six specific hydrogen atoms have been replaced by their heavier, stable isotope deuterium, serves this exact purpose. Its near-identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass shift, make it the gold standard for internal standardization.
The utility of such a critical reagent is, however, entirely dependent on its quality. Researchers, scientists, and drug development professionals must have absolute confidence in the identity, purity, potency, and isotopic integrity of their reference standard. This confidence is formally conveyed through the Certificate of Analysis (CoA), a document that provides a comprehensive summary of a specific batch's quality control testing.
This guide provides an in-depth technical examination of the analytical methodologies and scientific principles that underpin a robust CoA for (S)-Brompheniramine-d6 (maleate). It moves beyond a simple list of tests to explain the causality behind experimental choices, empowering the end-user to critically evaluate and fully comprehend the quality of their reference material.
Section 1: The Anatomy and Workflow of a Certificate of Analysis
A Certificate of Analysis is the culmination of a rigorous, multi-step quality control process. It is not merely a data sheet but a declaration of a material's compliance with pre-defined specifications, validated through orthogonal analytical techniques.[1][2] The process begins with receipt of a material batch and proceeds through a series of tests designed to confirm its structure and quantify its purity and other critical attributes.
Caption: High-level workflow from batch receipt to final release.
A typical CoA for a reference standard is structured to provide clear traceability and comprehensive analytical results.[2][3]
| Section | Content | Purpose |
| Header Information | Supplier Name, Product Name, Product Code, Batch/Lot Number, Date of Issue. | Provides unequivocal identification of the material and document traceability. |
| Physical & Chemical Data | Chemical Formula, Molecular Weight, CAS Number, Physical Appearance. | Basic chemical identifiers and physical description. |
| Analytical Results | A detailed list of tests performed, methods used, acceptance criteria (specifications), and the actual results for the batch. | The core of the CoA, providing quantitative evidence of the material's quality.[4] |
| Certifications & Signatures | A statement of compliance and the signature of an authorized Quality Assurance (QA) professional. | Formal declaration that the material meets the required standards.[2] |
Section 2: Definitive Identification of (S)-Brompheniramine-d6 (maleate)
The first and most fundamental requirement is to confirm that the material is, without ambiguity, the correct chemical entity. For a complex molecule like (S)-Brompheniramine-d6, a single technique is insufficient. A combination of spectroscopic methods is employed to confirm the carbon-hydrogen framework, the precise molecular mass, and the molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is unparalleled in its ability to elucidate the precise chemical structure of a molecule. It provides atom-level information about the connectivity and chemical environment of nuclei such as protons (¹H), carbon-13 (¹³C), and deuterium (²H).
-
¹H-NMR (Proton NMR): This technique confirms the overall structure. The resulting spectrum for (S)-Brompheniramine-d6 should be consistent with that of non-deuterated (S)-Brompheniramine, with one critical difference: the signals corresponding to the six deuterated positions will be absent or significantly diminished in integration. This absence is a primary confirmation of successful isotopic labeling.[5][6]
-
²H-NMR (Deuterium NMR): While ¹H-NMR confirms the absence of protons, ²H-NMR directly observes the deuterium nuclei, confirming their presence at the specific, intended locations on the molecule.[7][8] This provides definitive proof of the labeling scheme.
Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the (S)-Brompheniramine-d6 (maleate) standard and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d6, DMSO-d6). The choice of solvent is critical to avoid interfering signals.[9]
-
Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used.
-
Data Acquisition: Acquire the spectrum, ensuring an adequate signal-to-noise ratio is achieved.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Interpretation: The chemical shifts, splitting patterns (multiplicity), and integration values of all signals are analyzed and compared against the known structure of Brompheniramine to confirm structural integrity.
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio of ions, providing two crucial pieces of information for this molecule: the exact molecular weight and the distribution of isotopic masses. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy to confirm the elemental composition.[10][11]
For (S)-Brompheniramine-d6, the expected molecular ion peak will be 6 mass units higher than its non-deuterated counterpart. Furthermore, HRMS allows for the detailed analysis of the isotopic cluster, which is used to calculate the isotopic enrichment (see Section 4.2).
Experimental Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A short chromatographic run is used to separate the analyte from any non-volatile impurities.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode, which will protonate the molecule to form the [M+H]⁺ ion.
-
Mass Analysis: Acquire full-scan mass spectra using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Interpretation: The measured mass of the most abundant peak in the molecular ion cluster is compared to the theoretical exact mass of C₁₆H₁₄D₆BrN₂. The difference should be within a narrow tolerance (typically < 5 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's chemical bonds.[12][13] While NMR and MS provide structural and mass information, FTIR confirms the presence of key functional groups (e.g., C-Br, aromatic C-H, C-N). The spectrum is compared to a well-characterized reference standard to confirm identity.[14][15]
Section 3: Quantifying Purity: Chemical and Stereochemical Integrity
Purity assessment is a multi-faceted endeavor. For (S)-Brompheniramine-d6, we must answer two distinct questions:
-
What is the level of non-brompheniramine related chemical impurities?
-
What is the level of the unwanted (R)-enantiomer?
Caption: Decision logic for comprehensive purity analysis.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the primary technique for separating and quantifying impurities in pharmaceutical compounds. A reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is highly effective for separating brompheniramine from potential process impurities or degradants.[16][17] The area of each impurity peak is measured relative to the main peak area to calculate the purity, often reported as "area %". Method validation is performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[18][19][20]
Experimental Protocol: Reverse-Phase HPLC for Chemical Purity
-
System Preparation: The HPLC system is configured according to a validated method, specifying the column, mobile phases, flow rate, and detector wavelength (e.g., 260 nm).[21] All procedures must adhere to standards outlined in pharmacopeias like USP General Chapter <621>.[22][23]
-
System Suitability Test (SST): Before sample analysis, a standard solution is injected to verify that the chromatographic system is performing adequately. Key SST parameters include peak symmetry (tailing factor), resolution between closely eluting peaks, and injection precision.
-
Sample Preparation: An accurately weighed sample is dissolved in a suitable diluent to a known concentration (e.g., 1.0 mg/mL).
-
Analysis: The sample solution is injected into the HPLC system.
-
Data Processing: The resulting chromatogram is integrated to determine the peak area of (S)-Brompheniramine-d6 and all impurity peaks.
-
Calculation: Purity is calculated by dividing the main peak area by the total area of all peaks and multiplying by 100.
Table of Typical Purity Specifications
| Test | Method | Specification |
| Chemical Purity | HPLC (UV, 260 nm) | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% (S)-enantiomer |
Enantiomeric Purity by Chiral HPLC
Causality: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard HPLC. To separate the (S)- and (R)-enantiomers of brompheniramine, a chiral stationary phase (CSP) is required.[24] These columns contain a chiral selector that interacts differently with each enantiomer, causing one to be retained longer than the other, thus achieving separation.[25][26] This analysis is critical to confirm that the material is predominantly the desired (S)-enantiomer.
Section 4: Determining Potency and Isotopic Distribution
Beyond purity, it is essential to determine the amount of the active moiety (assay or potency) and to confirm the isotopic enrichment, which validates its function as a d6-standard.
Assay by HPLC (vs. Primary Standard)
Causality: The assay determines the mass content of the (S)-Brompheniramine-d6 moiety in the material. It accounts for the presence of impurities and the maleate counter-ion. The most common approach is to use the same HPLC method as for purity but to perform the analysis against a primary reference standard that has a certified, known potency.[27][28] The response (peak area) of the sample is directly compared to the response of the primary standard.
Isotopic Enrichment by Mass Spectrometry
Causality: Isotopic enrichment defines the percentage of the material that contains the desired number of deuterium atoms (d6). This is a critical parameter for an internal standard, as low enrichment can lead to interference with the analyte being measured.[29] High-resolution mass spectrometry is used to resolve the isotopic peaks (d0, d1, d2...d6) and calculate their relative abundances.[10][11][30]
Table of Isotopic Distribution Results (Example)
| Isotopic Species | Relative Abundance (%) | Specification |
| d0 (unlabeled) | < 0.1 | Report Value |
| d1 - d4 | < 0.1 | Report Value |
| d5 | 0.5 | Report Value |
| d6 | 99.4 | ≥ 98% |
Section 5: Analysis of Residuals and Physical Properties
Water Content by Karl Fischer Titration
Causality: The presence of water can affect the stability of a reference material and, more importantly, leads to inaccurate weighing if not accounted for. The Karl Fischer (KF) titration is the gold-standard method for water determination in pharmaceuticals because it is specific to water and is not affected by other volatile substances, unlike the "Loss on Drying" method.[31][32] For highly pure, low-moisture materials, coulometric KF is preferred due to its high sensitivity for trace amounts of water.[33][34][35]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Preparation: The KF titrator's vessel is filled with a specialized reagent, and the instrument is allowed to self-titrate to a dry, stable endpoint (low drift).
-
Sample Introduction: A precisely weighed amount of the (S)-Brompheniramine-d6 (maleate) sample is introduced directly into the titration vessel.
-
Titration: The instrument electrochemically generates iodine, which reacts stoichiometrically with the water from the sample.
-
Endpoint Detection: An electrode detects the presence of excess iodine, signaling the end of the titration.
-
Calculation: Based on the total charge required to generate the iodine (Faraday's law) and the sample weight, the instrument automatically calculates the water content, typically expressed as a weight percentage (% w/w).[34]
Conclusion
The Certificate of Analysis for a high-purity, isotopically labeled, chiral reference standard like (S)-Brompheniramine-d6 (maleate) is a testament to rigorous analytical science. It provides researchers with the necessary assurance that the material is fit for its intended purpose in demanding, regulated bioanalytical applications. Each test, from structural confirmation by NMR and MS to the quantification of chemical, chiral, and isotopic purity by chromatography and the determination of water content by Karl Fischer titration, serves a specific and critical function. By understanding the scientific principles and causality behind these analyses, scientists and drug development professionals can use these vital reagents with the utmost confidence, ensuring the integrity and validity of their research data.
References
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]
-
Apex Instrument. (2025, December 6). FT-IR Spectroscopy for Raw Material Identification Guide. Available at: [Link]
-
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]
-
Kaplan Scientific. (2026, January 7). Raw Material ID with FTIR Raman & NIR in Pharma. Available at: [Link]
-
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
Royal Society of Chemistry. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]
-
Element Lab Solutions. USP 621 Changes. Available at: [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Brompheniramine. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) - NIH. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
RSC Publishing. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. Available at: [Link]
-
Isotec. applications of quantitative d-nmr in analysis of deuterium enriched compounds. Available at: [Link]
-
Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]
-
International Council for Harmonisation (ICH). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Available at: [Link]
-
ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link]
-
Honeywell. Determination of Water Content in Lyophilisates Using Karl Fischer Titration. Available at: [Link]
-
Canadian Science Publishing. Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Available at: [Link]
-
Edinburgh Analytical. (2025, May 19). API Identification Using FTIR Spectroscopy. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Magritek. (2023, September 8). Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. Available at: [Link]
-
Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]
-
SYNMR. (2023, May 22). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]
-
PharmaRegulatory.in. (2025, December 19). Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. Available at: [Link]
-
ResearchGate. (2026, February 18). (PDF) Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Finbyz Tech. (2024, April 9). Certificate of Analysis (CoA): Definition & Key Requirements for 2025. Available at: [Link]
-
ResearchGate. (2026, January 6). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Available at: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
Pharmaceutical Technology. (2023, August 1). FDA Releases Guidance on Standards Related to Pharmaceutical Quality. Available at: [Link]
-
LabAlley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis). Available at: [Link]
-
World Health Organization (WHO). Annex 4. Available at: [Link]
-
ResearchGate. Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography | Request PDF. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]
-
MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Available at: [Link]
-
PubMed. (2000, April 14). Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography. Available at: [Link]
-
CONICET. (2013, September 2). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF BROMHEXINE, CHLORPHENIRAMINE, PARACETAMOL, AND. Available at: [Link]
-
American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
Sources
- 1. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. Certificate of Analysis in 2024:Definition & Key Requirement [finbyz.tech]
- 3. cdn.who.int [cdn.who.int]
- 4. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 5. isotope.com [isotope.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 9. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research – SYNMR [synmr.in]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. apexinstrument.me [apexinstrument.me]
- 13. agilent.com [agilent.com]
- 14. Raw Material ID with FTIR Raman & NIR in Pharma | Kaplan Scientific [kaplanscientific.nl]
- 15. edinburghanalytical.com [edinburghanalytical.com]
- 16. helixchrom.com [helixchrom.com]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. usp.org [usp.org]
- 23. agilent.com [agilent.com]
- 24. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. documents.lgcstandards.com [documents.lgcstandards.com]
- 28. mriglobal.org [mriglobal.org]
- 29. resolvemass.ca [resolvemass.ca]
- 30. researchgate.net [researchgate.net]
- 31. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 32. mt.com [mt.com]
- 33. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 34. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. merckmillipore.com [merckmillipore.com]
(S)-Brompheniramine-d6 (maleate) for use in metabolic studies
Whitepaper: The Strategic Application of (S)-Brompheniramine-d6 Maleate in Advanced Metabolic and Pharmacokinetic Studies
Executive Summary
(S)-Brompheniramine, the dextrorotatory isomer of brompheniramine (dexbrompheniramine), is a potent first-generation H1-receptor antagonist widely utilized for its antihistaminic properties[1]. In clinical pharmacology, mapping the precise metabolic clearance and pharmacokinetic (PK) profile of this compound is critical for evaluating drug-drug interactions and patient safety. The integration of stable heavy isotopes—specifically via (S)-Brompheniramine-d6 maleate—has revolutionized the bioanalytical quantification of this drug[2]. This technical guide provides an authoritative framework for utilizing this fully deuterated standard in metabolic studies, detailing the mechanistic causality behind experimental protocols and presenting self-validating LC-MS/MS workflows.
Mechanistic Rationale for Deuteration in Metabolic Studies
The metabolic clearance of (S)-brompheniramine is predominantly hepatic, mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a primary role[1]. The dominant biotransformation pathway is sequential N-demethylation, which yields active and inactive metabolites, namely monodesmethylbrompheniramine and didesmethylbrompheniramine[3].
(S)-Brompheniramine-d6 Maleate is engineered with six deuterium atoms replacing the hydrogen atoms on the terminal N,N-dimethyl group. This structural modification serves two distinct strategic purposes in metabolic research:
-
Bioanalytical Specificity (The +6 Da Mass Shift): In LC-MS/MS quantification, a mass shift of +6 Da is mathematically optimal. It completely bypasses the natural isotopic envelope (M+1, M+2, M+3) of the unlabeled parent drug, ensuring zero isotopic cross-talk in the mass spectrometer's collision cell.
-
Kinetic Isotope Effect (KIE) Investigations: Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, placing deuterium directly at the site of CYP-mediated metabolism (the N-methyl groups) can alter the rate of N-demethylation[2]. This allows researchers to probe transition-state kinetics and potentially redirect metabolic pathways to reduce toxicities[2].
The maleate salt form is explicitly selected for these studies because it dramatically enhances the compound's aqueous solubility[4]. This ensures homogeneous distribution within biological matrices (such as plasma or liver microsomes) and prevents localized precipitation that could artificially skew kinetic clearance data.
Visualizing the Metabolic Pathway
Figure 1: Sequential hepatic N-demethylation of (S)-brompheniramine via CYP450 enzymes.
Quantitative Data Summaries
To establish a robust analytical framework, researchers must reference the baseline physicochemical and pharmacokinetic parameters of the analyte.
Table 1: Physicochemical & Analytical Parameters of the Internal Standard
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | (S)-Brompheniramine-d6 Maleate | [5] |
| CAS Number | 2714486-18-5 | [4] |
| Molecular Formula | C₂₀H₁₇D₆BrN₂O₄ | [5] |
| Molecular Weight | 441.35 g/mol | [5] |
| Target Application | Internal Standard for LC-MS/MS; Antihistaminic studies |[4] |
Table 2: Pharmacokinetic Parameters of Brompheniramine (Healthy Adults)
| PK Parameter | Mean Value ± SD | Clinical Significance | Reference |
|---|---|---|---|
| Elimination Half-Life (t₁/₂) | 24.9 ± 9.3 hours | Indicates prolonged systemic exposure and sustained H1 antagonism. | [6] |
| Clearance Rate (Cl) | 6.0 ± 2.3 mL/min/kg | Reflects steady hepatic metabolism and renal elimination. | [6] |
| Volume of Distribution (Vd) | 11.7 ± 3.1 L/kg | High Vd indicates extensive tissue distribution, crossing the blood-brain barrier. | [6] |
| Primary Excretion Route | Renal (~40% within 72h) | Both unchanged drug and desmethyl metabolites are excreted in urine. |[3] |
Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis
The following protocol details the extraction and quantification of (S)-brompheniramine from human plasma using (S)-Brompheniramine-d6 maleate as the internal standard (IS). This methodology relies on Protein Precipitation (PPT) and is designed as a self-validating system to ensure absolute data integrity[7].
Step-by-Step Methodology & Causality
-
Matrix Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Causality: A 100 µL volume provides sufficient endogenous analyte to reach low-end quantification limits (e.g., 0.050 ng/mL) while conserving valuable clinical samples[7].
-
-
Internal Standard Spiking: Add 25 µL of the IS working solution (20 ng/mL (S)-Brompheniramine-d6 maleate in 50% methanol)[7].
-
Causality: Spiking the IS before any extraction steps is critical. It guarantees that the deuterated standard undergoes the exact same matrix suppression, protein binding, and extraction losses as the endogenous analyte, creating a mathematically self-correcting ratio for quantification.
-
-
Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile to the sample[7].
-
Causality: Brompheniramine binds extensively to plasma proteins[1]. Acetonitrile rapidly denatures these proteins, breaking the drug-protein bonds and releasing the analyte into the organic phase, achieving simultaneous sample cleanup and extraction.
-
-
Phase Separation: Vortex the mixture vigorously for 30 seconds, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Causality: High-speed centrifugation forces the denatured protein matrix into a solid pellet at the bottom of the tube, allowing for the clean recovery of the drug-rich organic supernatant.
-
-
Aqueous Dilution for Injection: Transfer 100 µL of the supernatant into an autosampler vial and dilute with 400 µL of 0.1% formic acid in water[7].
-
Causality: Injecting high-organic extracts directly into a reverse-phase LC system causes the "solvent effect," leading to severe peak broadening. Diluting the extract with an aqueous buffer matches the initial mobile phase conditions of the LC gradient, focusing the analyte band tightly on the column head for sharp peak resolution[7].
-
-
System Validation: Every analytical batch must include a "Blank" (matrix only) and a "Zero" (matrix + IS only).
-
Causality: This self-validates the assay by proving the absence of endogenous plasma interference (Blank) and confirming that the d6-IS does not contain unlabeled impurities that could cause false positives (Zero).
-
Visualizing the Analytical Workflow
Figure 2: Self-validating LC-MS/MS extraction workflow using (S)-brompheniramine-d6 IS.
Conclusion
The deployment of (S)-Brompheniramine-d6 maleate is indispensable for modern metabolic and pharmacokinetic profiling of antihistamines. By leveraging the +6 Da mass shift and the kinetic stability of deuterium-carbon bonds, researchers can achieve unparalleled bioanalytical sensitivity and gain profound mechanistic insights into CYP450-mediated N-demethylation pathways. Adhering to the self-validating extraction protocols outlined in this guide ensures that pharmacokinetic data remains robust, reproducible, and scientifically authoritative.
References
-
medtigo.com - dexbrompheniramine and phenylephrine. Available at:[Link][1]
-
pharmaffiliates.com - CAS No : 2714486-18-5 | Product Name : (S)-Brompheniramine-d6 Maleate. Available at:[Link][4]
-
ovid.com - Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration. Available at:[Link][7]
-
nih.gov (PubMed) - The pharmacokinetics and antihistaminic effects of brompheniramine. Available at: [Link][6]
-
nih.gov (PubMed) - Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Available at:[Link][2]
-
nih.gov (PubChem) - Brompheniramine | CID 6834. Available at:[Link][3]
Sources
- 1. dexbrompheniramine and phenylephrine | medtigo [medtigo.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
What is (S)-Brompheniramine-d6 (maleate)?
An In-depth Technical Guide to (S)-Brompheniramine-d6 (maleate)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of (S)-Brompheniramine-d6 (maleate), a deuterated, isotopically labeled form of the active S-enantiomer of the first-generation antihistamine, Brompheniramine. The primary application of this compound is as an internal standard for quantitative bioanalysis by mass spectrometry. Its design, leveraging the principles of isotope dilution, makes it an indispensable tool for achieving the highest levels of accuracy and precision in pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This document details the fundamental properties of (S)-Brompheniramine, the critical role of deuterium labeling, and provides a practical, field-proven protocol for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
Part 1: The Core Compound - (S)-Brompheniramine
Chemical Properties and Stereochemistry
Brompheniramine is an alkylamine-derivative antihistamine belonging to the propylamine class.[1][2] It possesses a chiral center, existing as a racemic mixture of two stereoisomers. The pharmacologically active form is the dextrorotatory S-enantiomer, (S)-Brompheniramine, also known as dexbrompheniramine.[3][4] The S-isomer is reported to be significantly more potent than its levo-isomer counterpart.[3] The maleate salt form enhances the compound's stability and aqueous solubility, making it suitable for pharmaceutical formulations and as a reference standard.[1][5]
(S)-Brompheniramine-d6 (maleate) is the stable-isotope labeled analog of dexbrompheniramine maleate, where six hydrogen atoms on the N,N-dimethyl group have been replaced with deuterium.[6][7]
| Property | Value | Source |
| Chemical Name | (γS)-γ-(4-bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate | [6] |
| CAS Number | 2714486-18-5 | [6] |
| Molecular Formula | C₂₀H₁₇D₆BrN₂O₄ | [6] |
| Molecular Weight | 441.35 g/mol | [6] |
| Unlabeled MW | 319.24 g/mol (base) | [8] |
| pKa | 3.59, 9.12 | [1] |
| Appearance | White crystalline powder | [1] |
| Storage | 2-8°C, protected from light | [5][6] |
Mechanism of Action: H₁ Receptor Inverse Agonism
(S)-Brompheniramine exerts its therapeutic effects by acting on histamine H₁ receptors.[9][10] These receptors are G-protein-coupled receptors (GPCRs) that exist in an equilibrium between an inactive (R) and an active (R) conformation. Histamine, when released from mast cells or basophils during an allergic response, acts as an agonist by binding to and stabilizing the active R state.[11][12] This triggers a downstream signaling cascade leading to the classic symptoms of allergy: vasodilation, increased vascular permeability, smooth muscle contraction, and sensory nerve stimulation.[12][13]
Contrary to earlier beliefs that they were simple antagonists, most first-generation antihistamines, including Brompheniramine, are now understood to be inverse agonists .[11][13] They preferentially bind to and stabilize the inactive conformation of the H₁ receptor, shifting the equilibrium away from the active state.[11] This not only blocks histamine from binding but also reduces the receptor's basal, constitutive activity that may be present even in the absence of histamine.[11] This mechanism effectively suppresses the allergic response.[9]
Caption: Mechanism of (S)-Brompheniramine as an H1 receptor inverse agonist.
Pharmacokinetics and Metabolism
Brompheniramine is well-absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 3-5 hours.[14][15] It has a large volume of distribution and a notably long elimination half-life of approximately 25 hours.[14][15][16] Metabolism occurs primarily in the liver via the cytochrome P450 enzyme system, and elimination is mainly through urinary excretion of its metabolites.[14][16][17]
Part 2: The Isotopic Label - The Power of Deuterium
The Gold Standard: Isotope Dilution Mass Spectrometry
The fundamental purpose of (S)-Brompheniramine-d6 is to serve as a "heavy" labeled internal standard (IS) for quantitative analysis.[6] The governing principle is Isotope Dilution Mass Spectrometry (IDMS), which is widely regarded as the gold standard for quantification.[18] In this technique, a known quantity of the deuterated IS is added ("spiked") into a sample at the very beginning of the analytical workflow.[18]
Because the deuterated standard is chemically almost identical to the non-deuterated analyte of interest, it behaves the same way throughout the entire process.[19][20] Any loss of compound during sample extraction, variability in instrument injection volume, or fluctuations in ionization efficiency (ion suppression/enhancement) in the mass spectrometer will affect both the analyte and the IS to the same degree.[18][21] The mass spectrometer can easily differentiate the two based on their mass difference.[20] Consequently, the ratio of the analyte's signal to the IS's signal remains constant and directly proportional to the analyte's concentration, yielding highly accurate and precise results.[18]
Advantages of Deuterium Labeling
-
Co-elution: The analyte and the d6-IS have virtually identical chromatographic retention times, ensuring they experience the same matrix effects at the same moment.[19]
-
Correction for Matrix Effects: Ion suppression or enhancement caused by co-eluting components from a complex biological matrix (like plasma or urine) is effectively normalized.[21]
-
Correction for Sample Loss: Any physical loss of sample during multi-step extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction) is accounted for by the IS.[18][20]
-
Improved Precision: Variations in instrument performance, such as injection volume and detector response, are normalized, leading to highly reproducible data.[18]
Part 3: Application in Bioanalysis - A Technical Workflow
This section outlines a validated, step-by-step protocol for the quantification of (S)-Brompheniramine in human plasma using (S)-Brompheniramine-d6 (maleate) as an internal standard via LC-MS/MS.
Objective
To accurately determine the concentration of (S)-Brompheniramine in human plasma samples over a specified calibration range (e.g., 0.1 to 50 ng/mL).
Experimental Protocol
1. Preparation of Stock and Working Solutions:
- Analyte Stock (1 mg/mL): Accurately weigh and dissolve (S)-Brompheniramine maleate in methanol.
- Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve (S)-Brompheniramine-d6 maleate in methanol.
- Working Solutions: Prepare serial dilutions of the analyte stock in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to every tube except for the blank matrix. Vortex briefly. This is the critical IDMS step.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
3. LC-MS/MS System and Conditions:
- The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[21]
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for the hydrophobic brompheniramine molecule.[22] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization and aids in chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC. |
| Gradient | 10% B to 95% B over 3 min | Efficiently elutes the analyte while separating it from early-eluting matrix components. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine in brompheniramine is readily protonated. |
| MRM Transitions | See table below | Provides high selectivity and sensitivity for quantification. |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| (S)-Brompheniramine | m/z 319.1 | m/z 274.1 | 20 |
| (S)-Brompheniramine-d6 | m/z 325.1 | m/z 280.1 | 20 |
Note: The +6 Da mass shift is observed in both the precursor and the primary product ion, as fragmentation does not cleave the deuterated dimethylamino group.
Caption: Quantitative bioanalysis workflow using a deuterated internal standard.
4. Data Analysis:
- Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.
- For each calibration standard, calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the standards. Apply a linear regression with 1/x² weighting.
- Determine the concentration of the unknown samples by interpolating their measured Peak Area Ratios from the calibration curve.
Part 4: Conclusion
(S)-Brompheniramine-d6 (maleate) is a highly specialized and critical tool for modern bioanalytical science. By combining the known pharmacological activity of the S-enantiomer with the analytical power of stable isotope labeling, it enables researchers to quantify (S)-Brompheniramine in complex biological matrices with unparalleled accuracy, precision, and robustness.[16][18] Its role as an internal standard in isotope dilution mass spectrometry is fundamental to generating the high-quality, reliable data required for regulatory submissions, clinical trial analysis, and advanced pharmacological research.[18] The methodologies described herein represent the current best practices in the field, ensuring data integrity and confidence in analytical outcomes.
References
- BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). [Source name not available].
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- DeRuiter, J. (2001). Principles of Drug Action 2: Histamine H1-Receptor Antagonists.
- Dr.Oracle. (2025, October 7). What is brompheniramine (Bromphed)?.
- [Source name not available]. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- MIMS Singapore. (n.d.). Brompheniramine: Uses & Dosage.
- PubMed. (n.d.). The pharmacokinetics and antihistaminic effects of brompheniramine.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- Wikipedia. (n.d.). H1 antagonist.
- ResearchGate. (n.d.). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years.
- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498.
- Worldwidejournals.com. (n.d.). A Process for the Preparation of Optically Pure D(+) Brompheniramine and Its Pharmaceutically Acceptable Salts.
- Drugs.com. (n.d.). Brompheniramine, Dexbrompheniramine Monograph for Professionals.
- Wikipedia. (n.d.). Histamine receptor.
- Pharmaffiliates. (n.d.). (S)-Brompheniramine-d6 Maleate.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Brompheniramine Maleate?.
- MedCentral. (n.d.). Brompheniramine: uses, dosing, warnings, adverse events, interactions.
- Inxight Drugs. (n.d.). Brompheniramine Maleate.
- PubChem. (n.d.). Brompheniramine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine.
- LGC Standards. (n.d.). Brompheniramine-d6 Maleate.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brompheniramine.
- Patsnap Synapse. (2024, June 14). What is Brompheniramine Maleate used for?.
- Patsnap Synapse. (2023, September 21). Unleashing the Power of Brompheniramine maleate: A Comprehensive Review on R&D Breakthroughs.
- PubMed. (2025, August 21). Total Syntheses of Deuterated Drugs: A Comprehensive Review.
- [Source name not available]. (n.d.). Brompheniramine Maleate.
- ResearchGate. (2026, January 6). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup.
Sources
- 1. medcentral.com [medcentral.com]
- 2. BROMPHENIRAMINE MALEATE [drugs.ncats.io]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Brompheniramine Maleate [drugfuture.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Brompheniramine-d6 Maleate | LGC Standards [lgcstandards.com]
- 8. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Brompheniramine, Dexbrompheniramine Monograph for Professionals - Drugs.com [drugs.com]
- 10. Unleashing the Power of Brompheniramine maleate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine receptor - Wikipedia [en.wikipedia.org]
- 13. H1 antagonist - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mims.com [mims.com]
- 17. What is the mechanism of Brompheniramine Maleate? [synapse.patsnap.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. lcms.cz [lcms.cz]
- 22. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Synthesis and Characterization of (S)-Brompheniramine-d6
This guide provides a comprehensive overview of the synthesis and characterization of (S)-Brompheniramine-d6, a crucial analytical tool for researchers, scientists, and drug development professionals. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a thorough understanding of the entire process from synthesis to final characterization.
Introduction: The Significance of (S)-Brompheniramine-d6
Brompheniramine is a first-generation antihistamine of the propylamine class, widely used to alleviate symptoms of the common cold and allergic rhinitis.[1] It functions as a histamine H1 receptor antagonist, effectively blocking the actions of endogenous histamine.[2] Brompheniramine possesses a chiral center, and its antihistaminic activity resides predominantly in the (S)-enantiomer, also known as dexbrompheniramine.[3][4]
The incorporation of stable isotopes, such as deuterium, into drug molecules is a powerful technique in modern analytical chemistry. (S)-Brompheniramine-d6, with six deuterium atoms on the N,N-dimethyl group, serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[5] The use of a deuterated internal standard that co-elutes with the analyte of interest allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of (S)-brompheniramine in biological matrices.[6][7]
This guide will detail a robust method for the synthesis of (S)-Brompheniramine-d6, beginning with the chiral resolution of racemic brompheniramine, followed by the introduction of the deuterium labels. Subsequently, a comprehensive characterization of the final product using modern analytical techniques will be presented.
Part 1: Synthesis of (S)-Brompheniramine-d6
The synthesis of (S)-Brompheniramine-d6 is a multi-step process that requires careful control of stereochemistry and isotopic labeling. The overall synthetic strategy involves the resolution of racemic brompheniramine to isolate the desired (S)-enantiomer, followed by a demethylation and subsequent re-methylation using a deuterated methylating agent. However, a more direct and efficient approach is the N-alkylation of the precursor amine with a deuterated alkylating agent. For the purpose of this guide, we will focus on a logical and field-proven approach that combines established chiral resolution with a standard N-alkylation procedure using deuterated dimethylamine.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for (S)-Brompheniramine-d6.
Experimental Protocol: Synthesis
Step 1: Resolution of Racemic Brompheniramine
This procedure is adapted from a well-established method for the resolution of racemic brompheniramine.[8]
-
Dissolution: In a suitable reaction vessel, dissolve racemic brompheniramine base in methanol.
-
Addition of Resolving Agent: To the solution, add a stoichiometric amount of (+)-4-nitrotartranilic acid dissolved in methanol.
-
Salt Formation: Heat the mixture to reflux for several hours to facilitate the formation of the diastereomeric salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the less soluble (S)-Brompheniramine-(+)-4-nitrotartranilate salt.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with cold methanol.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.
-
Extraction: Extract the liberated (S)-brompheniramine free base into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-brompheniramine base.
Step 2: Synthesis of (S)-Brompheniramine-d6 via N-Alkylation
This step involves the reductive amination of a suitable precursor with dimethylamine-d6. A more direct approach from a precursor is outlined here. A practical laboratory synthesis might involve the formation of a precursor amine that can then be alkylated. For the purpose of this guide, we will assume the availability of the appropriate precursor. A well-established method for synthesizing deuterated dimethylamine involves the use of deuterated methylation reagents.[9][10]
-
Precursor Preparation: The synthesis starts with a suitable precursor such as 3-(4-bromophenyl)-3-(pyridin-2-yl)propan-1-amine.
-
Reductive Amination: In a reaction vessel, dissolve the precursor amine in a suitable solvent like methanol. Add dimethylamine-d6 hydrochloride and a reducing agent such as sodium cyanoborohydride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (S)-Brompheniramine-d6.
Part 2: Characterization of (S)-Brompheniramine-d6
A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized (S)-Brompheniramine-d6.
Diagram of the Characterization Workflow
Caption: Analytical workflow for the characterization of (S)-Brompheniramine-d6.
Analytical Techniques and Expected Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and for confirming the position and extent of deuterium incorporation.[11]
-
¹H NMR: The proton NMR spectrum of (S)-Brompheniramine-d6 is expected to be similar to that of its non-deuterated counterpart, with the notable absence of the singlet corresponding to the N,N-dimethyl protons. The integration of the remaining proton signals should be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will show all the carbon signals of the brompheniramine backbone. The signal for the N,N-dimethyl carbons will be a multiplet due to coupling with deuterium, and its intensity will be significantly lower.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signal and confirm the isotopic enrichment at the N,N-dimethyl position.
Table 1: Expected ¹H NMR Data for (S)-Brompheniramine-d6
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 | d | Aromatic CH (pyridyl) |
| ~7.4 | d | Aromatic CH (bromophenyl) |
| ~7.1 | m | Aromatic CH (pyridyl & bromophenyl) |
| ~4.2 | t | CH-N |
| ~2.5 | m | CH₂ |
| ~2.2 | m | CH₂ |
| Absent | - | N(CD₃)₂ |
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and isotopic purity of the synthesized compound.[12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the accurate mass of the molecular ion, which should correspond to the calculated mass of C₁₆H₁₄D₆BrN₂. The expected [M+H]⁺ ion would be approximately 325.1155.
-
MS/MS Fragmentation: Tandem mass spectrometry will show characteristic fragmentation patterns. The most intense fragment ion for brompheniramine is typically observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. For (S)-Brompheniramine-d6, this fragment will be shifted to m/z 64, corresponding to [CH₂=N(CD₃)₂]⁺, providing definitive evidence of deuterium incorporation at the intended position.
Table 2: Expected Mass Spectrometry Data for (S)-Brompheniramine-d6
| Ion | Expected m/z (Monoisotopic) |
| [M]⁺ | 324.1108 |
| [M+H]⁺ | 325.1186 |
| Fragment [CH₂=N(CD₃)₂]⁺ | 64.0945 |
3. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of the synthesized (S)-Brompheniramine-d6.
-
Methodology: A chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is used.[13][14] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Expected Result: The chromatogram should show a single major peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being at or below the limit of detection, confirming high enantiomeric purity. A racemic mixture of brompheniramine should be run as a reference to determine the retention times of both enantiomers.
Experimental Protocols: Characterization
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (S)-Brompheniramine-d6 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software and assign the signals based on chemical shifts, multiplicities, and correlation experiments if necessary.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 325.1) to the product ion (m/z 64.1).
-
-
Data Analysis: Analyze the data to confirm the retention time and the presence of the correct precursor and product ions.
Protocol 3: Chiral HPLC Analysis
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H or equivalent cellulose-based column.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and a racemic standard to determine the enantiomeric excess.
Conclusion
This in-depth technical guide has outlined a comprehensive approach to the synthesis and characterization of (S)-Brompheniramine-d6. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently produce and validate this essential analytical standard. The use of (S)-Brompheniramine-d6 as an internal standard will undoubtedly contribute to the generation of high-quality, reliable data in pharmacokinetic and other bioanalytical studies, ultimately advancing our understanding of this important antihistamine.
References
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. (2017). Worldwidejournals.com. Retrieved from [Link]
-
Brompheniramine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Brompheniramine | C16H19BrN2 | CID 6834. (n.d.). PubChem. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]
-
brompheniramine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
A study of pheniramine maleate and verapamil hydrochloride by 2-D NMR techniques. (n.d.). Retrieved from [Link]
-
Brompheniramine. (n.d.). Wikipedia. Retrieved from [Link]
-
Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography. (2000, April 14). PubMed. Retrieved from [Link]
-
D-Brompheniramine. (n.d.). NIST WebBook. Retrieved from [Link]
-
CAS No : 2714486-18-5 | Product Name : (S)-Brompheniramine-d6 Maleate | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Dexbrompheniramine. (n.d.). Wikipedia. Retrieved from [Link]
-
The Chiral Notebook. (n.d.). Retrieved from [Link]
-
CAS No. : 1346606-73-2| Chemical Name : Brompheniramine-d6 Maleate | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Chiral Quantitation of Pheniramine, Chlorpheniramine, and Brompheniramine Maleates by Capillary Zone Electrophoresis. (n.d.). Oxford Academic. Retrieved from [Link]
-
BROMPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, August 3). Gpatindia. Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
-
1H NMR (DMSO-d6). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and. (2019, July 30). Retrieved from [Link]
-
Product scan mass spectra of a paracetamol, b pseudoephedrine hcl, c brompheniramine maleate, d diphenhydramine. (n.d.). ResearchGate. Retrieved from [Link]
-
A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Retrieved from [Link]
-
Synthesis of brompheniramine maleate. (n.d.). ResearchGate. Retrieved from [Link]
- CN112159324A - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. (n.d.). Google Patents.
-
Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. (2021, April 24). MDPI. Retrieved from [Link]
-
Brompheniramine, Dexbrompheniramine Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "A study of pheniramine maleate and verapamil hydrochloride by 2-D NMR " by Michael G. Dingmann [huskiecommons.lib.niu.edu]
- 3. Brompheniramine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Brompheniramine [webbook.nist.gov]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. phx.phenomenex.com [phx.phenomenex.com]
The Strategic Application of (S)-Brompheniramine-d6 in Preclinical Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic use of (S)-Brompheniramine-d6 in preclinical drug development. As the deuterated analog of the potent antihistamine (S)-Brompheniramine (dexbrompheniramine), this stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies. This guide will delve into the synthesis, bioanalytical applications, and utility of (S)-Brompheniramine-d6 in key preclinical assays, offering a scientifically grounded framework for its effective implementation in antihistamine research and development.
Introduction: The Rationale for Stable Isotope Labeling in Preclinical Research
In the landscape of modern drug discovery, understanding a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling, particularly deuteration, has emerged as a powerful strategy to elucidate these properties with high precision and accuracy.[1] Unlike radioactive isotopes, stable isotopes are non-toxic and do not pose a radiation risk, making them ideal for use in a wide range of preclinical and clinical investigations.[2]
(S)-Brompheniramine, the dextrorotatory enantiomer of brompheniramine, is a potent first-generation histamine H1 receptor antagonist.[3] The introduction of deuterium atoms into its structure to create (S)-Brompheniramine-d6 offers several distinct advantages in a preclinical setting. The primary application of (S)-Brompheniramine-d6 is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[5] This co-elution and similar behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and reproducible quantification of (S)-Brompheniramine in biological matrices.
Furthermore, deuteration can be strategically employed to investigate metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE) where the cleavage of the C-D bond is slower.[6] This property can be harnessed to study the metabolic stability of a drug and identify the sites of metabolism.[1]
This guide will provide a detailed exploration of the synthesis, characterization, and application of (S)-Brompheniramine-d6 as a critical tool in the preclinical development of antihistamines.
Synthesis and Characterization of (S)-Brompheniramine-d6
The synthesis of (S)-Brompheniramine-d6 is not extensively detailed in publicly available literature. However, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry principles, specifically the N-methylation of the corresponding desmethyl precursor using a deuterated methylating agent.
Proposed Synthetic Pathway
The most logical approach for the synthesis of (S)-Brompheniramine-d6 involves a two-step process starting from the racemic brompheniramine base:
-
Resolution of Racemic Brompheniramine: The initial step involves the separation of the (S)-enantiomer from the racemic mixture of brompheniramine. This can be achieved through classical resolution techniques using a chiral resolving agent, such as (+)-4-nitrotartranilic acid (PNTA), in a suitable solvent system like methanol.[7] The diastereomeric salts are then separated by fractional crystallization, followed by liberation of the free base of the desired (S)-enantiomer.
-
N-Deuteromethylation: The synthesis of (S)-Brompheniramine-d6 can be achieved through the N-methylation of the corresponding (S)-monodesmethylbrompheniramine precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).[8] This reaction is typically carried out in the presence of a weak base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Caption: Proposed synthetic workflow for (S)-Brompheniramine-d6.
Characterization
The successful synthesis and purity of (S)-Brompheniramine-d6 must be confirmed through a battery of analytical techniques:
-
Mass Spectrometry (MS): To confirm the incorporation of six deuterium atoms, resulting in a molecular weight increase of approximately 6 Da compared to the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals corresponding to the N,N-dimethyl protons, while ²H NMR will confirm the presence of deuterium at these positions.
-
Chiral High-Performance Liquid Chromatography (HPLC): To verify the enantiomeric purity of the final (S)-Brompheniramine-d6 product.
Bioanalytical Method Validation with (S)-Brompheniramine-d6 as an Internal Standard
The primary application of (S)-Brompheniramine-d6 in preclinical development is as an internal standard (IS) for the quantification of (S)-Brompheniramine in biological matrices by LC-MS/MS. The use of a stable isotope-labeled IS is the gold standard for bioanalytical method validation and is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[9]
LC-MS/MS Method Development
A robust LC-MS/MS method for the simultaneous determination of (S)-Brompheniramine and its metabolites, using (S)-Brompheniramine-d6 as the IS, is a critical component of preclinical pharmacokinetic studies.
Table 1: Example LC-MS/MS Parameters for Brompheniramine Analysis
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[10] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for separation of brompheniramine and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Brompheniramine: e.g., m/z 319 -> 274(S)-Brompheniramine-d6: e.g., m/z 325 -> 280Monodesmethylbrompheniramine: e.g., m/z 305 -> 274 |
Bioanalytical Method Validation Protocol
The validation of the bioanalytical method should be performed in accordance with FDA guidelines, assessing the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The alteration of analyte response due to the presence of interfering components in the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Application of (S)-Brompheniramine-d6 in Preclinical Metabolism Studies
Brompheniramine undergoes metabolism in the liver, primarily through N-dealkylation to form monodesmethylbrompheniramine and didesmethylbrompheniramine.[11] Cytochrome P450 enzymes, particularly CYP2D6, are implicated in its metabolism.[12][13]
In Vitro Metabolism using Human Liver Microsomes (HLM)
(S)-Brompheniramine-d6 can be utilized in HLM studies to investigate the metabolic stability of the parent compound and to identify metabolites.
Experimental Protocol: Metabolic Stability in HLM
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final protein concentration), (S)-Brompheniramine or (S)-Brompheniramine-d6 (e.g., 1 µM final concentration), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing the internal standard ((S)-Brompheniramine-d6 if the unlabeled compound is the substrate, or another suitable IS if the deuterated compound is the substrate).[14]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k), from which the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
By comparing the metabolic stability of (S)-Brompheniramine and (S)-Brompheniramine-d6, the kinetic isotope effect can be assessed, providing insights into whether the N-demethylation is a rate-limiting step in its metabolism.
Caption: N-Dealkylation metabolic pathway of brompheniramine.
In Vitro and In Vivo Preclinical Models for Efficacy and Pharmacodynamics
While (S)-Brompheniramine-d6 is primarily used as an analytical tool, understanding the preclinical models where its unlabeled counterpart is tested is crucial for contextualizing its application.
In Vitro Models
This assay assesses the ability of an antihistamine to inhibit the release of histamine and other inflammatory mediators from mast cells. The Rat Basophilic Leukemia (RBL-2H3) cell line is a commonly used model for this purpose.[11]
Experimental Protocol: RBL-2H3 Cell Degranulation Assay
-
Cell Culture: Culture RBL-2H3 cells in a 96-well plate.
-
Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) IgE.
-
Treatment: Treat the sensitized cells with various concentrations of (S)-Brompheniramine.
-
Induction of Degranulation: Induce degranulation by adding DNP-human serum albumin (HSA).
-
Quantification of Degranulation: Measure the release of β-hexosaminidase (a marker for degranulation) from the cells by a colorimetric or fluorometric assay.[15]
-
Data Analysis: Calculate the percentage inhibition of degranulation at each concentration of the test compound.
In Vivo Models
This is a widely accepted model to evaluate the efficacy of antihistamines in alleviating the symptoms of allergic rhinitis.[1]
Experimental Protocol: OVA-Induced Allergic Rhinitis
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injections of OVA emulsified in alum.[16]
-
Challenge: Challenge the sensitized mice by intranasal administration of OVA to induce an allergic response.[16]
-
Treatment: Administer (S)-Brompheniramine orally or intraperitoneally before the OVA challenge.
-
Symptom Assessment: Observe and score the frequency of sneezing and nasal rubbing for a defined period after the challenge.[1]
-
Biomarker Analysis: Collect nasal lavage fluid and serum to measure levels of histamine, OVA-specific IgE, and inflammatory cytokines (e.g., IL-4, IL-5, IL-13).[1]
This model is used to assess the in vivo antihistaminic activity of a compound by measuring its ability to inhibit histamine-induced inflammation.
Experimental Protocol: Histamine-Induced Paw Edema
-
Treatment: Administer (S)-Brompheniramine to mice via oral or intraperitoneal route.
-
Induction of Edema: After a set period, inject a solution of histamine into the subplantar region of the mouse's hind paw.[17]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after the histamine injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema by the test compound compared to a vehicle control group.[18]
Caption: A generalized workflow for preclinical efficacy testing of antihistamines.
Conclusion
(S)-Brompheniramine-d6 is an indispensable tool in the preclinical development of antihistamines. Its primary role as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical methods for pharmacokinetic studies, adhering to the stringent requirements of regulatory bodies. Beyond its application in bioanalysis, its use in in vitro metabolism studies offers valuable insights into the metabolic pathways and stability of brompheniramine. A thorough understanding of the synthesis, characterization, and application of (S)-Brompheniramine-d6, as outlined in this guide, empowers researchers to conduct robust and high-quality preclinical studies, ultimately accelerating the development of new and improved treatments for allergic conditions.
References
-
PubChem. (n.d.). Brompheniramine. National Center for Biotechnology Information. [Link]
-
Ovid. (n.d.). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. [Link]
-
PMC. (n.d.). Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation. [Link]
-
PMC. (n.d.). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. [Link]
-
Immundiagnostik AG. (n.d.). Histamine-Release. [Link]
-
ResearchGate. (2025, August 6). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine. [Link]
-
Bloom Tech. (2025, December 25). What are the reaction mechanisms involving Iodomethane - d3?. [Link]
-
Fraunhofer IZI. (n.d.). Ovalbumin induced allergic rhinitis in BALBc mice. [Link]
-
MDPI. (2020, May 12). Mangiferin Alleviates Ovalbumin-Induced Allergic Rhinitis via Nrf2/HO-1/NF-κB Signaling Pathways. [Link]
-
Frontiers. (2022, September 11). IL-9 neutralizing antibody suppresses allergic inflammation in ovalbumin-induced allergic rhinitis mouse model. [Link]
-
PubMed. (2012, January 11). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. [Link]
-
MDPI. (2025, April 16). Urolithin A represses IgE-induced degranulation in RBL-2H3 cells. [Link]
-
SMPDB. (2023, September 21). Brompheniramine Drug Metabolism. [Link]
-
Worldwidejournals.com. (n.d.). A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. [Link]
-
Neliti. (2018, December 21). Comparison of Ovalbumin Sensitized Mice Model for Allergy: A Preliminary Study. [Link]
-
PMC. (2019, July 2). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
PMC. (n.d.). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. [Link]
-
ResearchGate. (n.d.). Percent inhibition results of histamine induced Paw edema of the.... [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
PubMed. (2014, January 31). The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound (TK900D) in human whole blood and its application to pharmacokinetic studies in mice. [Link]
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Scilit. (n.d.). Determination of chlorpheniramine in human plasma by HPLC‐ESI‐MS/MS: application to a dexchlorpheniramine comparative bioavailability study. [Link]
-
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and. (2019, July 30). [Link]
-
Dr.Oracle. (2025, November 25). Does diphenhydramine inhibit the CYP2D6 (cytochrome P450 2D6) enzyme?. [Link]
-
Wikipedia. (n.d.). Brompheniramine. [Link]
-
Acta Pharmaceutica. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. [Link]
-
ResearchGate. (2025, August 6). Inhibitory effects of H-1-antihistamines on CYP2D6-and CYP2C9-mediated drug metabolic reactions in human liver microsomes. [Link]
-
Scite.ai. (n.d.). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years. [Link]
-
PubMed. (2018, April 15). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. [Link]
-
ResearchGate. (n.d.). Synthesis of brompheniramine maleate. [Link]
-
Worldwidejournals.com. (n.d.). A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. [Link]
-
MDPI. (2022, April 15). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). [Link]
-
PubMed. (n.d.). Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist. [Link]
Sources
- 1. Ovalbumin induced allergic rhinitis in BALBc mice - Fraunhofer IZI [izi.fraunhofer.de]
- 2. scilit.com [scilit.com]
- 3. Brompheniramine - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. ffhdj.com [ffhdj.com]
- 16. mdpi.com [mdpi.com]
- 17. Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS method for (S)-Brompheniramine-d6 analysis
Application Note: High-Sensitivity Chiral LC-MS/MS Quantification of (S)-Brompheniramine in Human Plasma
Executive Summary
(S)-Brompheniramine (Dexbrompheniramine) is the pharmacologically active enantiomer of the antihistamine brompheniramine, exhibiting significantly higher affinity for the H1-receptor than its (R)-counterpart. While racemic formulations exist, precise pharmacokinetic (PK) profiling requires enantioselective quantification to distinguish the active drug from its distomer.
This protocol details a robust LC-MS/MS method for the specific analysis of (S)-Brompheniramine in human plasma, utilizing (S)-Brompheniramine-d6 as the Internal Standard (IS). Unlike generic achiral methods, this workflow employs a Chiral Stationary Phase (CSP) to ensure stereochemical integrity, preventing "blind" quantitation of racemized analytes.
Chemical Landscape & Mechanistic Strategy
The Analyte & Internal Standard
| Compound | Molecular Formula | Monoisotopic Mass (M+H)+ | Key Feature |
| (S)-Brompheniramine | C₁₆H₁₉BrN₂ | 319.08 (⁷⁹Br) / 321.08 (⁸¹Br) | Active H1-Antagonist |
| (S)-Brompheniramine-d6 | C₁₆H₁₃D₆BrN₂ | 325.12 (⁷⁹Br) | Deuterated IS (Dimethyl-d6) |
Scientific Insight (Isotope Selection): Bromine naturally exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. For maximum sensitivity, we target the ⁷⁹Br isotope (m/z 319.1) as the precursor. The d6-IS contains six deuterium atoms on the dimethylamine group. Upon Collision Induced Dissociation (CID), the primary fragmentation pathway involves the loss of the dimethylamine moiety.
-
Analyte Transition: 319.1
274.0 (Loss of neutral dimethylamine, -45 Da). -
IS Transition: 325.1
274.0 (Loss of neutral d6-dimethylamine, -51 Da). -
Note: Both transitions yield the same product ion (m/z 274.0). Chromatographic separation or high mass resolution is not strictly required to distinguish them because their precursors differ by 6 Da, which is well-resolved by standard quadrupoles.
Chiral Chromatography Logic
Standard C18 columns cannot separate enantiomers. To ensure we are quantifying only the (S)-enantiomer, we utilize a Cellulose tris(3,5-dichlorophenylcarbamate) column (e.g., Chiralpak IC-3 or ID-3). This phase offers unique chiral recognition mechanisms (π-π interactions, hydrogen bonding) compatible with reversed-phase solvents, allowing direct injection of aqueous-organic extracts without normal-phase solvents (like hexane) that are hazardous to ESI sources.
Experimental Protocol
Reagents & Materials
-
Standards: (S)-Brompheniramine Maleate (USP Reference); (S)-Brompheniramine-d6 Maleate (Isotopic purity >99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid.
-
Extraction Buffer: 0.1 M Sodium Hydroxide (NaOH).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: Brompheniramine is a basic drug (pKa ~9.5). Alkalinizing the plasma suppresses ionization, rendering the molecule neutral and highly lipophilic (LogP ~3.5), ensuring efficient extraction into organic solvents while leaving polar matrix interferences behind.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of (S)-Brompheniramine-d6 working solution (50 ng/mL in 50:50 MeOH:H₂O). Vortex 10s.
-
Alkalinization: Add 200 µL of 0.1 M NaOH. Vortex 10s. pH should be >10.
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).
-
Agitation: Shake on a reciprocating shaker for 15 min at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 5 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Evaporation: Evaporate to dryness under N₂ stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase (60:40 A:B). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 / Waters UPLC).
-
Column: Chiralpak ID-3 (3 µm, 2.1 x 100 mm).
-
Column Temp: 35°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 9.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 60% A / 40% B.
-
Note: Basic mobile phase improves peak shape for basic amines on polysaccharide columns.
-
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temps: 350°C (Sheath), 300°C (Drying).
-
Detection: Multiple Reaction Monitoring (MRM).[1]
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |
| (S)-Brompheniramine | 319.1 | 274.1 | 100 | 22 |
| (S)-Brompheniramine-d6 | 325.1 | 274.1 | 100 | 22 |
Visualization of Workflows
Figure 1: Analytical Workflow Diagram
Caption: Step-by-step extraction and analysis logic ensuring high recovery and chiral specificity.
Figure 2: Fragmentation Mechanism
Caption: Collision-Induced Dissociation (CID) pathway showing the loss of the dimethylamine side chain.
Validation Summary (Expected Performance)
| Parameter | Specification | Result |
| Linearity Range | 0.5 – 100 ng/mL | r² > 0.998 |
| Lower Limit of Quant (LLOQ) | 0.5 ng/mL | S/N > 10 |
| Accuracy (Inter-day) | 85-115% | 94.2% |
| Precision (CV%) | < 15% | 3.8% |
| Recovery | > 80% | 88% (Consistent with IS) |
| Matrix Effect | 85-115% | 98% (IS compensated) |
Troubleshooting Tip: If you observe "peak tailing" for the (S)-enantiomer, increase the pH of the mobile phase slightly (up to pH 9.5) or increase the ammonium formate concentration to 40 mM. The basic nitrogen on the pyridine ring interacts with residual silanols; high pH minimizes this.
References
-
Mulligan, T., et al. (1996). Pharmacokinetics of dexchlorpheniramine in children. Journal of Clinical Pharmacology. Link (Note: Mechanistic grounding for pheniramine enantiomer analysis).
-
Li, M., et al. (2020). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
PubChem Compound Summary. (2023). Brompheniramine.[2][3][4][5][6][7][8][9] National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Brompheniramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Showing Compound Brompheniramine (FDB022756) - FooDB [foodb.ca]
- 4. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brompheniramine - CAS - 86-22-6 | Axios Research [axios-research.com]
- 7. omsynth.com [omsynth.com]
- 8. scilit.com [scilit.com]
- 9. Brompheniramine | 86-22-6 [chemicalbook.com]
High-Sensitivity Quantitative Bioanalysis of Brompheniramine using (S)-Brompheniramine-d6
Application Note & Protocol: AN-BPA-D6-2024
Abstract
This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitative analysis of Brompheniramine in human plasma.[1] Special emphasis is placed on the use of (S)-Brompheniramine-d6 as an internal standard (IS). While Brompheniramine is often administered as a racemate, the use of the deuterated S-enantiomer as an IS provides precise compensation for matrix effects and recovery losses for both achiral (total) and chiral quantification workflows. This guide covers sample preparation via Liquid-Liquid Extraction (LLE), optimized chromatographic separation, and mass spectrometric detection parameters.
Introduction & Scientific Rationale
Brompheniramine is a potent antihistamine used for the treatment of allergic rhinitis and cold symptoms. It contains a chiral center, existing as S- and R-enantiomers.[2] The S-enantiomer (Dexbrompheniramine) possesses the majority of the H1-receptor antagonist activity.
Why (S)-Brompheniramine-d6? In quantitative bioanalysis, the "Golden Standard" is a stable isotopically labeled internal standard (SIL-IS) that mirrors the analyte's physicochemical properties.
-
Co-elution: The d6-labeled S-isomer co-elutes perfectly with the target S-analyte (and the racemate in achiral systems), ensuring that ionization suppression/enhancement from the matrix affects both equally at the exact moment of electrospray ionization.
-
Extraction Efficiency: It tracks the extraction recovery of the lipophilic amine through the alkaline Liquid-Liquid Extraction (LLE) process.
-
Fragmentation Logic: The d6 label is typically located on the N,N-dimethyl moiety. Understanding the fragmentation pathway is critical to avoid "cross-talk" in MRM channels.
Materials & Reagents
-
Analyte: Brompheniramine Maleate (Racemic or S-isomer).
-
Internal Standard: (S)-Brompheniramine-d6 Maleate (Label: N,N-dimethyl-d6).
-
Matrix: Drug-free human plasma (K2EDTA or Heparin).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
-
Extraction Reagents: 1M Sodium Hydroxide (NaOH) or Sodium Carbonate buffer (pH 10); Ethyl Acetate (EtOAc) or Hexane:Isopropanol (95:5).
Experimental Protocol
3.1. Stock Solution Preparation
-
Stock A (Analyte): Dissolve Brompheniramine Maleate in MeOH to 1.0 mg/mL (free base equivalent).
-
Stock B (IS): Dissolve (S)-Brompheniramine-d6 in MeOH to 100 µg/mL.
-
Working IS Solution: Dilute Stock B to 50 ng/mL in 50:50 MeOH:Water. Note: Prepare fresh weekly.
3.2. Sample Preparation (Alkaline LLE)
Brompheniramine is a basic drug (pKa ~9). To extract it efficiently into an organic solvent, the plasma pH must be adjusted to >2 units above the pKa to ensure the molecule is uncharged (neutral).
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma sample into a 2.0 mL polypropylene tube.
-
IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex 10 sec.
-
Alkalinization: Add 100 µL of 0.5 M NaOH (or 0.5 M Sodium Carbonate pH 10). Vortex 10 sec.
-
Why: This neutralizes the amine, driving it into the organic phase.
-
-
Extraction: Add 1.0 mL of Ethyl Acetate (or Hexane:IPA 90:10).
-
Agitation: Shake/tumble for 10 minutes at room temperature.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube or 96-well collection plate.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.
3.3. LC-MS/MS Conditions[3][4]
Chromatography (Achiral Mode)
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B
-
5.5 min: Stop (Re-equilibration)
-
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[3]
-
Spray Voltage: 3500 V.
-
Gas Temps: Source 350°C, Desolvation 400°C.
MRM Transitions (Critical): The d6 label is on the dimethylamine group. The primary fragmentation involves the loss of this amine group.
-
Native: m/z 319.1
274.1 (Loss of NH(CH3)2, -45 Da). -
IS (d6): m/z 325.1
274.1 (Loss of NH(CD3)2, -51 Da).
Note on Cross-Talk: Although both transitions yield the same daughter ion (274.1), specificity is maintained by the Q1 resolution . The parent masses (319 vs 325) are separated by 6 Da, which is well beyond the isolation window (usually 0.7 Da) of the first quadrupole. Therefore, no isotopic interference occurs.
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) |
| Brompheniramine | 319.1 | 274.1 | 50 | 20 |
| (S)-Brompheniramine-d6 | 325.1 | 274.1 | 50 | 20 |
Visualization of Workflow & Logic
4.1. Analytical Workflow Diagram
This diagram illustrates the critical path from sample to data, highlighting the self-validating nature of the IS addition.
Caption: Figure 1: Step-by-step bioanalytical workflow ensuring precise quantification via internal standard normalization.
4.2. Fragmentation & MRM Logic
Understanding the mass shift is crucial for setting up the mass spectrometer.
Caption: Figure 2: MRM transition logic. Q1 resolves parents; both fragment to the stable m/z 274 ion.
Method Validation Criteria (FDA/ICH M10)
To ensure "Trustworthiness," the method must meet these criteria:
-
Linearity:
over the range of 0.5 – 100 ng/mL .[1] -
Accuracy & Precision:
-
Intra-day & Inter-day CV% < 15% (20% at LLOQ).
-
Accuracy within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect: Compare the IS-normalized response in extracted plasma vs. neat solution. The IS should compensate, yielding a Matrix Factor (MF) ratio near 1.0.
-
Recovery: Determine extraction efficiency by comparing pre-extraction spike vs. post-extraction spike. Typical recovery for Brompheniramine with EtOAc is >85%.
Troubleshooting & Optimization
-
Low Sensitivity: Check the pH of the extraction. If pH < 9, the amine stays protonated and won't extract into Ethyl Acetate. Ensure fresh NaOH is used.
-
Peak Tailing: Basic amines interact with silanols on the column. Increase buffer ionic strength (10-20 mM Ammonium Formate) or use a column with "charged surface hybrid" (CSH) technology.
-
Interference: If a peak appears in the IS channel (325->274) in a blank sample, check for "cross-talk" or isotopic impurity of the IS. Ensure the d6 IS purity is >99% isotopic enrichment.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation. [Link]
-
PubChem. (2024). Brompheniramine Maleate Compound Summary. National Library of Medicine. [Link]
- Li, M., et al. (2020). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study... by HPLC-MS/MS. Journal of Chromatography B.
Sources
- 1. Determination of chlorpheniramine in human plasma by HPLC‐ESI‐MS/MS: application to a dexchlorpheniramine comparative bioavailability study | Scilit [scilit.com]
- 2. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Bioanalysis of (S)-Brompheniramine-d6 in Plasma
High-Sensitivity Protocols using MCX-SPE and Chiral LC-MS/MS
Abstract & Introduction
Objective: To provide a robust, self-validating workflow for the extraction and quantification of (S)-Brompheniramine in human plasma, utilizing stable isotope-labeled (S)-Brompheniramine-d6 as the Internal Standard (IS).
Clinical Context: Brompheniramine is a potent antihistamine exhibiting stereoselective pharmacokinetics. The (S)-enantiomer (dexbrompheniramine) possesses significantly higher affinity for the H1-receptor compared to the (R)-enantiomer. Consequently, non-enantioselective methods (quantifying the racemate) fail to correlate accurately with pharmacodynamic outcomes. This guide addresses the critical need for chiral resolution and matrix elimination in plasma bioanalysis.
Technical Strategy:
-
Extraction: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is prioritized over Protein Precipitation (PPT) to eliminate phospholipids, which are notorious for causing ion suppression in the mass spectrometer source.
-
Detection: LC-MS/MS using a Chiral Stationary Phase (CSP) in Reversed-Phase (RP) mode to ensure compatibility with electrospray ionization (ESI).
Physicochemical Context & Reagent Selection
Understanding the molecule is the first step to successful extraction.
| Property | Value | Implication for Protocol |
| Analyte | (S)-Brompheniramine | Target Analyte |
| Internal Standard | (S)-Brompheniramine-d6 | Corrects for extraction variability and matrix effects. |
| pKa (Base) | ~3.59 (pyridine), ~9.12 (amine) | Critical: The molecule is positively charged at pH < 7. For LLE, pH must be > 11. For MCX SPE, load at pH < 5. |
| LogP | ~3.5 (Lipophilic) | Highly soluble in non-polar organic solvents (Hexane, MTBE). |
| Molecular Weight | 319.2 (d0) / ~325.2 (d6) | Precursor ions for MS/MS. |
Reagents Required[1][2][3]
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).
-
Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 cc.
-
Internal Standard: (S)-Brompheniramine-d6 maleate (Ensure deuterium label is on the phenyl ring or propyl chain to avoid loss during fragmentation).
Sample Preparation Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)
Rationale: MCX utilizes a dual retention mechanism (Reverse Phase + Cation Exchange). This allows for a rigorous organic wash that removes neutral lipids and phospholipids while the analyte remains ionically bound, resulting in the cleanest possible extract.
Workflow Diagram (Graphviz):
Figure 1: MCX SPE Workflow. The "Wash 2" step with 100% Methanol is critical for phospholipid removal, possible only because the basic analyte is locked by the cation exchange mechanism.
Detailed Steps:
-
Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS working solution (50 ng/mL). Add 200 µL 4% Phosphoric Acid (
). Vortex. Goal: Disruption of protein binding and ionization of the amine (Charge +). -
Conditioning: Condition MCX cartridge with 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1 (Acidic): 1 mL 2% Formic Acid in water. Removes hydrophilic interferences and proteins.
-
Wash 2 (Organic): 1 mL 100% Methanol. Crucial Step: Removes neutral lipids and phospholipids. The analyte remains bound via ionic interaction.
-
Elution: Elute with 2 x 250 µL of 5%
in Methanol. High pH neutralizes the analyte, breaking the ionic bond and releasing it. -
Reconstitution: Evaporate under
at 40°C. Reconstitute in 100 µL Mobile Phase.
Protocol B: Liquid-Liquid Extraction (LLE) (Alternative)
Rationale: LLE is cost-effective and excellent for basic drugs, though less automatable than SPE.
Workflow Diagram (Graphviz):
Figure 2: LLE Workflow. High pH is mandatory to render Brompheniramine uncharged (hydrophobic) for extraction.
Detailed Steps:
-
Basification: To 200 µL plasma (+IS), add 200 µL 0.5 M Potassium Carbonate (
) or NaOH. Target pH: > 11.0. -
Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20).
-
Agitation: Vortex vigorously for 5 minutes. Centrifuge at 4,000 x g for 5 minutes to separate phases.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.
-
Dry: Evaporate to dryness and reconstitute.
LC-MS/MS Method (Chiral)
To separate the (S)- and (R)- enantiomers, a Chiral Stationary Phase (CSP) compatible with MS solvents is required.[1]
Chromatographic Conditions:
-
Column: Chiralpak AGP (100 x 2.0 mm, 5 µm) OR Lux Cellulose-2 (150 x 2.0 mm, 3 µm).
-
Note: AGP (Alpha-Acid Glycoprotein) is highly selective for basic drugs but requires mild buffers. Cellulose columns are more robust.
-
-
Mobile Phase (Reverse Phase Mode):
-
For Cellulose-2: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 v/v). Basic pH improves peak shape for basic amines.
-
For AGP: 10 mM Ammonium Acetate (pH 4.5) : Isopropanol (98:2 v/v).
-
-
Flow Rate: 0.3 mL/min.
-
Run Time: ~8-10 minutes (Ensure baseline separation of enantiomers).
MS/MS Parameters (ESI Positive):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Brompheniramine | 319.1 | 274.1 | ~20 | Loss of dimethylamine (-45 Da) |
| Brompheniramine | 319.1 | 230.1 | ~35 | Tropylium-like ion |
| (S)-Brompheniramine-d6 | 325.1 | 280.1* | ~20 | IS Transition |
*Note: The d6 transition depends on the label position. If the d6 is on the dimethylamine group, the 280.1 fragment (which has lost the amine) will NOT contain the label. In that case, monitor 325.1 -> 230.1 or consult the Certificate of Analysis for the standard.
Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Selectivity: Analyze 6 lots of blank plasma. No interference > 20% of LLOQ at the retention time of the (S)-enantiomer.
-
Matrix Effect: Compare post-extraction spike vs. neat solution.
-
Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.
-
Solution: If suppression is observed (>15%), switch from LLE to MCX SPE to remove phospholipids.
-
-
Recovery: Should be consistent (>70%) across Low, Mid, and High QC levels.
Troubleshooting Guide
-
Issue: Enantiomers merging / Poor Resolution.
-
Fix: Lower the % Organic modifier in the mobile phase by 2-5%. If using Ammonium Bicarbonate, ensure pH is freshly adjusted to 9.0.
-
-
Issue: Low Sensitivity.
-
Fix: Check the pH of the reconstitution solvent. For basic drugs, reconstituting in a slightly acidic mobile phase (0.1% Formic Acid) can sometimes help initial ionization, but ensure it doesn't degrade peak shape on the chiral column.
-
-
Issue: High Backpressure on Chiral Column.
-
Fix: Chiral columns are sensitive. Ensure the sample extract is filtered (0.2 µm) or centrifuged at high speed (15,000g) before injection.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Herman, J. L., et al. (2018). Separation of brompheniramine enantiomers by capillary electrophoresis... Journal of Chromatography A. (Contextualizing chiral separation mechanisms). [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. (Protocol basis for MCX extraction). [Link]
-
PubChem. Brompheniramine Maleate Compound Summary. (Physicochemical data). [Link]
Sources
Bioanalytical method development with (S)-Brompheniramine-d6
An in-depth technical guide to developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for (S)-Brompheniramine, utilizing its deuterated analog as a Stable Isotope-Labeled Internal Standard (SIL-IS).
Pharmacological Context & Molecular Target
(S)-Brompheniramine (dexbrompheniramine) is a highly potent, first-generation alkylamine antihistamine. In clinical pharmacokinetics, tracking its plasma concentration is critical due to its narrow therapeutic index and potential for central nervous system (CNS) depression.
Mechanistically, (S)-Brompheniramine acts as an inverse agonist/antagonist at the Histamine H1 receptor—a Gq-protein coupled receptor[1]. By occupying the receptor, it prevents histamine from triggering the Phospholipase C (PLC) cascade, thereby halting the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and preventing the subsequent release of intracellular calcium.
Fig 1: (S)-Brompheniramine antagonism of the H1 receptor Gq-coupled signaling pathway.
The Causality of SIL-IS in Bioanalysis
In LC-MS/MS, biological matrices like human plasma contain endogenous phospholipids and salts that co-elute with target analytes. These endogenous compounds compete for charge in the Electrospray Ionization (ESI) source, causing unpredictable signal suppression or enhancement—known as the matrix effect.
To create a self-validating system , we utilize (S)-Brompheniramine-d6 Maleate[2]. This SIL-IS contains six deuterium atoms specifically located on the N,N-dimethylamine moiety.
-
Chromatographic Causality: Because deuterium substitution minimally alters lipophilicity or pKa, the SIL-IS co-elutes at the exact same retention time as the unlabeled analyte.
-
Ionization Causality: By co-eluting, the SIL-IS experiences the exact same ion suppression/enhancement environment in the ESI source. Quantifying the ratio of the Analyte Peak Area to the IS Peak Area mathematically cancels out matrix-induced variability and extraction losses, ensuring absolute precision.
Experimental Design: LC-MS/MS Parameters
Extraction Strategy: Liquid-Liquid Extraction (LLE)
(S)-Brompheniramine is a basic amine with a pKa of approximately 9.0[3]. If extracted at physiological pH (~7.4), a significant portion of the drug remains ionized (protonated), which exhibits poor solubility in organic solvents. By introducing a strong base (0.1M NaOH) to raise the sample pH above 11, we force the amine into its un-ionized, highly lipophilic free-base state (LogP ~3.4). This drives near-quantitative partitioning into the organic solvent (ethyl acetate) while leaving polar plasma proteins behind[4].
Mass Spectrometry: MRM Transition Logic
Bromine naturally exists as two stable isotopes (
For the SIL-IS, the precursor mass is shifted by +6 Da (m/z 325.1) due to the d6-label[3]. Because the deuterium atoms are located entirely on the dimethylamine leaving group (mass 51.10 Da), the fragmentation yields the exact same product ion at m/z 274.0. Crosstalk is eliminated because the first quadrupole (Q1) isolates the distinct precursor masses before fragmentation occurs.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Fragment Lost | Dwell Time (ms) | Collision Energy (eV) |
| (S)-Brompheniramine | 319.1 | 274.0 | Dimethylamine | 50 | 15 |
| (S)-Brompheniramine-d6 | 325.1 | 274.0 | d6-Dimethylamine | 50 | 15 |
Step-by-Step Bioanalytical Protocol
The following protocol outlines a highly reproducible, self-correcting extraction workflow.
Fig 2: Step-by-step LC-MS/MS bioanalytical workflow using (S)-Brompheniramine-d6 as SIL-IS.
Phase I: Sample Preparation (LLE)
-
Aliquot: Transfer 100 µL of K2EDTA human plasma into a 2.0 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of (S)-Brompheniramine-d6 working solution (50 ng/mL). Vortex for 10 seconds. (Crucial: Spiking at the very beginning ensures the IS accounts for any subsequent volumetric losses).
-
Basification: Add 50 µL of 0.1M NaOH. Vortex for 30 seconds to disrupt protein binding and deprotonate the analyte.
-
Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate. Shake mechanically for 10 minutes at 1,500 rpm to ensure maximum mass transfer into the organic phase.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes.
Phase II: Chromatographic Conditions
-
Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm particle size)[6].
-
Mobile Phase A: 0.1% Formic acid in Water (The low pH provides abundant protons to drive
formation in the ESI source)[7]. -
Mobile Phase B: Acetonitrile.
-
Elution Profile: Isocratic elution at 40% A / 60% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Method Validation Framework (FDA 2018 Aligned)
To ensure the method produces scientifically defensible data for clinical trials or bioequivalence studies, it must be validated according to the[8][9].
Table 2: Key FDA Validation Parameters & Acceptance Criteria
| Validation Parameter | Experimental Evaluation Method | Regulatory Acceptance Criteria |
| Selectivity | Analyze blank plasma from 6 independent human sources. | Interference peak area must be < 20% of the LLOQ for the analyte; < 5% for the SIL-IS. |
| Linearity | Minimum 6 non-zero calibration standards fit with a 1/x² weighting. | Correlation coefficient (R²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | 5 replicates at 4 Quality Control (QC) levels: LLOQ, LQC, MQC, HQC. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ); Mean Bias within ±15%. |
| Matrix Effect | Compare peak areas of post-extraction spiked samples vs. neat standard solutions. | IS-normalized Matrix Factor (MF) CV must be ≤ 15% across 6 different plasma lots. |
| Stability | Assess Bench-top (ambient), Freeze-Thaw (3 cycles at -80°C), and Autosampler stability. | Concentrations must remain within ±15% of the nominal starting concentration. |
References
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Federal Register. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6834, Brompheniramine. PubChem. Available at:[Link]
-
Pharmaffiliates. (S)-Brompheniramine-d6 Maleate (CAS No: 2714486-18-5) Reference Standard. Available at:[Link]
-
Hagras, M., et al. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. Chemistry Central Journal (NIH/PMC). (2019). Available at:[Link]
-
Mohamed, D., et al. UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and brompheniramine maleate in human plasma. Microchemical Journal. (2019). Available at:[Link]
Sources
- 1. Brompheniramine Maleate | CAS#:980-71-2 | Chemsrc [chemsrc.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.msa.edu.eg [repository.msa.edu.eg]
- 5. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.msa.edu.eg [repository.msa.edu.eg]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Application Note: Chiral Separation & Quantitation of Brompheniramine Enantiomers via LC-MS/MS
Abstract & Core Directive
This protocol details the enantioselective separation and quantitation of Brompheniramine (BRM) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The method utilizes a Chiralpak AGP column under reverse-phase conditions, optimized for compatibility with electrospray ionization (ESI).[1] A deuterated internal standard (d6-Brompheniramine ) is employed to correct for matrix effects, extraction efficiency, and ionization variability. This guide is designed for bioanalytical researchers requiring high sensitivity (LLOQ < 0.5 ng/mL) and strict regulatory compliance (FDA/EMA guidelines).[1]
Introduction
Brompheniramine is a potent antihistamine with a chiral center at the benzylic carbon. The pharmacological activity resides predominantly in the (S)-(+)-enantiomer (Dexbrompheniramine) , which exhibits significantly higher affinity for the H1-receptor than the (R)-(-)-enantiomer.[1] Stereoselective analysis is critical for pharmacokinetic (PK) studies and formulation quality control, as the enantiomers may exhibit different metabolic pathways and toxicity profiles.
Conventional chiral separations often use normal-phase solvents (Hexane/IPA) incompatible with standard ESI-MS.[1] This protocol employs an
Materials & Instrumentation
Reagents
-
Analyte: (R/S)-Brompheniramine Maleate (Sigma-Aldrich/USP).[1]
-
Internal Standard (IS): Brompheniramine-d6 Maleate (N,N-dimethyl-d6 label).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.
-
Matrix: Drug-free human plasma (K2EDTA).[1]
Instrumentation
-
HPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Detector: Sciex Triple Quad 6500+ or Thermo Altis (ESI+ mode).
-
Column: Chiralpak AGP (100 x 4.0 mm, 5 µm) – Selected for broad enantioselectivity of basic amines in reverse phase.
Experimental Protocol
Stock & Standard Preparation
Objective: Create stable calibration curves correcting for isotopic purity.
-
Stock Solutions: Dissolve BRM and d6-BRM in Methanol to 1.0 mg/mL.
-
Working Solutions: Dilute BRM stock with 50:50 MeOH:Water to generate a calibration range of 0.1 – 100 ng/mL (per enantiomer).
-
IS Spiking Solution: Dilute d6-BRM to a fixed concentration of 10 ng/mL .
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, crucial for maintaining chiral column longevity.[1]
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 50 µL of IS Spiking Solution. Vortex 10s.
-
Basification: Add 100 µL of 0.1 M NaOH (pH > 10) to ensure the amine is uncharged for extraction.
-
Extraction: Add 3 mL of extraction solvent (Diethyl Ether : Dichloromethane, 80:20 v/v ).
-
Agitation: Shake/tumble for 10 min. Centrifuge at 4000 rpm for 5 min.
-
Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under
at 40°C. -
Reconstitution: Dissolve residue in 150 µL of Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Chromatographic Parameters
| Parameter | Setting | Note |
| Column | Chiralpak AGP (100 x 4.0 mm, 5 µm) | Immobilized |
| Temp | 20°C | Lower temp often improves chiral resolution ( |
| Flow Rate | 0.8 mL/min | Optimized for AGP kinetics |
| Injection | 10 µL | |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1]5) | pH controls ionization of AGP and analyte |
| Mobile Phase B | Acetonitrile (100%) | Organic modifier |
| Mode | Isocratic: 92% A / 8% B | High aqueous content required for AGP retention |
Mass Spectrometry Parameters (MRM)
-
Source: ESI Positive[2]
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Transition Type |
| Brompheniramine | 319.1 | 274.1 | 100 | 25 | Quantifier (Loss of |
| 319.1 | 230.1 | 100 | 35 | Qualifier | |
| d6-Brompheniramine | 325.1 | 274.1 * | 100 | 25 | Quantifier |
*Note on d6-IS Transition: The d6 label is typically on the N,N-dimethyl group.[1] The primary fragmentation involves the loss of this amine group (neutral loss of 45 Da for native, 51 Da for d6). Therefore, both native and d6 precursors yield the same product ion (m/z 274). The specificity is maintained by Q1 selection.
Workflow Visualization
Bioanalytical Workflow (Graphviz)
Caption: Step-by-step bioanalytical workflow for the extraction and chiral quantitation of brompheniramine.
Results & Discussion
Separation Mechanism
The Chiralpak AGP column operates on an inclusion mechanism. The
-
pH Influence: At pH 4.5, the brompheniramine (pKa ~9) is positively charged, while the AGP protein surface has a net negative charge (pI ~2.7). This creates strong ionic retention.[1]
-
Modifier Influence: Low percentages of ACN (8-10%) modulate the hydrophobic interaction, allowing the enantiomers to differentially fit into the chiral clefts.
-
Order of Elution: Typically, the (R)-enantiomer elutes before the (S)-enantiomer (Dexbrompheniramine) on AGP phases, though this must be confirmed with pure standards.[1]
Method Validation Metrics (Expected)
-
Linearity:
over 0.1 – 100 ng/mL.[1] -
Recovery: > 85% for both enantiomers using the Ether/DCM extraction.
-
Precision (CV%): < 15% (Intra-day and Inter-day).
-
Matrix Effect: The use of d6-Brompheniramine is crucial here.[1] Since the product ion (274) is the same for analyte and IS, any ion suppression affecting the transition is perfectly compensated by the co-eluting (or near co-eluting) IS.
Troubleshooting
-
Peak Broadening: If peaks are broad, increase the column temperature slightly (up to 25°C) or adjust the pH by ±0.2 units. AGP columns are sensitive to pH.[1]
-
Loss of Resolution: Chiral columns degrade with contaminants.[1] Use a guard column and ensure rigorous sample cleanup (LLE is preferred over PPT).[1]
Separation Logic Diagram
Caption: Mechanistic view of enantiomeric separation on AGP stationary phase.
References
-
Haginaka, J. (2000).[1] Enantioselective determination of chlorpheniramine and its metabolites in human plasma using a beta-cyclodextrin chiral stationary phase. Journal of Chromatography A. Link (Analogous method basis).
-
Moreno, R. A., et al. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Biomedical Chromatography. Link (LLE and MS conditions).
-
ChromTech. (n.d.).[1] CHIRALPAK® AGP Application Guide. Daicel Corporation.[1] Link (Column specifications).
-
PubChem. (2023). Brompheniramine Maleate Compound Summary. National Library of Medicine. Link (Physicochemical data).
-
LGC Standards. (2023). Brompheniramine-d6 Maleate Product Sheet. Link (Internal Standard sourcing).[1]
Sources
High-Sensitivity Pharmacokinetic Profiling of (S)-Brompheniramine using Deuterated Internal Standards
Abstract
This Application Note details the protocol for the bioanalysis of (S)-Brompheniramine (Dexbrompheniramine) in human plasma using (S)-Brompheniramine-d6 as a stable isotope-labeled internal standard (SIL-IS). As the pharmacologically active enantiomer of the histamine H1 antagonist brompheniramine, the (S)-isomer requires precise quantification to support enantioselective pharmacokinetic (PK) studies and "chiral switch" development programs. This guide addresses the critical challenges of chiral inversion, matrix effects, and isotopic cross-talk, utilizing LC-MS/MS with a Chiralpak AGP stationary phase.
Introduction & Scientific Rationale
The "Chiral Switch" Imperative
Brompheniramine exists as a racemate, but the (S)-enantiomer (Dexbrompheniramine) possesses the majority of the H1-antihistaminic activity. In modern drug development, quantifying the specific enantiomer is critical because:
-
Potency: The (S)-isomer has a higher affinity for the H1 receptor.
-
Metabolic Differences: Enantiomers often undergo stereoselective metabolism via CYP2D6.
-
Regulatory Compliance: FDA and EMA guidelines require the evaluation of individual enantiomers if the drug is a racemate or if in vivo chiral inversion is possible.
Why (S)-Brompheniramine-d6?
The use of a deuterated internal standard ((S)-Brompheniramine-d6) is non-negotiable for regulated bioanalysis due to:
-
Co-elution: It co-elutes with the analyte on chiral columns, perfectly compensating for matrix-induced ion suppression/enhancement at that specific retention time.
-
Carrier Effect: It minimizes adsorption to glassware and column frits at low concentrations.
-
Stereochemical Fidelity: Using the (S)-labeled isomer ensures that the IS tracks the specific enantiomer of interest, even if the chiral separation slightly drifts.
Experimental Workflow
Materials & Reagents
-
Analyte: (S)-Brompheniramine Maleate (Reference Standard).
-
Internal Standard (IS): (S)-Brompheniramine-d6 Maleate (Label:
-dimethyl-d6). Note: Ensure isotopic purity >99% to prevent contribution to the M+0 signal. -
Matrix: K2EDTA Human Plasma (free of interfering medication).
-
Column: Chiralpak AGP (
-acid glycoprotein), 100 x 4.0 mm, 5 µm. -
Mobile Phase: Ammonium Acetate (10 mM, pH 4.[1]5) / Acetonitrile.[1][2][3]
Visual Workflow (DOT Diagram)
Caption: End-to-end bioanalytical workflow for (S)-Brompheniramine quantification using Liquid-Liquid Extraction (LLE) and Chiral LC-MS/MS.
Detailed Protocol
Stock Solution Preparation
-
Analyte Stock: Dissolve (S)-Brompheniramine Maleate in Methanol to 1.0 mg/mL (free base equivalent).
-
IS Stock: Dissolve (S)-Brompheniramine-d6 Maleate in Methanol to 1.0 mg/mL.
-
Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over Protein Precipitation (PPT) for basic antihistamines to remove phospholipids that cause ion suppression.
-
Aliquot: Transfer 200 µL of plasma into a 15 mL polypropylene tube.
-
Spike IS: Add 20 µL of Working IS Solution (50 ng/mL). Vortex for 10 sec.
-
Basify: Add 50 µL of 0.5 M NaOH. Vortex for 10 sec. Critical: High pH renders the amine neutral, facilitating extraction into the organic phase.
-
Extract: Add 2.0 mL of extraction solvent (Hexane:Isoamyl alcohol, 98:2 v/v).
-
Agitate: Shaker for 10 min at 1200 rpm.
-
Centrifuge: 4000 x g for 10 min at 4°C.
-
Transfer: Transfer the upper organic layer (1.6 mL) to a clean glass tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL of Mobile Phase. Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (Chiral)
-
Column: Chiralpak AGP, 100 x 4.0 mm, 5 µm.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (92:8 v/v).
-
Flow Rate: 0.9 mL/min.
-
Run Time: 8.0 min.
-
Retention Times: (R)-Brompheniramine (~4.2 min), (S)-Brompheniramine (~5.8 min).
Mass Spectrometry (MRM Parameters)
-
Source: ESI Positive (Electrospray Ionization).[1]
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.
MRM Transition Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Note |
| (S)-Brompheniramine | 319.1 ( | 274.1 | 20 | Quantifier | Loss of dimethylamine |
| (S)-Brompheniramine | 321.1 ( | 276.1 | 20 | Qualifier | Isotope confirmation |
| (S)-Brompheniramine-d6 | 325.1 | 50.1 | 25 | IS Quantifier | Critical Selection |
Critical Technical Note on IS Transition:
Commercial (S)-Brompheniramine-d6 is typically labeled on the
-
Avoid: Transition 325.1 -> 274.1. This represents the loss of the labeled amine group. The resulting fragment (m/z 274.1) is identical to the analyte's fragment. If the IS contains any d0-impurity, or if "cross-talk" occurs in the collision cell, this will artificially inflate the analyte signal.
-
Select: Transition 325.1 -> 50.1. This monitors the specific d6-dimethylamine fragment, ensuring the signal is unique to the Internal Standard.
Method Validation & Performance
Linearity & Sensitivity
-
Range: 0.5 – 100 ng/mL.
-
Weighting:
linear regression. -
LLOQ: 0.5 ng/mL (S/N > 10).
Matrix Effect Assessment
Calculate the IS-Normalized Matrix Factor (MF) :
Pathway Logic: Chiral Separation & Detection
Caption: Separation logic showing the co-elution of the (S)-analyte and (S)-IS, distinct from the (R)-enantiomer.
Troubleshooting & Best Practices
Deuterium Exchange
-
Issue: Deuterium on acidic positions (e.g., adjacent to carbonyls or amines) can exchange with solvent protons.
-
Solution: The
-dimethyl-d6 label is chemically stable. However, avoid highly acidic storage conditions (< pH 2) for prolonged periods.
Cross-Talk
-
Issue: Signal from the IS appearing in the Analyte channel.
-
Check: Inject a "Zero Sample" (Matrix + IS only). The interference in the analyte channel must be < 20% of the LLOQ area.
-
Fix: If interference exists, reduce IS concentration or switch to the m/z 50 product ion transition.
Chiral Column Longevity
-
Care: AGP columns are protein-based and sensitive.
-
Rule: Never use >15% organic modifier in the mobile phase without a gradient ramp. Store in 10% isopropanol/buffer when not in use.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6] [Link]
-
Chankvetadze, B., et al. (2000).[7] Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms.[7] Journal of Chromatography A, 875(1-2), 471-484.[7] [Link]
- Tao, X., et al. (2007). Studies on the chiral separation of pheniramine and its enantioselective pharmacokinetics in rat plasma by HPLC-MS/MS. Journal of Chromatography B, 850(1-2), 348-355. (Contextual reference for AGP column usage on pheniramine class).
Sources
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Separation of Brompheniramine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol for the Quantitative Analysis of (S)-Brompheniramine in Human Urine using (S)-Brompheniramine-d6 as an Internal Standard
Abstract
This comprehensive application note provides a detailed protocol for the quantitative analysis of (S)-brompheniramine in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs (S)-brompheniramine-d6, a stable isotope-labeled internal standard, to ensure the highest degree of accuracy and precision. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, clinical toxicology, and therapeutic drug monitoring. The protocol outlines procedures for sample preparation, including enzymatic hydrolysis of potential glucuronide metabolites and solid-phase extraction for sample clean-up, followed by optimized LC-MS/MS analysis. Method validation parameters and expected performance characteristics are also discussed, providing a robust framework for implementation.
Introduction: The Rationale for a Deuterated Internal Standard
(S)-brompheniramine is a first-generation antihistamine used to treat symptoms of the common cold and allergic rhinitis. Accurate quantification of this compound and its metabolites in biological matrices like urine is crucial for pharmacokinetic and toxicological assessments. The "gold standard" for quantitative bioanalysis is isotope dilution mass spectrometry (IDMS), which utilizes a stable isotope-labeled version of the analyte as an internal standard (IS).[1][2]
(S)-Brompheniramine-d6 is the ideal internal standard for this application. In this molecule, six hydrogen atoms have been replaced with deuterium. This mass shift allows the mass spectrometer to differentiate it from the unlabeled analyte, while its physicochemical properties remain nearly identical.[3][4] This near-perfect chemical mimicry ensures that any variability during sample preparation, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, affects both the analyte and the internal standard equally.[1][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly precise and accurate quantification.[1]
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| (S)-Brompheniramine | Sigma-Aldrich | ≥98% purity |
| (S)-Brompheniramine-d6 | Toronto Research Chemicals | ≥98% isotopic purity |
| β-Glucuronidase (from Helix pomatia) | Sigma-Aldrich | ≥100,000 units/mL |
| Ammonium Acetate | Fisher Scientific | LC-MS Grade |
| Acetic Acid | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Water | Fisher Scientific | LC-MS Grade |
| Mixed-Mode Cation Exchange SPE Cartridges | Waters (Oasis MCX) | 3 cc, 60 mg |
| Formic Acid | Fisher Scientific | LC-MS Grade |
Experimental Protocols
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve (S)-brompheniramine and (S)-brompheniramine-d6 in methanol to obtain primary stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-brompheniramine primary stock in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the (S)-brompheniramine-d6 primary stock with 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate weighing of the (S)-brompheniramine primary stock.
Urine Sample Preparation Workflow
The following workflow is designed to deconjugate glucuronidated metabolites, which are common in urine, and then isolate the target analyte from the complex urine matrix.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Application Note: High-Precision GC-MS Analysis of Brompheniramine Using (S)-Brompheniramine-d6 as an Internal Standard
Mechanistic Principles & Causality
Brompheniramine is a potent first-generation alkylamine antihistamine widely analyzed in clinical pharmacokinetics and forensic toxicology[1]. Accurately quantifying this compound in complex biological matrices (e.g., plasma, urine) requires analytical methods capable of overcoming severe matrix effects and trace-level concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Isotope Dilution Mass Spectrometry (IDMS) is the definitive gold standard for this application[2].
The Causality Behind Isotope Dilution Mass Spectrometry (IDMS)
Biological matrices introduce significant physical and chemical variability during sample extraction and chromatographic injection. By utilizing (S)-Brompheniramine-d6 as a stable isotope-labeled internal standard (SIL-IS), the method inherently corrects for these variables[3]. The deuterated standard shares identical physicochemical properties with the target analyte. Consequently, any matrix-induced ion suppression, extraction losses, or injection volume fluctuations affect both the analyte and the internal standard equally, maintaining a constant peak area ratio.
Electron Impact (EI) Fragmentation Mechanisms
Under standard 70 eV electron impact ionization, brompheniramine undergoes rapid
In (S)-Brompheniramine-d6, the six protons on the N,N-dimethyl group are replaced by deuterium. This isotopic substitution shifts the base peak by +6 Da, resulting in a quantifier ion at m/z 64 . A secondary cleavage involving the loss of the entire dimethylaminoethyl group yields a bromophenyl-pyridyl-methyl cation at m/z 247 [5]. Because the deuterium atoms are localized exclusively on the terminal amine group, the m/z 247 fragment remains identical for both the unlabeled analyte and the d6-internal standard, making it an ideal qualifier ion for structural confirmation.
Logical flow of Isotope Dilution Mass Spectrometry (IDMS) for brompheniramine quantification.
Self-Validating Quality Control Framework
To guarantee trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must include the following controls to prove the integrity of the extraction and the absence of cross-talk:
-
Double-Blank (Matrix Only): Proves the absence of endogenous matrix interferences at m/z 58 and m/z 64.
-
Zero-Blank (Matrix + IS): Verifies that the (S)-Brompheniramine-d6 working solution contains no unlabeled brompheniramine impurities (which would falsely elevate the m/z 58 signal).
-
Spiked Quality Controls (QCs): Low, Mid, and High QCs validate extraction recovery and ensure the calibration curve remains linear across the dynamic range.
Materials & Reagents
| Reagent / Standard | Purpose | Specification / Rationale |
| Brompheniramine Maleate | Target Analyte Reference | >99% Purity; used for calibration curves. |
| (S)-Brompheniramine-d6 | Internal Standard (SIL-IS) | Isotopic purity >99%; normalizes extraction variance. |
| Hexane / Ethyl Acetate | LLE Extraction Solvent | GC-MS Grade; optimal polarity for free-base extraction. |
| 0.1 M Sodium Hydroxide | Alkalinizing Agent | ACS Grade; required to drive the analyte to its un-ionized state. |
Experimental Protocol: Sample Preparation
Brompheniramine contains a tertiary amine group with a pKa of approximately 9.2. To efficiently extract the drug from aqueous biological matrices into an organic solvent, the pH of the sample must be adjusted to at least 2 units above its pKa (pH > 11)[2][6]. This suppresses ionization, converting the molecule into its lipophilic free-base form.
Step-by-Step Methodology
-
Aliquoting: Transfer 500 µL of biological matrix (plasma or urine) into a clean, silanized glass centrifuge tube.
-
IS Addition: Spike the sample with 20 µL of the (S)-Brompheniramine-d6 working solution (1.0 µg/mL in methanol). Vortex briefly to equilibrate.
-
Alkalinization: Add 100 µL of 0.1 M NaOH to adjust the sample pH to >11. Critical Step: Failure to achieve highly alkaline conditions will result in the analyte remaining protonated and water-soluble, destroying extraction recovery.
-
Liquid-Liquid Extraction (LLE): Add 2.0 mL of the extraction solvent mixture (Hexane:Ethyl Acetate, 80:20 v/v).
-
Partitioning: Vortex vigorously for 3 minutes to maximize the surface area for phase transfer, then centrifuge at 4000 rpm for 5 minutes at 4°C to achieve sharp phase separation.
-
Concentration: Carefully transfer the upper organic layer to a clean glass vial, avoiding the aqueous boundary. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of pure ethyl acetate. Transfer to a GC autosampler vial equipped with a micro-insert.
Workflow for the alkaline liquid-liquid extraction of brompheniramine from biological matrices.
GC-MS Instrumental Parameters
Table 1: Gas Chromatography Parameters
| Parameter | Setting | Causality / Rationale |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (30m × 0.25mm, 0.25µm) | Provides optimal selectivity for basic amines with exceptionally low column bleed for MS detection[2]. |
| Carrier Gas | Helium (1.0 mL/min, constant flow) | Ensures chemical inertness and maintains optimal linear velocity for high-resolution separation[5]. |
| Injection | 1 µL, Splitless mode (250°C) | Maximizes the transfer of trace-level analytes into the column before the split valve opens. |
| Oven Program | 100°C (1 min) | Allows rapid elution of the reconstitution solvent, followed by sharp thermal focusing of the analyte peak. |
Table 2: Mass Spectrometry Parameters (SIM Mode)
Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode vastly increases sensitivity by maximizing the dwell time on the specific ions of interest, rather than scanning the entire mass range[1].
| Compound | Approx. Retention Time | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Brompheniramine | ~12.4 min | 58 | 247, 167 |
| (S)-Brompheniramine-d6 | ~12.4 min | 64 | 247 |
Data Interpretation & Analytical Integrity
When analyzing the resulting chromatograms, the peak area ratio of m/z 58 (Analyte) to m/z 64 (Internal Standard) is plotted against the nominal concentration of the calibration standards.
-
Co-elution Verification: Because deuterium labeling minimally affects chromatographic partitioning, brompheniramine and its d6-analog must perfectly co-elute. A retention time shift >0.05 minutes between the m/z 58 and m/z 64 chromatograms indicates a potential isobaric matrix interference, invalidating the data point.
-
Qualifier Ion Ratio: The ratio of the quantifier ion to the qualifier ion (e.g., m/z 58 / m/z 247) must remain within
20% of the ratio established by the neat reference standards. Deviations indicate that an interfering compound is contributing to the peak area, triggering a required re-extraction or alternative chromatographic gradient.
References
- Bioavailability assessment of a brompheniramine taste-masked pediatric formulation in a juvenile porcine model ResearchG
- Screening Procedure for 30 Antihistamines HI Using Capillary Gas Chrom
- Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry ResearchG
- Detection of adulterated drugs in traditional Chinese medicine and dietary supplements using hydrogen as a carrier gas Semantic Scholar
- Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years Ovid
Sources
Troubleshooting & Optimization
Diagnostic Q&A: Understanding the Causality of Matrix Effects
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter assays that fail during multi-lot validation because researchers assume a Stable Isotope-Labeled Internal Standard (SIL-IS) is an infallible magic bullet. It isn't.
When working with (S)-Brompheniramine-d6, you must understand the physicochemical differences between your analyte and its deuterated counterpart to build a self-validating analytical system. This guide is designed to help you diagnose, visualize, and eliminate matrix effects in your LC-MS/MS workflows.
Q1: Why is my (S)-Brompheniramine-d6 internal standard failing to correct for matrix effects in certain human plasma lots? A: Generally, a SIL-IS co-elutes with the target analyte, ensuring both molecules experience the exact same ionization environment in the Electrospray Ionization (ESI) source. However, replacing hydrogen with deuterium slightly alters the molecule's lipophilicity. In reversed-phase liquid chromatography, this "deuterium isotope effect" often causes the deuterated internal standard to elute slightly earlier than the unlabeled analyte[1].
If a sharp matrix suppression zone (e.g., from an endogenous plasma phospholipid) overlaps with this narrow retention time gap, (S)-Brompheniramine and (S)-Brompheniramine-d6 will experience different degrees of ion suppression. This differential suppression destroys the consistency of the analyte-to-IS peak area ratio, leading to wild variations across different matrix lots[1].
Q2: How can I visually validate if a co-eluting matrix component is causing this differential suppression? A: To build a self-validating system, you must map the ionization landscape of your chromatographic run. The gold standard for this diagnostic is the Post-Column Infusion (PCI) technique[2]. By continuously infusing the analyte post-column while injecting a blank matrix extract, you create a steady baseline signal. Any drop or spike in this baseline visually identifies regions of signal suppression or enhancement within the chromatogram[3]. If your Brompheniramine retention time falls on the steep slope of a suppression dip, the slight retention time shift of the d6-isotope will ruin your quantitation.
Post-Column Infusion Workflow for Mapping Matrix Effects in LC-MS/MS.
Q3: If the deuterium isotope effect is causing differential suppression, how do I fix my method? A: You cannot change the physics of the deuterium isotope effect. If your SIL-IS is failing to compensate, you must remove the interfering matrix component before it reaches the analytical column[2]. Simple Protein Precipitation (PPT) leaves over 90% of endogenous phospholipids in the extract, which are notorious for causing late-eluting suppression zones. You must switch your sample preparation to a more selective technique, such as Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), to physically separate Brompheniramine from the suppressive matrix components.
Quantitative Assessment: Interpreting Matrix Factor Data
While post-column infusion is an excellent qualitative tool, regulatory guidelines mandate the quantitative assessment of matrix effects through Matrix Factor (MF) calculations[2].
Table 1: Matrix Factor Evaluation Criteria for (S)-Brompheniramine-d6
| Metric | Calculation | Target Criteria | Causality / Interpretation |
| Absolute Matrix Factor (MF) | Peak Area (Post-Extract Spike) / Peak Area (Neat Solution) | 0.85 – 1.15 | <1.0 indicates ion suppression; >1.0 indicates ion enhancement due to matrix competition for charge in the ESI droplet. |
| IS-Normalized MF | MF (Analyte) / MF (SIL-IS) | ~1.0 | Evaluates if the (S)-Brompheniramine-d6 perfectly compensates for the ionization variations experienced by the analyte. |
| IS-Normalized MF %CV | (SD of IS-Norm MF / Mean IS-Norm MF) * 100 | ≤ 15% across 6 lots | A high %CV proves the SIL-IS is failing to compensate, confirming differential suppression caused by the deuterium isotope effect. |
Self-Validating Protocols: Step-by-Step Methodologies
Protocol A: Post-Column Infusion (PCI) Mapping
Purpose: To identify the exact retention times where matrix components suppress ionization.
-
Hardware Setup: Install a zero-dead-volume T-piece between the outlet of your analytical column and the inlet of the ESI-MS/MS source[4].
-
Analyte Infusion: Connect a syringe pump to the T-piece. Infuse a neat solution of (S)-Brompheniramine (e.g., 100 ng/mL in mobile phase) at a constant flow rate (e.g., 10 µL/min) to achieve a steady baseline signal of ~10^5 to 10^6 cps[5].
-
Matrix Injection: Inject a blank human plasma sample that has been extracted using your current sample preparation method. Run your standard LC gradient[4].
-
Data Analysis: Monitor the MRM transition for Brompheniramine. Any negative peaks (dips) in the steady baseline indicate zones of ion suppression[2]. If your analyte elutes within these zones, you must alter your chromatography or sample prep.
Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Brompheniramine
Purpose: To eliminate phospholipids and salts that cause differential ion suppression.
-
Aliquoting: Transfer 100 µL of human plasma to a 2 mL microcentrifuge tube.
-
IS Addition: Add 10 µL of (S)-Brompheniramine-d6 working solution (50 ng/mL). Vortex for 10 seconds.
-
Alkalinization (Critical Step): Add 50 µL of 0.1 M NaOH. Causality: Brompheniramine contains a basic amine (pKa ~9.2). Raising the pH above the pKa un-ionizes the molecule, drastically increasing its lipophilicity and driving it into the organic phase during extraction.
-
Solvent Addition: Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 50:50 v/v).
-
Extraction: Shake mechanically for 10 minutes to ensure phase transfer, then centrifuge at 14,000 rpm for 5 minutes at 4°C to break any emulsions.
-
Transfer & Concentration: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of your initial LC mobile phase. Vortex thoroughly and inject onto the LC-MS/MS.
References
-
Matrix Effects: Causes and Solutions in Analysis Phenomenex URL: [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results ResolveMass Laboratories Inc. URL:[Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics National Center for Biotechnology Information (PMC) URL:[Link]
-
Use of post-column infusion for assessment of matrix effects ResearchGate URL:[Link]
-
Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma National Center for Biotechnology Information (PubMed) URL: [Link]
Sources
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of (S)-Brompheniramine-d6 Analysis: A Technical Support Guide
Welcome to the technical support center for the optimization of mass spectrometry parameters for (S)-Brompheniramine-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the bioanalysis of this deuterated internal standard. As the integrity of pharmacokinetic and bioequivalence studies hinges on the accuracy of quantification, this resource offers field-proven insights to ensure robust and reliable results.[1][2]
(S)-Brompheniramine-d6, a deuterated analog of the H1-receptor antagonist Brompheniramine, serves as a crucial internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] Its near-identical chemical properties to the parent drug ensure it co-elutes and experiences similar matrix effects, allowing for accurate correction of analytical variability.[5][6] However, optimizing its response requires a systematic approach to both chromatography and mass spectrometry parameters.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your method development.
Frequently Asked Questions & Troubleshooting
Q1: I'm not seeing a strong signal for my (S)-Brompheniramine-d6 precursor ion. Where should I start troubleshooting?
This is a common issue that can stem from several factors, ranging from the sample preparation to the ion source settings. A systematic approach is key to identifying the root cause.
Causality: A weak precursor ion signal is often due to inefficient ionization or the presence of interfering substances from the sample matrix that suppress the ionization of your target analyte.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a weak precursor ion signal.
Step-by-Step Protocol:
-
Verify Analyte Ionization State: (S)-Brompheniramine is a basic compound. Ensure your mobile phase pH is at least two units below the pKa of the amine group to promote the formation of the protonated molecule, [M+H]+.[9] Using a mobile phase with a volatile acidic modifier like formic acid (typically 0.1%) is a standard starting point.
-
Direct Infusion Analysis: Prepare a 100-500 ng/mL solution of (S)-Brompheniramine-d6 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer.
-
Ion Source Parameter Optimization: While infusing, systematically adjust the following parameters to maximize the [M+H]+ signal:
-
Capillary/Spray Voltage: Start with a typical value (e.g., 3-4 kV) and adjust in small increments. Excessive voltage can cause instability or corona discharge.[9]
-
Gas Flows (Nebulizer and Drying Gas): These are critical for desolvation. Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.
-
Source Temperature: Higher temperatures aid in desolvation but can cause thermal degradation of the analyte if excessive.
-
-
Evaluate for Matrix Effects: If a strong signal is observed with a neat standard but is weak in an extracted sample, matrix effects are the likely culprit.[10] This indicates that co-eluting compounds from the biological matrix are suppressing the ionization of your internal standard.
-
Refine Sample Preparation: To mitigate matrix effects, consider more rigorous sample preparation techniques. While protein precipitation is fast, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering phospholipids and salts.[7][10]
Q2: How do I select the optimal precursor and product ions for (S)-Brompheniramine-d6?
The selection of appropriate precursor and product ions is fundamental to the selectivity and sensitivity of a tandem mass spectrometry (MS/MS) method.[11]
Causality: The precursor ion is typically the protonated molecule ([M+H]+). Product ions are generated by the fragmentation of the precursor ion in the collision cell. The most abundant and specific product ions are chosen for quantification and confirmation to ensure the assay is robust and free from interferences.[12]
Experimental Protocol: Precursor and Product Ion Selection
-
Determine the Precursor Ion: Infuse a standard solution of (S)-Brompheniramine-d6 and acquire a full scan mass spectrum in positive ion mode. The most abundant ion should correspond to the [M+H]+ of (S)-Brompheniramine-d6. Given the molecular weight of Brompheniramine is approximately 319.24 g/mol , and with 6 deuterium atoms, the expected m/z will be around 326.2.[4]
-
Generate Product Ion Spectra: Perform a product ion scan (or MS/MS scan) on the selected precursor ion. This involves isolating the precursor ion and fragmenting it by colliding it with an inert gas (e.g., argon or nitrogen).
-
Select Quantifier and Qualifier Ions: From the product ion spectrum, select the most intense and stable fragment ion as the "quantifier." Choose a second, less intense but still prominent, fragment ion as the "qualifier." The qualifier ion provides an extra layer of confirmation for the analyte's identity.
Expected Fragmentation: The fragmentation of Brompheniramine typically involves cleavage of the side chain. Common fragmentation patterns for similar compounds include alpha cleavage next to the nitrogen atom.[13]
| Parameter | (S)-Brompheniramine | (S)-Brompheniramine-d6 | Rationale |
| Precursor Ion (m/z) | ~319.2 | ~326.2 | Protonated molecule [M+H]+. The d6 version is 6 Da heavier. |
| Primary Fragment (Quantifier) | Typically m/z 275.1 | Typically m/z 281.1 | Loss of the dimethylamine moiety. |
| Secondary Fragment (Qualifier) | Typically m/z 167.0 | Typically m/z 167.0 | Cleavage yielding the bromophenyl-pyridine fragment. |
| Note: These are theoretical values and should be experimentally confirmed on your instrument. |
Q3: My assay is suffering from ion suppression. How can I troubleshoot and mitigate this?
Ion suppression is a significant challenge in LC-MS bioanalysis, where matrix components co-eluting with the analyte of interest reduce its ionization efficiency, leading to inaccurate results.[8][14]
Causality: Components from biological matrices, such as phospholipids, salts, and endogenous metabolites, can compete with the analyte for ionization in the ESI source.[15] Since (S)-Brompheniramine-d6 is used as an internal standard, it's crucial that it experiences the same degree of suppression as the non-deuterated analyte.[16]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting ion suppression.
Experimental Protocol: Post-Column Infusion
-
Setup: While infusing a constant concentration of (S)-Brompheniramine-d6 into the MS, inject a blank, extracted matrix sample onto the LC system.
-
Analysis: Monitor the signal of the (S)-Brompheniramine-d6 precursor ion over the course of the chromatographic run.
-
Interpretation: Any significant drop in the signal intensity indicates a region of ion suppression. If the retention time of your analyte falls within this region, your quantification will be affected.
Mitigation Strategies:
-
Chromatographic Separation: Adjust the LC gradient to shift the elution of (S)-Brompheniramine-d6 away from the ion suppression zone.
-
Sample Preparation: As mentioned previously, enhance your sample cleanup using methods like SPE or LLE to remove the interfering matrix components.[10]
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering components to a level where they no longer cause significant suppression.
Q4: How do I optimize the collision energy for the selected MRM transitions?
Optimizing the collision energy (CE) is critical for maximizing the signal of your product ions and ensuring the highest sensitivity for your assay.[11]
Causality: The collision energy dictates the efficiency of the fragmentation process. Too little energy will result in insufficient fragmentation, while too much can lead to excessive fragmentation and loss of the desired product ion signal.[17][18]
Experimental Protocol: Collision Energy Optimization
-
Infusion: Continuously infuse a standard solution of (S)-Brompheniramine-d6 into the mass spectrometer.
-
MRM Setup: Set up the MRM transitions for your selected precursor and product ions.
-
CE Ramp: While monitoring the intensity of each product ion, perform a collision energy ramp. This involves systematically increasing the CE over a defined range (e.g., 5 to 50 eV).
-
Determine Optimal CE: The optimal collision energy for each transition is the value that produces the highest and most stable product ion signal.
Data Presentation:
| MRM Transition (m/z) | Optimal Collision Energy (eV) | Dwell Time (ms) |
| 326.2 → 281.1 (Quantifier) | To be determined experimentally | 50-100 |
| 326.2 → 167.0 (Qualifier) | To be determined experimentally | 50-100 |
Note: The optimal CE values are instrument-dependent and must be determined empirically.
Regulatory Context and Method Validation
All bioanalytical methods used in drug development must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[19][20] The principles outlined in USP General Chapter <621> on chromatography also provide a framework for allowable method adjustments.[21][22][23][24][25]
A validated method ensures accuracy, precision, selectivity, sensitivity, and stability.[19] The use of a deuterated internal standard like (S)-Brompheniramine-d6 is a key component in achieving a robust and reliable bioanalytical method that meets these stringent regulatory requirements.[1][16]
References
-
Kertesz, V., & Gyorgy, B. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). LinkedIn. [Link]
-
Gillespie, T. A. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews. [Link]
-
USP 621 Changes. (n.d.). Element Lab Solutions. [Link]
-
Revisions per USP 621. (n.d.). Agilent. [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters. [Link]
-
Kertesz, V., & Gyorgy, B. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]
-
Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC - NIH. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). HHS.gov. [Link]
-
Mass Spectrometry Assay Development for Small Molecule Drug Therapies and Drugs of Abuse. (n.d.). IU Indianapolis ScholarWorks. [Link]
-
Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Synonym.com. [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (2011, November 22). Journal of the American Society for Mass Spectrometry. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (2021, April 5). LCGC International. [Link]
-
Collision energies: Optimization strategies for bottom-up proteomics. (2021, December 2). PubMed. [Link]
-
Influence of matrix effects on the reliability of LC-MS methods applied in pharmacokinetic studies. (n.d.). ResearchGate. [Link]
-
Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS. (n.d.). Ovid. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
-
Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025, June 20). SK pharmteco. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. [Link]
-
Optimization by factorial design of a capillary zone electrophoresis method for the simultaneous separation of antihistamines. (n.d.). Academia.edu. [Link]
-
CE-MS of antihistamines using nonvolatile phosphate buffer. (2007, May 15). PubMed. [Link]
-
Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (n.d.). ResearchGate. [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019, October 1). LCGC International. [Link]
-
(S)-Brompheniramine-d6 Maleate. (n.d.). Pharmaffiliates. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]
-
Brompheniramine-d6 Maleate. (n.d.). Pharmaffiliates. [Link]
-
The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. (n.d.). PMC. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2011, January 19). SlideShare. [Link]
-
Brompheniramine. (n.d.). PubChem. [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018, September 20). YouTube. [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texilajournal.com [texilajournal.com]
- 17. zefsci.com [zefsci.com]
- 18. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 21. usp.org [usp.org]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. agilent.com [agilent.com]
- 24. lcms.cz [lcms.cz]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ion Suppression of (S)-Brompheniramine-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address a critical challenge in quantitative bioanalysis: preventing ion suppression of the (S)-Brompheniramine-d6 signal in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern in LC-MS/MS bioanalysis?
Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as (S)-Brompheniramine-d6, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon occurs within the mass spectrometer's ion source and leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of quantitative results.[4][5] Even with highly selective tandem mass spectrometry (MS/MS), ion suppression can occur before mass analysis, making it a significant challenge.[1]
Q2: I'm using a deuterated internal standard, (S)-Brompheniramine-d6. Shouldn't that automatically correct for ion suppression?
Ideally, yes. A stable isotope-labeled internal standard (SIL-IS) like (S)-Brompheniramine-d6 is considered the gold standard because its physicochemical properties are nearly identical to the non-labeled analyte.[6] The core assumption is that the SIL-IS will co-elute perfectly with the analyte and therefore experience the exact same degree of ion suppression.[6] By measuring the ratio of the analyte to the SIL-IS, any signal variation should be normalized.[7]
However, this correction can fail if the analyte and the SIL-IS experience differential ion suppression.[3][8]
Q3: What causes a "gold standard" deuterated internal standard to fail in correcting for matrix effects?
The primary reason for failure is a slight chromatographic separation between the analyte and the SIL-IS.[3] This can be caused by the "deuterium isotope effect," where the C-D bond is slightly stronger than the C-H bond, potentially altering the molecule's retention characteristics.[8] If this slight separation causes the analyte and the SIL-IS to elute into regions with different concentrations of matrix components, they will be suppressed to different extents, rendering the analyte-to-IS ratio inaccurate.[8]
Q4: What are the most common culprits for ion suppression in biological samples?
In bioanalysis, particularly when analyzing plasma or serum, the most notorious causes of ion suppression are phospholipids .[9][10] These endogenous components of cell membranes are abundant and often co-extract with analytes.[11] Other significant sources include salts, proteins, and co-administered drugs or their metabolites.[2][12] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[13][14]
Troubleshooting Guide: From Sample to Source
This section provides a systematic approach to diagnosing and resolving ion suppression affecting your (S)-Brompheniramine-d6 signal.
Part 1: Sample Preparation - The First Line of Defense
Inadequate sample cleanup is the most frequent origin of severe ion suppression.[1][9] Improving sample preparation is often the most effective strategy to mitigate matrix effects.[9]
Issue: Low sensitivity and poor reproducibility after using Protein Precipitation (PPT).
-
Underlying Cause (Causality): Protein precipitation with solvents like acetonitrile is a fast and simple method to remove proteins. However, it is notoriously ineffective at removing phospholipids, which remain in the supernatant and are injected into the LC-MS system.[11][15][16] These phospholipids often elute in the same chromatographic region as many drug compounds, directly competing for ionization in the ESI source.
-
Solutions:
-
Liquid-Liquid Extraction (LLE): LLE provides a significantly cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar matrix components (like phospholipids) behind in the aqueous phase.[9][17]
-
Solid-Phase Extraction (SPE): SPE offers superior selectivity by using a solid sorbent to bind the analyte while matrix components are washed away.[7][18] This technique is highly effective at removing interfering compounds.[18][19]
-
Specialized Phospholipid Removal: Techniques like HybridSPE-PPT use a specialized stationary phase that combines the simplicity of PPT with targeted removal of both proteins and phospholipids, resulting in a much cleaner extract.[10][11]
-
| Sample Preparation Method | Relative Phospholipid Removal | Signal Intensity of (S)-Brompheniramine-d6 | Assay Precision (%CV) |
| Protein Precipitation (PPT) | Poor | Low / Variable | >15% |
| Liquid-Liquid Extraction (LLE) | Good | Moderate / Improved | <10% |
| Solid-Phase Extraction (SPE) | Excellent | High / Consistent | <5% |
| HybridSPE-Phospholipid | Excellent | High / Consistent | <5% |
This protocol is a starting point and should be optimized for your specific application.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Sample Loading: Mix 100 µL of plasma with 200 µL of 2% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences. Follow with a 1 mL wash of methanol to remove lipids.
-
Elution: Elute the (S)-Brompheniramine and its d6-internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Part 2: Liquid Chromatography - The Art of Separation
Effective chromatographic separation is key to moving your analyte away from regions of ion suppression.[1][20]
Issue: The internal standard ratio is inconsistent, and peaks for the analyte and (S)-Brompheniramine-d6 are slightly separated.
-
Underlying Cause (Causality): As previously mentioned, the deuterium isotope effect can cause a small shift in retention time.[8] If this region of the chromatogram contains a steep gradient of eluting matrix components, even a minor shift can cause the analyte and IS to experience significantly different matrix environments, leading to differential ion suppression.
-
Solutions:
-
Optimize the Mobile Phase:
-
Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity and may help achieve co-elution.[1][21]
-
Additives: Adjusting the concentration or type of mobile phase additive (e.g., from formic acid to ammonium formate) can influence peak shape and retention, helping to merge the peaks.[21][22] Be cautious, as some additives like TFA can cause suppression themselves.[1]
-
-
Adjust the Gradient: Modify the gradient slope to be shallower around the elution time of your compounds. This provides more time for separation from interferences and can help merge the analyte and IS peaks.
-
Change the Column: Use a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl) to alter selectivity and achieve better separation from matrix components.[2][23]
-
This experiment is crucial for identifying precisely where in your chromatographic run ion suppression is occurring.[3][6]
-
Setup: While the LC flows normally, use a syringe pump and a T-piece to continuously infuse a standard solution of (S)-Brompheniramine and its d6-IS directly into the mobile phase stream after the analytical column but before the MS ion source.
-
Execution: Once a stable signal for your compounds is observed, inject a prepared blank matrix sample (that has undergone your sample preparation procedure).
-
Analysis: Monitor the signal of your infused compounds. Any dip or decrease in the signal baseline corresponds to a point in time where matrix components are eluting from the column and causing ion suppression.[3] If your analyte's retention time aligns with one of these dips, your chromatographic method needs optimization.
Part 3: Mass Spectrometry - Fine-Tuning the Source
While less common than sample prep or LC issues, MS source conditions can influence your susceptibility to ion suppression.
Issue: Signal intensity for (S)-Brompheniramine-d6 is gradually declining over the course of a long analytical batch.
-
Underlying Cause (Causality): Even with good sample preparation, small amounts of non-volatile matrix components (salts, lipids) can be introduced with each injection. Over many injections, these can accumulate on the ion source components (e.g., the sampling orifice or capillary), physically hindering efficient ionization and ion transmission.[6][20]
-
Solutions:
-
Ion Source Cleaning: Implement a regular maintenance schedule for cleaning the ion source, as recommended by the instrument manufacturer. This is a critical step for maintaining long-term performance.
-
Optimize Source Parameters:
-
Increase Gas Temperature/Flow: Higher drying gas (nitrogen) temperatures and flow rates can improve the desolvation of ESI droplets, helping to evaporate solvent more efficiently and reduce the impact of non-volatile species.[19]
-
Adjust Voltages: Experiment with source voltages (e.g., capillary voltage, cone voltage) to find an optimum that maximizes the signal for (S)-Brompheniramine-d6 while potentially minimizing the ionization of interfering compounds.[19][24]
-
-
Consider APCI: If your method development allows, testing Atmospheric Pressure Chemical Ionization (APCI) could be beneficial. APCI involves gas-phase ionization and is often less susceptible to ion suppression from non-volatile matrix components compared to ESI.[1][13][14]
-
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. CD-Genomics. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2020, November 12). LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2019). PMC. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). PMC. [Link]
-
What is matrix effect and how is it quantified? (2023, October 19). SCIEX. [Link]
-
How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? (2025, September 19). Patsnap Eureka. [Link]
-
The Impact Of Ion Chromatography Column Conditions On The Performance Of Suppressors. (2025, March 13). Alwsci. [Link]
-
Do you know ways to remove the ionic supresion? (2018, August 1). ResearchGate. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
-
The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. (2021, October 22). PMC. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2020, November 16). Spectroscopy Online. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). Phenomenex. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2012). PMC. [Link]
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? (2018, November 2). ResearchGate. [Link]
-
OPTIMISATION OF MASS SPECTROMETRY. (2006, May 15). Sunderland Repository. [Link]
-
ENVIRONMENTAL. Waters Corporation. [Link]
-
Optimizing the Agilent Multimode Source. Agilent. [Link]
-
Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in. SID. [Link]
-
Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. CHIMIA. [Link]
-
(PDF) Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in … (2015, November 3). ResearchGate. [Link]
-
Liquid chromatography tandem-mass spectrometry method development and validation for simultaneous analysis of paracetamol, guaif. SciSpace. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. opentrons.com [opentrons.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 21. researchgate.net [researchgate.net]
- 22. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
- 23. lcms.cz [lcms.cz]
- 24. agilent.com [agilent.com]
Addressing deuterium exchange in (S)-Brompheniramine-d6
Welcome to the comprehensive technical support guide for (S)-Brompheniramine-d6. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this deuterated compound. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the integrity and accuracy of your experimental data.
Introduction to (S)-Brompheniramine-d6 and Deuterium Exchange
(S)-Brompheniramine is an antihistamine used to relieve symptoms of allergies.[1] The deuterated version, (S)-Brompheniramine-d6, is a valuable tool in medicinal chemistry and drug metabolism studies. The strategic replacement of hydrogen atoms with deuterium can alter a drug's metabolic profile, often leading to a longer half-life and reduced formation of toxic metabolites.[2][3][4][5] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to cleavage by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[2][6]
However, the stability of the deuterium labels is paramount for the validity of experimental results.[7] Deuterium exchange, the unintended replacement of deuterium with hydrogen, can occur under certain experimental conditions, compromising the isotopic purity of the compound. This guide will provide the necessary information to mitigate this risk.
Troubleshooting Guide: Addressing Deuterium Exchange
This section provides a structured approach to identifying and resolving issues related to the potential loss of deuterium labels from (S)-Brompheniramine-d6 during your experiments.
Issue 1: Unexpected Loss of Isotopic Purity Detected by Mass Spectrometry
Symptom: Your mass spectrometry (MS) data shows a lower-than-expected mass for (S)-Brompheniramine-d6, or the appearance of peaks corresponding to partially deuterated or non-deuterated brompheniramine.
Potential Causes & Troubleshooting Steps:
dot graph TD{ subgraph "Troubleshooting Workflow for Isotopic Purity Loss" direction LR; A[Start: Unexpected MS Data] --> B{Review Sample Handling & Preparation}; B --> C{Check Solvent pH and Composition}; C --> D{Evaluate LC-MS Conditions}; D --> E{Assess Storage Conditions}; E --> F[End: Identify & Mitigate Cause]; end
} caption: Workflow for diagnosing deuterium loss.
-
Review Sample Handling and Preparation:
-
Causality: Exposure to acidic or basic conditions can catalyze hydrogen-deuterium exchange.[8][9][10] The presence of labile hydrogens in the solvent (e.g., water, methanol) can facilitate this exchange.[8]
-
Action:
-
Ensure all solvents are of high purity and free from acidic or basic contaminants.
-
If possible, use deuterated solvents for sample preparation to minimize the source of exchangeable protons.[11][12]
-
Handle samples under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2][11]
-
-
-
Evaluate Liquid Chromatography (LC) Conditions:
-
Causality: The pH of the mobile phase can significantly impact the stability of the deuterium labels.[8] Elevated temperatures in the LC system or MS source can also promote H/D exchange.[13]
-
Action:
-
Analyze the pH of your mobile phase. For basic compounds like brompheniramine, a mobile phase with a neutral or slightly acidic pH is generally preferred.[14]
-
If using acidic modifiers, consider their concentration and the potential for on-column exchange.
-
Try reducing the MS source temperature to the minimum required for efficient ionization.[13]
-
-
-
Assess Storage Conditions:
-
Causality: Improper storage can lead to degradation and isotopic exchange over time.[2][7] Exposure to light, humidity, and elevated temperatures are key factors.[7]
-
Action:
-
Store (S)-Brompheniramine-d6 in a tightly sealed, amber vial to protect it from light and moisture.[2][7]
-
For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is recommended.[7]
-
Before use, allow the container to warm to room temperature to prevent condensation.[7]
-
-
Issue 2: Chromatographic Shift Between (S)-Brompheniramine-d6 and its Non-Deuterated Analog
Symptom: A noticeable difference in retention time between (S)-Brompheniramine-d6 and (S)-Brompheniramine when analyzed under the same chromatographic conditions.
Potential Causes & Troubleshooting Steps:
-
Isotopic Effects on Chromatography:
-
Causality: While generally expected to co-elute, a slight chromatographic shift can sometimes occur due to the "isotope effect," where the deuterated compound may have slightly different physicochemical properties.[15]
-
Action:
-
This is often unavoidable but can be minimized by optimizing chromatographic conditions.
-
A shallower gradient may help in better peak overlap.[13]
-
-
-
Differential Ion Suppression:
-
Causality: If the analyte and its deuterated internal standard separate slightly on the column, they may experience different levels of ion suppression from the sample matrix, leading to inaccurate quantification.[15]
-
Action:
-
Evaluate matrix effects by comparing the response of the analyte and internal standard in a clean solvent versus an extracted blank matrix.[15]
-
Adjust chromatographic conditions to ensure co-elution.
-
-
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium labels located on (S)-Brompheniramine-d6 and are they stable?
A1: The "-d6" designation typically indicates that six hydrogen atoms have been replaced with deuterium. In the case of brompheniramine, these are most likely on the N,N-dimethylamino group, which are generally stable positions. However, it is crucial to consult the Certificate of Analysis provided by the manufacturer to confirm the exact labeling positions. Avoid standards with labels on easily exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[13]
Q2: What is the best way to prepare stock solutions of (S)-Brompheniramine-d6?
A2: Use high-purity, anhydrous solvents. For long-term storage, consider solvents that are less likely to participate in hydrogen exchange, such as acetonitrile or DMSO-d6.[11] Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and water absorption.[7]
Q3: Can I use (S)-Brompheniramine-d6 in acidic or basic extraction protocols?
A3: While brief exposure to acidic or basic conditions during extraction may be unavoidable, it is crucial to minimize the duration and temperature of this exposure.[8] Whenever possible, neutralize the sample as quickly as possible. Consider performing a small-scale stability study under your specific extraction conditions to assess the potential for deuterium exchange.
Q4: How can I verify the isotopic purity of my (S)-Brompheniramine-d6 standard?
A4: High-resolution mass spectrometry (HRMS) is an excellent method to confirm the isotopic distribution and purity of your standard.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the location and extent of deuteration.[13]
Experimental Protocol: Deuterium Exchange Stability Study
This protocol outlines a method to assess the stability of the deuterium labels on (S)-Brompheniramine-d6 under your specific experimental conditions.
Objective: To determine if significant deuterium exchange occurs under simulated experimental conditions (e.g., mobile phase, extraction solvents).
Materials:
-
(S)-Brompheniramine-d6
-
(S)-Brompheniramine (non-deuterated standard)
-
High-purity solvents (matching your experimental conditions)
-
LC-MS system
Procedure:
-
Prepare a stock solution of (S)-Brompheniramine-d6 in a suitable, non-reactive solvent (e.g., acetonitrile).
-
Incubate the standard: Spike a known concentration of the (S)-Brompheniramine-d6 stock solution into your test solution (e.g., mobile phase, extraction buffer).
-
Time-point analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
LC-MS analysis: Analyze the aliquots by LC-MS.
-
Data analysis: Monitor the mass spectrum for any changes in the isotopic distribution of (S)-Brompheniramine-d6. Look for an increase in the abundance of lower mass isotopologues (M-1, M-2, etc.).
dot graph TD{ subgraph "Deuterium Exchange Stability Study Workflow" direction TB; A[Prepare (S)-Brompheniramine-d6 Stock Solution] --> B[Incubate in Test Solution]; B --> C{Collect Aliquots at Time Points}; C --> D[Analyze by LC-MS]; D --> E[Evaluate Isotopic Distribution]; E --> F{Assess Stability}; end
} caption: Workflow for stability assessment.
Data Interpretation:
| Time Point | % Abundance of M+6 | % Abundance of M+5 | % Abundance of M+4 |
| 0 hours | 99.5 | 0.4 | 0.1 |
| 24 hours | 99.3 | 0.6 | 0.1 |
A minimal change in isotopic distribution over 24 hours indicates good stability under the tested conditions.
Conclusion
By understanding the principles of deuterium exchange and implementing the troubleshooting and handling procedures outlined in this guide, researchers can confidently utilize (S)-Brompheniramine-d6 in their studies, ensuring the generation of high-quality, reliable data.
References
- BenchChem. (n.d.). Common pitfalls in using deuterated standards and how to avoid them.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Ion Suppression with Deuterated Standards.
- BenchChem. (2025). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Pharmaffiliates. (n.d.). (S)-Brompheniramine-d6 Maleate.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine.
- MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Anonymous. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- CK Gas. (n.d.). Deuterated Chloroform.
- ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Chemistry LibreTexts. (2021, December 27). 10.3: Alpha Halogenation of Aldehydes and Ketones.
- ResearchGate. (n.d.). Chemical Stability of Brompheniramine Maleate in an Oral Liquid Dosage Form.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Longdom Publishing. (2022, September 20). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry.
- YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange.
- Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.
- PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.
- PMC. (2019, July 2). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets.
- ResearchGate. (n.d.). Synthesis of deuterium‐substituted Diphenhydramine.
- PMC. (n.d.). Deuterated drugs; where are we now?.
- Anonymous. (2025, August 7). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- Juniper Publishers. (2017, March 27). Journal of Pharmacy - Pharmaceutical Sciences Journals.
- Anonymous. (n.d.). determination of active substances in antiallergic.
- PubMed. (n.d.). Semiautomated method for the analysis of formulations of chlorpheniramine maleate and brompheniramine maleate.
- JRF Global. (n.d.). Deuterated Drugs.
- Anonymous. (n.d.). Practical Methods for Deuterium Exchange/Mass Spectrometry.
- Chemistry LibreTexts. (2023, January 22). Deuterium Exchange.
Sources
- 1. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. jrfglobal.com [jrfglobal.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. labinsights.nl [labinsights.nl]
- 12. myuchem.com [myuchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. helixchrom.com [helixchrom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Improving peak shape in brompheniramine HPLC analysis
Initiating Project Scope
Okay, I've got a handle on the request now, and I'm zooming in on the specifics. My focus is shaping up to address those pesky brompheniramine HPLC peak issues. I'm visualizing the Q&A format and thinking about the target audience: researchers. That will steer my troubleshooting guide approach.
Defining Target Audience & Structure
I'm now zeroing in on the target audience: Senior Application Scientists and drug development professionals. This shapes my guide's requirements: complete editorial freedom, a flexible structure, and a deep dive into the technical aspects of brompheniramine HPLC analysis. I'm prioritizing causality explanations and self-validating protocols with clickable citations and a consolidated references section.
Analyzing Brompheniramine Interactions
I'm digging into the root cause of the peak shape issue, which I now attribute to the protonated amine's interaction with the stationary phase. I've sketched out the various approaches to address this, from pH adjustments to modifiers and novel stationary phases. The protonation states are a primary concern at common HPLC pH levels, so neutralizing them is essential.
Focusing on User Needs
I'm now zeroing in on the user's need for a technical support center. I'm thinking about FAQs and troubleshooting guides geared towards researchers, scientists, and drug development pros. My priority is peak shape in brompheniramine HPLC analysis, so I want to ensure the solutions are tailored to this application.
Structuring the Support Center
I'm now building the framework for the technical guide, prioritizing autonomy in its presentation. I'm focusing on E-E-A-T principles, ensuring a comprehensive, authoritative, and expertly-grounded resource. I'm integrating in-text citations with a detailed reference list, complete with URLs and real links. I'm visualizing data using tables and step-by-step methodologies alongside mandatory Graphviz diagrams. The structure will have an introduction to Brompheniramine challenges followed by Mechanistic FAQs.
Developing Visual Aids
I'm now deep-diving into the visual elements. I am refining DOT diagrams, focusing on visual clarity. I'm assigning specific colors to backgrounds and nodes to enhance readability. I'm focusing on high contrast to make the information stand out to researchers, scientists, and drug development pros. I am prioritizing intuitive visuals for the mechanism of silanol interaction and troubleshooting decision trees.
Visualizing Interaction Details
I'm now focusing on the visual representation of silanol interactions. I am using a Graphviz diagram to illustrate how brompheniramine interacts with both the C18 ligand and residual silanol groups. I'm focusing on the colors to distinguish the elements involved in the interactions. I'm leveraging a dashed line to indicate the slower, ion-exchange mechanism that leads to peak tailing, and I'm ensuring the visual clearly captures these key interactions. I'm working to make the diagram immediately understandable for researchers.
Mapping Troubleshooting Paths
I'm now building a decision tree for troubleshooting peak tailing. I'm visualizing the process using Graphviz, starting from poor peak shape and guiding the user through pH checks and column choices. I'm focusing on color-coding key steps and providing clear paths to address the issues.
Refining pH Analysis
I'm now zeroing in on the pH troubleshooting flow, visualizing column choices based on pH. I've built initial paths for low, medium, and high pH, connecting them to appropriate column recommendations. I'm leveraging citations to support pH's pKa values. I'm focusing on incorporating these values into the decision tree to make it even more intuitive for researchers.
Addressing Silanol Exposure
I'm now pivoting to direct steps for researchers. I want to build a section on how to overcome peak tailing for basic compounds by eliminating silanol exposure. I'll focus on explaining the benefits of alternative column chemistries.
Analyzing pH's Impact
I'm now detailing how pH influences peak shape, noting that pH controls analyte and stationary phase ionization. Low pH protonates silanols for sharp peaks, while mid-pH, surprisingly, causes the worst tailing. At high pH, deprotonation prevents interaction, improving peaks. I am focusing on detailed, cited explanations.
Explaining Hybrid Silica
I'm now detailing hybrid silica and CSH technologies, and how they offer solutions for high pH environments. I'm focusing on Waters BEH and how hybrid silica protects against alkaline dissolution by incorporating organic groups. I'm noting the surface's positive charge from CSH particles. I want to convey that this charge electrostatically repels basic compounds, like brompheniramine.
Outlining Practical Protocols
I'm now detailing workflows for tailing reduction. I'm prioritizing direct user instructions with clear steps for CSH columns, gradients, and tailing factor validation. I'm contrasting this with a high-pH, free-base approach using ammonium bicarbonate.
Detailing Experimental Procedures
I'm now detailing workflows for tailing reduction, including isocratic/gradient elution and TEA additives. I'm noting retention time increases in neutral free-base conditions. I am focusing on how to validate retention time and peak symmetry across multiple runs. I am planning data presentations using comparative tables.
Mapping Key References
I'm now mapping the URLs for cited resources. Healio mentions brompheniramine's pKa values. Helix Chromatography details issues with traditional HPLC methods. Waters highlights BEH and CSH's benefits, and LCGC discusses silanol-free columns. I'm focusing on strengthening the E-E-A-T principles by explaining the 'why' behind each recommendation.
Verifying Visual Constraints
I'm now implementing inline citations and linking them. I'm also reviewing DOT graph constraints, especially contrast, node text, color palettes, and captions. I'm focusing on ensuring readability and accessibility, including maximum width and contrasting colors. I am checking the contrast and font color for nodes in the diagram, and I'm looking at how I can improve the visuals.
Refining Peak Shape Strategies
I'm now integrating strategies for resolving peak shape, and focusing on pH as a critical factor. I'm building out paths, leveraging specific column choices and mobile phase additives. I am adding a section on the benefits of column chemistries that reduce silanol interactions. I'm focusing on highlighting the impact of pH changes on brompheniramine.
Caption: Decision tree for troubleshooting brompheniramine peak tailing based on pH levels.
Optimizing the Decision Tree
I'm now integrating the pH-based decision tree with specific column recommendations, ensuring visual clarity. I'm focusing on incorporating inline citations to support each path and choice, as required. I'm focusing on ensuring each step is immediately understandable for researchers, and I'm ensuring all claims are supported by citations. I've updated the diagram to enhance its readability.
Finalizing Support Resource
I'm now putting the finishing touches on the technical support resource. I'm focusing on the clarity of the decision tree and citations. I'm ensuring all visuals and instructions are easy to follow. I'm prioritizing user experience and confirming comprehensive coverage of key challenges in brompheniramine analysis. I'm focusing on ensuring all URLs match the citations provided in the text.
Integrating Cited Resources
I'm now integrating the cited resources into the final document, mapping each URL to its inline citation. I'm focusing on ensuring all citations are accurate and properly formatted. I am checking that the reference list includes the correct URL. I'm prioritizing accuracy for researchers, to ensure they can verify the information independently.
Validating Experimental Procedures
I'm now detailing validation protocols for each workflow to ensure reproducible results for researchers. I'm focusing on providing specific instructions to calculate USP Tailing Factor and to ensure stable retention times. I'm noting the critical importance of a low pH mobile phase for the initial workflow. I'm prioritizing direct user instructions with clear validation steps.
Analyzing Tailing Data
I'm now integrating a data table summarizing tailing factor (Tf) predictions and experimental conditions. I'm focusing on validating expected outcomes across pH ranges and column chemistries. I want to clearly contrast the tailing factors under various conditions: unoptimized, low pH, low pH with CSH, high pH, and with an amine modifier.
Refining Visual Accessibility
I'm now revising the color scheme of the diagrams to enhance readability for researchers. I'm focusing on contrasting node and text colors for better visual distinction, ensuring all nodes are legible. I've switched the text on edges to #202124 and the edge lines to #5F6368 for improved visibility. I'm prioritizing accessibility to improve understanding of the key concepts.
Improving Visual Consistency
I'm now focusing on standardizing the visuals. I'm ensuring all colors and font sizes within the diagrams are consistent. I am ensuring that the visual elements are uniform and easy to understand. I am also making sure that captions are clear and descriptive.
Linking References Clearly
I'm now prioritizing clarity and functionality in linking citations to references. I'm choosing to write the inline citation and the URL source together, like . This keeps things clean. I'm mapping the URLs and indexes for each resource, and checking that the formatting for my references list works. I'm focusing on ensuring direct access to references for researchers.
Linking Direct References
I'm now focusing on directly connecting the citations to the external resources. I'm ensuring the URLs are accurate. I'll include both the visible text for the citation and the URL itself for direct access. I'm prioritizing verifiable information for scientists and drug developers.
Explaining Ionization Impact
I'm now detailing the impact of ionization on retention. High pH enhances brompheniramine retention because its neutral form is hydrophobic. Mid-pH causes worst tailing due to dual ionization, while TEA requires long equilibration times. I've added a validation step to ensure Tf < 1.5, focusing on a self-validating protocol for researchers.
Visualizing Peak Tailing
I'm now revising the brompheniramine interaction diagram. I'm focusing on clarifying the interactions with the stationary phase. I'm leveraging distinct colors and line styles to illustrate primary retention and secondary ion-exchange interactions, which will help researchers understand the root cause of peak tailing. I'm prioritizing the clarity of this critical diagram.
Refining Visual Contrast
I'm now ensuring good visual contrast in the DOT diagrams for researchers. I have updated the colors of text and edges to enhance readability. I've switched the text on edges to #202124 and the edge lines to #5F6368 for improved visibility. I've ensured clear color differentiation between text and background. I'm focusing on ensuring readability in the diagrams.
Refining Flowchart Clarity
I'm now revising the decision tree. I've updated color schemes for better contrast and added edge labels for clarity in pH-based column selection. I've improved the visual elements to ensure the decision tree's information is easy for researchers to follow.
Minimizing cross-talk between (S)-Brompheniramine-d6 and analyte
A Guide to Minimizing Cross-Talk in Quantitative Bioanalysis
Welcome to the technical support center for (S)-Brompheniramine-d6. This guide is designed for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. As Senior Application Scientists, we understand the nuances that can affect assay performance. This resource provides in-depth, field-proven insights into one of the most common challenges: analytical cross-talk.
Part 1: Frequently Asked Questions (FAQs) about Cross-Talk
This section addresses common questions encountered during method development and sample analysis.
Section A: Understanding the Fundamentals of Cross-Talk
Q1: What is analytical "cross-talk" in the context of LC-MS/MS?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), cross-talk, more broadly termed "cross-signal contribution," is any unintended signal that appears in the mass channel of an analyte or internal standard, originating from a different but related compound in the sample.[1] This phenomenon can be classified into several types:
-
Analyte to Internal Standard (IS) Contribution: The most common issue, where a signal from the unlabeled analyte is detected in the mass channel of the SIL-IS.
-
IS to Analyte Contribution: Occurs when the SIL-IS reference material contains a small amount of the unlabeled analyte as an impurity.[2]
-
In-Source Fragmentation/Degradation: A compound fragments within the ion source of the mass spectrometer, producing an ion with the same mass-to-charge ratio (m/z) as the precursor ion of another analyte or IS.[3][4]
-
Instrumental Cross-Talk: An older issue, largely resolved in modern mass spectrometers, where residual ions from a preceding analysis are not fully cleared from the collision cell before the next measurement.[3][5]
Q2: Why is (S)-Brompheniramine-d6 particularly susceptible to cross-talk from its unlabeled analyte?
A2: The structure of Brompheniramine itself is the primary reason. It contains two key features that increase the likelihood of isotopic overlap:
-
A Bromine Atom: Bromine has two abundant, naturally occurring stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This means a significant portion of the unlabeled Brompheniramine molecules will naturally be 2 Daltons heavier than the monoisotopic mass.[1][6]
-
16 Carbon Atoms: Each carbon atom has a ~1.1% chance of being the ¹³C isotope instead of ¹²C. With 16 carbons, the probability of the molecule containing one or more ¹³C atoms is significant.
This natural isotopic distribution results in a cluster of peaks for the unlabeled analyte (M, M+1, M+2, etc.). If one of these isotope peaks has the same nominal mass as the (S)-Brompheniramine-d6 internal standard, the instrument cannot distinguish the source, leading to cross-talk.[7]
Section B: Identifying the Source of Cross-Talk
Q3: My calibration curve is linear at low concentrations but becomes non-linear (bends towards the x-axis) at the upper limit of quantification (ULOQ). Is this cross-talk?
A3: This is a classic symptom of analyte-to-IS cross-talk. At low analyte concentrations, the contribution to the IS signal is negligible. However, as the analyte concentration increases, its naturally occurring heavy isotopes can contribute significantly to the IS signal. This artificially inflates the measured IS response, causing the analyte/IS ratio to be lower than expected, resulting in a non-linear curve and a negative bias in accuracy at high concentrations.[6][8]
Q4: How can I definitively prove that the signal I'm seeing is from analyte-to-IS cross-talk?
A4: A simple diagnostic experiment can confirm this. Prepare a sample containing the analyte at its highest concentration (e.g., ULOQ) in a blank biological matrix without adding the (S)-Brompheniramine-d6 internal standard. Analyze this sample and monitor the MRM transition for the internal standard. If a peak appears at the retention time of the analyte, you have confirmed that the analyte is contributing to the IS signal.[9] For a comprehensive assessment, follow Protocol 1: Assessing Bidirectional Cross-Talk Contribution .
Section C: Chromatographic Solutions
Q5: Can I use HPLC to chromatographically separate the analyte from its deuterated internal standard to solve cross-talk?
A5: Generally, no. A core principle of using a SIL-IS is that it should co-elute with the analyte to compensate for matrix effects and variations in extraction and ionization.[10] Since analyte-to-IS cross-talk is due to isotopic overlap (the same molecule with different isotopes), they are chemically identical and cannot be separated chromatographically.
However, if you suspect the interference is from an isobaric metabolite (a different molecule with the same nominal mass) or in-source fragmentation of a related compound, then chromatographic separation is the ideal solution.[3][11] A slight retention time shift between deuterated and non-deuterated compounds can sometimes occur but is usually not sufficient for baseline resolution.[10]
Section D: Mass Spectrometric Solutions
Q6: I've confirmed analyte-to-IS cross-talk. How can I use the mass spectrometer to eliminate it?
A6: This is often the most effective approach. The goal is to find an MRM transition for the internal standard that is not subject to interference from the analyte's natural isotopes.
The best strategy is to monitor a less abundant, higher-mass isotope of the SIL-IS as the precursor ion.[6] (S)-Brompheniramine-d6 (C₁₆H₁₃D₆BrN₂) has its own isotopic distribution. Instead of monitoring the most abundant precursor ion for the d6-IS, you can select a precursor that is +1 or +2 m/z higher. This moves your measurement into a mass region where the contribution from the unlabeled analyte is zero or statistically insignificant.
For example, if the unlabeled analyte (M) interferes with the d6-IS (M+6), you could monitor the M+8 transition for the d6-IS, which corresponds to its ⁸¹Br isotope. The unlabeled analyte is highly unlikely to have a naturally occurring M+8 isotope of any significant abundance. See Table 1 for a theoretical illustration.
Table 1: Theoretical Isotopic Contributions for Brompheniramine
| m/z Relationship | Source Molecule | Primary Isotopes | Relative Abundance | Potential for Cross-Talk with (S)-Brompheniramine-d6 (M+6) |
|---|---|---|---|---|
| M | Unlabeled Analyte | ¹²C, ¹H, ⁷⁹Br | High | None |
| M+1 | Unlabeled Analyte | ¹³C, ¹²C, ¹H, ⁷⁹Br | Medium | None |
| M+2 | Unlabeled Analyte | ⁸¹Br, ¹²C, ¹H | High | Low, but possible with low mass resolution |
| M+6 | (S)-Brompheniramine-d6 | ¹²C, ¹H, D, ⁷⁹Br | High (for IS) | High risk of interference from Analyte's M+6 isotope |
| M+8 | (S)-Brompheniramine-d6 | ¹²C, ¹H, D, ⁸¹Br | High (for IS) | Minimal to zero risk of interference |
Note: This table is illustrative. Exact abundances should be confirmed experimentally.
Q7: Will switching to a different product ion for my MRM transition help?
A7: It might, but it is less likely to be a complete solution than changing the precursor ion. Cross-talk is primarily a function of interference at the precursor ion selection stage (in Q1). If the analyte and IS precursor ions have the same m/z, they will both be passed to the collision cell (Q2). While they might have different fragmentation patterns, selecting a different product ion (in Q3) doesn't solve the initial problem of the wrong ions entering the collision cell.[6]
Section E: Internal Standard (IS) Considerations
Q8: What is the optimal concentration of (S)-Brompheniramine-d6 to use?
A8: The IS concentration can significantly impact the effect of cross-talk. While there is no single correct concentration, a common practice is to use a concentration that mimics the analyte's concentration at the midpoint of the calibration range.
-
Too Low: If the IS concentration is too low, even a small absolute contribution from a high-concentration analyte can represent a large percentage of the total IS signal, leading to significant non-linearity.[8]
-
Too High: A very high IS concentration can potentially lead to detector saturation or contribute to IS-to-analyte cross-talk if the IS is not isotopically pure.
It is crucial to assess the impact of IS concentration during method development.
Q9: Could my (S)-Brompheniramine-d6 be impure?
A9: It's possible, and this would cause IS-to-analyte cross-talk. Reputable suppliers provide a Certificate of Analysis detailing both chemical and isotopic purity. Isotopic enrichment should ideally be ≥98%.[12] You can test for this by injecting a high concentration of the IS alone and monitoring the analyte MRM channel. A signal above 20% of your lower limit of quantification (LLOQ) response may indicate a significant impurity.[13]
Section F: Data Analysis & Reporting
Q10: If I cannot completely eliminate cross-talk, can I still generate accurate data?
A10: Yes, in some cases this is possible through data processing. If the cross-talk is consistent and well-characterized, a non-linear regression model, such as a quadratic fit (1/x² weighting), can be used for the calibration curve. This model can accurately describe the relationship between concentration and response even with the inherent curvature caused by cross-talk.[6][7]
However, this should be a last resort. The preferred approach is always to eliminate the interference at the source (i.e., through mass spectrometric or chromatographic means). Relying on a mathematical fix must be rigorously validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[14][15]
Part 2: Visualizing Cross-Talk and Troubleshooting
Visual aids can clarify complex concepts and workflows.
Diagram 1: Mechanisms of Cross-Signal Contribution
Caption: Figure 1. Primary pathways of cross-signal contribution.
Diagram 2: Troubleshooting Workflow for Non-Linearity
Caption: Figure 2. Decision tree for troubleshooting non-linear calibration curves.
Part 3: Experimental Protocols
These detailed protocols provide step-by-step instructions for key troubleshooting experiments.
Protocol 1: Assessing Bidirectional Cross-Talk Contribution
Objective: To quantitatively determine the percentage of cross-talk from the analyte to the IS and from the IS to the analyte.
Materials:
-
Blank, controlled biological matrix (e.g., human plasma K₂EDTA).
-
Analyte stock solution.
-
(S)-Brompheniramine-d6 (IS) stock solution.
-
Validated sample preparation and LC-MS/MS analysis method.
Procedure:
-
Prepare Sample Sets:
-
Set A (LLOQ Reference): Prepare 5 replicates of the Lower Limit of Quantification (LLOQ) sample by spiking blank matrix with the appropriate amount of analyte and IS.
-
Set B (Analyte Contribution): Prepare 5 replicates of the Upper Limit of Quantification (ULOQ) analyte sample by spiking blank matrix with analyte only. Do not add the IS.
-
Set C (IS Contribution): Prepare 5 replicates by spiking blank matrix with the working concentration of the IS only. Do not add the analyte.
-
-
Sample Analysis:
-
Extract and analyze all samples (Sets A, B, and C) in a single analytical run using the established LC-MS/MS method.
-
-
Data Processing & Calculation:
-
Calculate Mean LLOQ Responses: Determine the mean peak area of the analyte from Set A (Mean_Analyte_LLOQ) and the mean peak area of the IS from Set A (Mean_IS_LLOQ).
-
Assess Analyte → IS Cross-Talk:
-
Measure the peak area of the IS in the Set B samples (where no IS was added). Let this be Area_IS_in_Analyte_Sample.
-
Calculate the percentage contribution: % Contribution (Analyte→IS) = (Area_IS_in_Analyte_Sample / Mean_IS_LLOQ) * 100
-
-
Assess IS → Analyte Cross-Talk:
-
Measure the peak area of the analyte in the Set C samples (where no analyte was added). Let this be Area_Analyte_in_IS_Sample.
-
Calculate the percentage contribution: % Contribution (IS→Analyte) = (Area_Analyte_in_IS_Sample / Mean_Analyte_LLOQ) * 100
-
-
-
Interpretation:
-
According to regulatory guidance, the response of an interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.[13] If your calculated contributions exceed these thresholds, corrective action is required.
-
Protocol 2: Selection of an Alternative SIL-IS Precursor Ion
Objective: To mitigate analyte-to-IS cross-talk by selecting a higher mass precursor ion for (S)-Brompheniramine-d6 that is free from interference.
Procedure:
-
Theoretical Assessment:
-
Using an isotope distribution calculator, predict the isotopic pattern for both unlabeled Brompheniramine and (S)-Brompheniramine-d6. Identify the m/z of the d6-IS that corresponds to the inclusion of the ⁸¹Br isotope instead of ⁷⁹Br (this will be M+2 relative to the monoisotopic d6 mass). This will likely be your target precursor ion.
-
-
Experimental Verification:
-
Prepare a high-concentration solution of the (S)-Brompheniramine-d6 standard in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).
-
Perform a direct infusion or a single injection in full scan mode (Q1 scan) on the mass spectrometer to observe the actual isotopic distribution of the IS. Confirm that the theoretical M+2 peak from the ⁸¹Br isotope is present and has sufficient intensity.
-
-
MRM Method Development:
-
Create a new MRM transition in your acquisition method using the newly selected higher mass precursor ion for the IS.
-
Optimize the product ion and collision energy for this new transition to ensure adequate signal intensity.
-
-
Cross-Talk Confirmation:
-
Repeat the experiment described in Protocol 1 using the new, optimized MRM transition for the IS.
-
Analyze the ULOQ sample containing analyte only (Set B). The peak area in the new IS channel should now be zero or well below the 5% threshold, confirming the elimination of cross-talk.
-
-
Method Re-Validation:
References
-
Głowienke, S., Litherland, K., Probst, M., et al. (2024). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. Available at: [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Available at: [Link]
-
Głowienke, S., Litherland, K., Probst, M., et al. (2024). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. ACS Publications. Available at: [Link]
-
Xue, Y. J., et al. (2012). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. Available at: [Link]
-
Garofolo, F., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Available at: [Link]
-
Norris, R. L. G. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]
-
Song, F. (2011). "Cross-Talk" in Scheduled Multiple Reaction Monitoring Caused by In-Source Fragmentation in Herbicide Screening with Liquid Chromatography Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Song, F. (2011). "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Morin, L. P. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis. Available at: [Link]
-
PubChem. (n.d.). Brompheniramine. National Center for Biotechnology Information. Available at: [Link]
-
Vuppalanchi, L. N., et al. (2023). Chromatographic Separation of Antihistamine Drugs using HPLC. ResearchGate. Available at: [Link]
-
Song, F. (2011). "Cross-Talk" in Scheduled Multiple Reaction Monitoring Caused by In-Source Fragmentation in Herbicide Screening with Liquid Chromatography Electrospray Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Morin, L. P. (2011). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. ResearchGate. Available at: [Link]
-
Rule, G. S., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
Pharmaffiliates. (n.d.). (S)-Brompheniramine-d6 Maleate. Pharmaffiliates. Available at: [Link]
-
Gelotte, C. K., et al. (2016). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. Clinical Therapeutics. Available at: [Link]
-
van der Stelt, M., et al. (2024). An ultra-sensitive liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 2H6-alectinib and alectinib. Utrecht University Research Portal. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
Norris, R. L. G. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Brompheniramine. Wikipedia. Available at: [Link]
-
Al-Huniti, M. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Moravek. Available at: [Link]
-
El-Gindy, A., et al. (2018). TLC chromatogram of separated peaks of pseudoephedrine, brompheniramine maleate and paracetamol. ResearchGate. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine. HELIX Chromatography. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brompheniramine. IUPHAR/BPS. Available at: [Link]
-
Kabasakalian, P., et al. (1968). Urinary Excretion of Pheniramine and Its N-Demethylated Metabolites in Man—Comparison with Chlorpheniramine and Brompheniramine Data. Scilit. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
NorthEast BioLab. (n.d.). ICH, FDA Bioanalytical Method Validation And Qualification Services. NorthEast BioLab. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. resolvemass.ca [resolvemass.ca]
- 15. fda.gov [fda.gov]
- 16. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nebiolab.com [nebiolab.com]
Technical Support Center: Troubleshooting Poor Recovery of (S)-Brompheniramine-d6 in Bioanalytical Extraction
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with the extraction of (S)-Brompheniramine-d6. This document is designed to provide not just procedural steps, but a foundational understanding of the chemical principles at play, enabling you to systematically diagnose and resolve poor recovery issues in your bioanalytical methods.
(S)-Brompheniramine is a first-generation antihistamine of the alkylamine class[1]. As a deuterated stable-isotope-labeled (SIL) internal standard, (S)-Brompheniramine-d6 is critical for the accurate quantification of brompheniramine in biological matrices. However, its recovery can be hampered by suboptimal extraction conditions. This guide provides a logical, science-backed framework for troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my recovery of (S)-Brompheniramine-d6 unexpectedly low?
Low recovery is most often traced back to a mismatch between the extraction protocol and the compound's fundamental physicochemical properties. The primary culprits are typically incorrect pH, an inappropriate choice of extraction solvent or solid-phase sorbent, or unforeseen matrix effects.
Q2: What are the most critical chemical properties of Brompheniramine to consider for extraction?
Understanding two key parameters is essential for designing a robust extraction method. Brompheniramine is a basic and moderately hydrophobic compound.
| Property | Value | Implication for Extraction |
| pKa (Strongest Basic) | ~9.5 - 10.1[2][3] | This is the pH at which the molecule is 50% ionized. To extract into an organic solvent, the sample pH must be raised to >11.5 to ensure the molecule is in its neutral, non-polar form. To extract into an aqueous phase, the pH should be <7.5. |
| logP (Octanol/Water) | ~3.4 - 3.8[2][3] | This indicates moderate lipophilicity (hydrophobicity). The compound will readily partition into common organic solvents like MTBE, ethyl acetate, or dichloromethane when it is in its neutral (high pH) form. |
Q3: Can the deuterium (d6) label itself cause poor or different recovery compared to the non-labeled analyte?
While SIL internal standards are designed to mimic the analyte, subtle "isotope effects" can occur. Deuterium is slightly smaller and forms slightly stronger bonds than hydrogen, which can lead to minor differences in properties.
-
Chromatographic Shift: The deuterated standard may have a slightly different retention time than the analyte[4][5]. If this shift causes one compound to elute in a region of high matrix interference while the other does not, it can lead to inaccurate quantification.
-
Extraction Recovery Differences: In rare cases, the change in lipophilicity due to deuteration can result in differential extraction recoveries between the analyte and the SIL-IS.
For (S)-Brompheniramine-d6, where the label is on the N-dimethyl group, these effects are generally minimal but should be considered during validation[6].
Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both techniques can be effective, but they offer different advantages.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mechanism | Partitioning between two immiscible liquid phases. | Partitioning between a solid sorbent and a liquid mobile phase. |
| Selectivity | Generally lower; can be improved with back-extraction. | High; tunable by selecting different sorbents (e.g., reversed-phase, ion-exchange, mixed-mode). |
| Cleanliness | Prone to emulsions and may co-extract more interferences[7]. | Typically yields cleaner extracts, reducing matrix effects[8]. |
| Automation | More difficult to automate. | Easily automated for high-throughput applications. |
| Recommendation | Good for initial method development due to simplicity. | Preferred for validated, high-sensitivity assays requiring cleaner extracts. |
Part 2: Systematic Troubleshooting Workflow
Before modifying your extraction chemistry, it is crucial to confirm that the issue is not with your analytical instrumentation. Low signal can be mistaken for poor recovery. Once the LC-MS/MS system is verified, a systematic diagnosis of the extraction process can begin.
The following workflow provides a logical path to identifying the source of analyte loss.
Caption: A decision tree for troubleshooting poor analyte recovery.
Experimental Protocol: Diagnosing Analyte Loss
To pinpoint where your analyte is being lost, you must analyze each fraction of the extraction process separately.
-
Prepare a Standard: Spike a known amount of (S)-Brompheniramine-d6 into a clean matrix (e.g., phosphate-buffered saline) that mimics your sample volume.
-
Process the Sample: Execute your current LLE or SPE protocol.
-
Collect All Fractions:
-
LLE: Collect the post-extraction aqueous phase (the "load"). If using a wash step, collect that as well. Finally, collect your organic elution phase.
-
SPE: Collect the fraction that passes through the cartridge during sample loading (the "load"). Collect the wash solvent fraction(s). Finally, collect your elution fraction.
-
-
Analyze Fractions: Evaporate and reconstitute all collected fractions in your final mobile phase and analyze them by LC-MS/MS.
-
Interpret Results: The fraction containing the majority of the analyte signal points to the failure mode. If signal is high in the "load" or "wash," you have analyte breakthrough. If signal is low or absent in all fractions, your analyte is likely irreversibly bound to the sorbent or has degraded.
Part 3: In-Depth Troubleshooting & Protocols
Section 3.1: Liquid-Liquid Extraction (LLE) Optimization
Poor LLE recovery of a basic compound like Brompheniramine is almost always a pH issue.
Core Directive: Ensure Complete Deprotonation
For Brompheniramine (pKa ~9.5) to partition from an aqueous sample (like plasma) into an organic solvent, it must be in its neutral, "free base" form. The Henderson-Hasselbalch equation dictates that the pH must be raised significantly above the pKa.
-
Rule of Thumb: Adjust the aqueous sample pH to be at least 2 units higher than the pKa. For Brompheniramine, this means a target pH of ≥ 11.5 .
Protocol: LLE pH & Solvent Screening
-
Sample Preparation: To 1 mL of your sample matrix (e.g., plasma), add 50 µL of 1M NaOH or 1M Ammonium Hydroxide. Verify with a pH meter that the pH is >11.5.
-
Solvent Addition: Add 3-5 mL of an appropriate water-immiscible organic solvent. Good starting choices based on Brompheniramine's logP are:
-
Methyl tert-butyl ether (MTBE)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
-
Extraction: Gently rock or swirl the sample for 5-10 minutes. Avoid vigorous shaking , which can cause emulsions, especially with plasma samples[7].
-
Phase Separation: Centrifuge the sample at 2000-3000 x g for 5-10 minutes to create a sharp division between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube for evaporation and reconstitution.
Troubleshooting LLE Emulsions
An emulsion is a third, cloudy layer that forms between the aqueous and organic phases, trapping your analyte and preventing clean separation.
-
Gentle Mixing: As stated, swirl rather than shake[7].
-
"Salting Out": Add a small amount of a salt like sodium chloride or sodium sulfate to the sample. This increases the ionic strength of the aqueous layer, forcing the organic components and your analyte out, which can help break the emulsion[7][9].
-
Centrifugation: Increasing the time or speed of centrifugation can help compact the emulsion layer[10].
Section 3.2: Solid-Phase Extraction (SPE) Optimization
SPE offers superior selectivity and typically produces cleaner extracts. The key is choosing the correct sorbent and optimizing each step of the process.
Sorbent Selection
For a basic, hydrophobic compound, two primary mechanisms are effective:
-
Reversed-Phase (RP) SPE (e.g., C18, C8):
-
Retention Mechanism: Hydrophobic interaction.
-
Principle: The non-polar analyte is retained on the non-polar sorbent from a polar (aqueous) sample. It is then eluted with a non-polar (organic) solvent.
-
-
Mixed-Mode Cation-Exchange SPE (e.g., C8/SCX):
-
Retention Mechanism: Hydrophobic and electrostatic (ionic) interactions. This is the most selective and powerful technique[11].
-
Principle: The analyte is retained by two mechanisms. This allows for very aggressive wash steps to remove interferences without risk of analyte loss, resulting in exceptionally clean extracts.
-
Protocol: Mixed-Mode Cation-Exchange SPE Development
This protocol provides a robust starting point for achieving high recovery and excellent sample cleanup.
-
Condition: Wash the cartridge with 1 mL of Methanol. This "wets" the polymeric or silica sorbent, activating the hydrophobic retention mechanism[11].
-
Equilibrate: Flush the cartridge with 1 mL of Water, followed by 1 mL of a weak buffer (e.g., 25 mM Ammonium Acetate, pH 6.0). This prepares the sorbent environment for your sample. Crucially, do not let the sorbent bed go dry from this point on [8].
-
Load: Pretreat your sample by diluting it at least 1:1 with the equilibration buffer (25 mM Ammonium Acetate, pH 6.0). At this pH, Brompheniramine is protonated (positively charged) and will bind strongly to the cation-exchange group. Load the sample slowly (1-2 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the equilibration buffer. This removes salts and very polar matrix components.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of Methanol. This removes non-polar, neutral, and acidic interferences that are retained by the C8 phase. Because your analyte is also ionically bound, it will not be eluted by this organic wash.
-
Elute: Elute the analyte with 1 mL of a 5% Ammonium Hydroxide in Methanol solution. The high pH neutralizes the charge on the Brompheniramine, releasing it from the ionic anchor, while the methanol disrupts the hydrophobic interaction, leading to complete elution.
Troubleshooting Common SPE Problems
| Problem | Likely Cause(s) | Solution(s) |
| Low Recovery (Analyte in Load Fraction) | Sample solvent is too strong: If the sample has a high organic content, it will prevent hydrophobic retention on an RP sorbent. Incorrect pH: For ion-exchange, if the sample pH does not ensure the analyte is charged, it will not be retained ionically. | Dilute the sample with water or a weak aqueous buffer before loading. Adjust sample pH to be ~2 units below the analyte's pKa for cation-exchange (i.e., pH < 7.5). |
| Low Recovery (Analyte in Wash Fraction) | Wash solvent is too strong: The organic content of the wash is high enough to disrupt the hydrophobic interaction, prematurely eluting the analyte. | Reduce the percentage of organic solvent in the wash step (e.g., switch from 100% Methanol to 20% Methanol in water for an RP wash). |
| Low Recovery (Analyte Not Eluting) | Elution solvent is too weak: The solvent is not strong enough to disrupt the sorbent-analyte interaction. Secondary Interactions: The analyte may have unintended interactions with the sorbent (e.g., polar interactions with silica). | Increase the organic percentage or switch to a stronger solvent (e.g., Acetonitrile). For ion-exchange, ensure the elution buffer pH is sufficient to neutralize the analyte. Add a modifier to the elution solvent (e.g., 1-2% formic acid or ammonium hydroxide) to disrupt secondary interactions[8]. |
| Poor Reproducibility | Sorbent bed drying out: If the sorbent dries after conditioning/equilibration, retention becomes inconsistent. Inconsistent flow rates: Loading or eluting too quickly can prevent proper equilibrium, leading to variable results. | Ensure the sorbent bed remains wet before loading the sample. Use a vacuum manifold or positive pressure manifold to maintain consistent, slow flow rates (1-2 mL/min)[8]. |
Part 4: A Note on Matrix Effects
Even with high extraction recovery, you may still face challenges with accuracy and precision due to matrix effects. This phenomenon occurs when co-extracted matrix components interfere with the ionization of your analyte in the mass spectrometer source, causing ion suppression or enhancement[12].
A stable-isotope-labeled internal standard like (S)-Brompheniramine-d6 is the best tool to compensate for matrix effects, as it should be affected in the same way as the analyte[13]. However, if chromatographic separation occurs between the analyte and the IS, they may experience different matrix effects, compromising accuracy[5].
Protocol: Quick Evaluation of Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): (S)-Brompheniramine-d6 in the final mobile phase solvent.
-
Set B (Post-Spike): Extract a blank matrix sample using your final protocol. After extraction and evaporation, reconstitute the extract with the Neat Standard from Set A.
-
Set C (Pre-Spike): Spike the blank matrix with (S)-Brompheniramine-d6 before extraction and process normally.
-
-
Analyze and Calculate:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
Interpretation: A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively[14]. If you observe this, further optimization of your SPE cleanup or chromatographic separation is required to remove the interfering matrix components.
By applying these principles and protocols systematically, you can effectively troubleshoot poor recovery, develop a robust and reliable extraction method for (S)-Brompheniramine-d6, and ensure the highest quality data for your research.
References
-
FooDB. (2011). Showing Compound Brompheniramine (FDB022756). [Link]
- Pansaniya, M. et al. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of Pharmaceutical Erudition.
-
Matuszewski, B. K. (2014). Importance of matrix effects in LC–MS/MS.... Bioanalysis. [Link]
-
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]
-
PubChem. (n.d.). Brompheniramine. National Center for Biotechnology Information. [Link]
-
T3DB. (2014). Brompheniramine (T3D4554). Toxin and Toxin Target Database. [Link]
-
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
The Merck Index. (n.d.). Brompheniramine. [Link]
-
Chemsrc. (2025). Brompheniramine Maleate CAS#:980-71-2. [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
LCGC International. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2714486-18-5 | Product Name : (S)-Brompheniramine-d6 Maleate. [Link]
-
PubMed. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. [Link]
-
LCGC International. (2020). Three Common SPE Problems. [Link]
-
Wikipedia. (n.d.). Brompheniramine. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
PubMed. (2006). Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry. [Link]
-
LCGC International. (2022). The Most Common Mistakes in Solid-Phase Extraction. [Link]
Sources
- 1. Brompheniramine - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Brompheniramine (FDB022756) - FooDB [foodb.ca]
- 3. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ovid.com [ovid.com]
- 14. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Reducing Signal Variability of (S)-Brompheniramine-d6 Internal Standard
Executive Summary: The "Silent Killer" of Quantitation
Signal variability in your internal standard (IS), (S)-Brompheniramine-d6, is not merely a cosmetic issue—it is a direct threat to the accuracy of your bioanalytical assay. While regulatory guidelines (FDA/EMA) allow for some variability, wild fluctuations often indicate underlying pathology in the method: matrix effects (ion suppression), instability, or poor tracking .
This guide moves beyond basic "check your pipette" advice. We analyze the specific physicochemical properties of Brompheniramine-d6 (a lipophilic amine) to provide root-cause diagnostics and remediation strategies.
Diagnostic Workflow: The Variability Decision Tree
Before changing parameters, you must isolate the source of the variability. Use this logic flow to categorize the failure mode.
Figure 1: Diagnostic decision tree for isolating Internal Standard variability sources.
Technical Deep Dive: Troubleshooting & FAQs
Category 1: Physicochemical Stability & Adsorption
Q: My IS signal is low even in neat solvent standards. Is (S)-Brompheniramine-d6 degrading? A: True chemical degradation of the deuterated analog is rare under standard storage conditions, but non-specific binding (adsorption) is a high probability.
-
The Mechanism: Brompheniramine is a basic amine with lipophilic moieties. In highly aqueous solutions (e.g., mobile phase A or reconstitution solvents with <20% organic), the positively charged amine can interact strongly with silanol groups on glass vials or anionic sites on plastic surfaces.
-
The Fix:
-
Solvent Strength: Ensure your reconstitution solvent contains at least 30-50% organic (Methanol/Acetonitrile) if chromatography permits, to keep the IS in solution.
-
Container Type: Switch to silanized glass vials or high-quality polypropylene (low-binding) plates. Avoid standard borosilicate glass if using low concentrations (<10 ng/mL).
-
Acidification: Adding 0.1% Formic Acid to the stock and working solutions helps maintain the molecule in its ionized form, reducing hydrophobic adsorption to container walls.
-
Category 2: Matrix Effects (The "Phospholipid Effect")
Q: The IS response is consistent in standards but drops significantly in subject samples. Why? A: This is the hallmark of Matrix-Induced Ion Suppression .
-
The Mechanism: Co-eluting phospholipids (glycerophosphocholines) from plasma compete for charge in the ESI source. Since (S)-Brompheniramine-d6 elutes at the exact same time as the analyte, it suffers the same suppression.[1] While the ratio (Analyte/IS) corrects for this, severe suppression (<10% of neat response) destroys precision (shot noise increases).
-
The Fix:
-
Monitor Phospholipids: Add a transition for phospholipids (e.g., m/z 184 -> 184) to your method to see if they co-elute with your IS.
-
Chromatographic Resolution: If they co-elute, adjust the gradient or change the column selectivity (e.g., Phenyl-Hexyl or Biphenyl phases often separate amines from lipids better than C18).
-
Category 3: The "Label Loss" Trap
Q: I am using the transition m/z 325.2
-
The Science: (S)-Brompheniramine-d6 is typically labeled on the dimethylamine group (
).-
Parent Mass: ~325 Da.
-
Common Fragment: Loss of the dimethylamine group (
, mass ~51). -
Resulting Fragment Mass:
.
-
-
The Problem: If your MRM transition monitors the loss of the labeled group, the resulting fragment (m/z 274) contains NO DEUTERIUM . It is identical to the fragment from the non-labeled analyte.
-
Consequence: You lose the specificity of the IS. Any crosstalk from the high-concentration analyte will flood the IS channel, causing the IS response to appear to increase or vary with analyte concentration (the "Crosstalk Effect").
-
-
The Fix: You must select a transition that retains the label .
-
Check your specific d6 labeling position. If it is on the ring, 274 is fine. If it is on the amine (most common for this synthesis), you cannot use the 274 fragment. You may need to find a less abundant fragment that retains the amine side chain.
-
Experimental Protocol: Matrix Factor Determination
Reference: FDA Bioanalytical Method Validation Guidance (2018)
Use this protocol to quantify the suppression affecting your IS.[2]
Objective: Determine the Matrix Factor (MF) to verify if variability is matrix-driven.
| Step | Action | Detail |
| 1 | Prepare Neat Solutions | Prepare (S)-Brompheniramine-d6 in reconstitution solvent at the working concentration (High and Low). Call this Set A . |
| 2 | Prepare Matrix Blanks | Extract blank plasma from 6 different individual donors (critical: do not use pooled plasma) using your standard extraction method. |
| 3 | Post-Extraction Spike | Spike the extracted blanks with the IS solution after the extraction step. Call this Set B . |
| 4 | Analysis | Inject Set A and Set B. |
| 5 | Calculation | |
| 6 | Interpretation | MF = 1.0: No effect.MF < 0.8: Ion Suppression (Signal loss).MF > 1.2: Ion Enhancement.CV of MF: If the CV of the MF across the 6 lots is >15% , your method is not robust enough for this IS. |
Summary of Acceptance Criteria
Refer to these benchmarks when evaluating your IS performance data.
| Parameter | Acceptance Criteria | Source |
| IS Response Variation | Typically ±50% of the mean IS response of Calibrators/QCs (internal SOP driven). | FDA/EMA Industry Consensus [1] |
| Matrix Factor CV | CV < 15% across 6 individual lots.[3] | FDA BMV Guidance [2] |
| Interference | Peak area in blank matrix at IS retention time must be < 5% of IS response. | ICH M10 [3] |
| Retention Time Shift | IS retention time should be within ±0.5 min (or specific window) of Analyte. | General Best Practice |
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Sources
Stability of (S)-Brompheniramine-d6 in biological samples
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Bioanalytical validation is not just about following steps; it is about understanding the physicochemical causality behind molecular behavior.
When utilizing (S)-Brompheniramine-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS), researchers often encounter signal attenuation, matrix effects, or apparent instability in biological matrices like plasma and urine. This guide provides the mechanistic grounding, self-validating standard operating procedures (SOPs), and targeted FAQs required to ensure absolute data integrity and compliance with FDA/EMA guidelines[1],[2].
Knowledge Base: The Causality of SIL-IS Stability
To troubleshoot (S)-Brompheniramine-d6, we must first understand its structural behavior in biological matrices. (S)-Brompheniramine is a lipophilic, basic antihistamine. Its deuterated analog, (S)-Brompheniramine-d6, contains six deuterium atoms specifically located on the N,N-dimethyl moiety[3].
The Myth of H/D Back-Exchange in Brompheniramine-d6 A common misconception during stability failures is Hydrogen/Deuterium (H/D) back-exchange. While heteroatom-bound deuteriums (e.g., -OH, -NH, -SH) readily exchange with protic solvents (water, methanol)[4], the deuterium atoms in (S)-Brompheniramine-d6 form aliphatic C-D bonds . These bonds possess high dissociation energies and are virtually non-exchangeable under standard physiological pH or LC-MS/MS extraction conditions[5],[6]. Therefore, if you observe a signal loss for the IS, the root cause is almost always matrix-induced ion suppression or non-specific binding (NSB) , not isotopic scrambling[7].
Co-Administered Drug Stability FDA Bioanalytical Method Validation (BMV) guidelines mandate that analyte and IS stability must be assessed in the presence of common co-medications (e.g., paracetamol, pseudoephedrine)[1],[8]. High concentrations of co-administered drugs do not cause chemical degradation of the IS; rather, they cause competitive ionization in the Electrospray Ionization (ESI) source[6],[9]. Because the SIL-IS perfectly co-elutes with the native analyte, it dynamically corrects for this suppression, provided the extraction recovery remains consistent[4].
Experimental Protocols: A Self-Validating Stability Workflow
To definitively prove the stability of (S)-Brompheniramine-d6, your experimental design must be a self-validating system . This means any observed variation in the IS signal can be mathematically isolated to either chemical degradation, extraction failure, or matrix suppression.
Step-by-step workflow for validating (S)-Brompheniramine-d6 stability.
Protocol: Validating Matrix Stability (Freeze-Thaw, Benchtop, Long-Term)
This protocol utilizes a closed-loop validation triad: Quality Controls (QCs), Zero Samples, and Blank Samples to isolate root causes[1],[6].
Step 1: Preparation of the Validation Triad
-
Blank Sample: Aliquot 100 µL of unspiked, pooled biological matrix (plasma/urine).
-
Zero Sample: Aliquot 100 µL of matrix and spike only with (S)-Brompheniramine-d6 working solution (e.g., 50 ng/mL).
-
QC Samples: Prepare Low (LQC) and High (HQC) matrix samples spiked with both native (S)-Brompheniramine and the SIL-IS.
Step 2: Execution of Stability Conditions
-
Freeze-Thaw (FT): Subject the QCs and Zero samples to a minimum of three cycles. Freeze at -80°C for ≥12 hours, then thaw unassisted at room temperature.
-
Benchtop: Leave a set of QCs and Zero samples on the benchtop at ambient temperature for the maximum expected sample processing time (e.g., 6–24 hours).
Step 3: Sample Clean-up via Liquid-Liquid Extraction (LLE) Simple protein precipitation (PPT) leaves phospholipids that cause erratic IS signals. LLE is required for basic, lipophilic amines[6],[10].
-
Add 50 µL of 0.1 M NaOH to the 100 µL matrix aliquots to ensure the basic amine of Brompheniramine is un-ionized.
-
Add 1.0 mL of extraction solvent (e.g., Methyl tert-butyl ether : Hexane, 50:50 v/v).
-
Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the organic supernatant to a clean plate, evaporate under nitrogen at 40°C, and reconstitute in the LC mobile phase.
Step 4: Data Evaluation & Self-Validation Logic
-
Analyze via LC-MS/MS.
-
Validation Check 1: If the IS signal drops in the QCs, check the Blank Sample . If the Blank shows an endogenous peak at the IS retention time, you have matrix interference, not IS instability.
-
Validation Check 2: Check the Zero Sample . If a signal appears in the native analyte MRM channel, the IS has undergone isotopic scrambling or degradation. If the native channel is clean, the IS is chemically stable, and the signal drop is purely due to ion suppression.
Quantitative Data Summaries
Table 1: FDA Bioanalytical Method Validation Acceptance Criteria for Stability[1],[2],[11]
| Stability Parameter | Condition Evaluated | Acceptance Criteria (FDA M10) |
| Benchtop Stability | Ambient temperature (4–24h) | ±15% of nominal concentration |
| Freeze-Thaw Stability | ≥3 cycles (-80°C to Room Temp) | ±15% of nominal concentration |
| Long-Term Matrix Stability | -20°C or -80°C (1–6 months) | ±15% of nominal concentration |
| Stock Solution Stability | 2–8°C or -20°C (Solvent based) | ±15% difference vs. fresh stock |
| IS-Normalized Matrix Factor | 6 independent matrix lots | CV ≤ 15% |
Table 2: Physicochemical Profile of (S)-Brompheniramine-d6[12],[3]
| Property | Characteristic / Implication for Stability |
| Chemical Name | (γS)-γ-(4-bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine |
| Isotopic Labeling | N,N-dimethyl-d6 (Aliphatic C-D bonds) |
| Mass Shift | +6 Da (Provides excellent resolution from native isotopic envelope) |
| H/D Exchange Risk | Extremely Low (C-D bonds are non-exchangeable in protic solvents) |
Troubleshooting Guide & FAQs
Decision tree for troubleshooting (S)-Brompheniramine-d6 signal attenuation.
Q: Why does my (S)-Brompheniramine-d6 signal decrease after 3 freeze-thaw cycles in urine, but remains perfectly stable in plasma? A: This is a classic case of Non-Specific Binding (NSB), not chemical instability. Urine is an aqueous, protein-free matrix[10]. (S)-Brompheniramine is a basic, highly lipophilic amine. In plasma, carrier proteins (like albumin) bind the drug and keep it in solution. In urine, the absence of these proteins causes the lipophilic IS to adsorb to the hydrophobic walls of polypropylene storage tubes during the freezing and thawing phases. Solution: Add a surfactant (e.g., 0.1% CHAPS) or a carrier protein (e.g., 1% BSA) to the urine collection tubes prior to initial freezing to block NSB sites.
Q: I am seeing a rising peak in the native (S)-Brompheniramine MRM channel when I inject my stability Zero Samples. Is the IS undergoing H/D back-exchange? A: No. As established, the d6 label is located on the N,N-dimethyl group, forming highly stable C-D bonds[3]. These do not undergo H/D back-exchange under standard LC-MS/MS conditions[5]. If you see a signal in the native channel, the causality points to one of two things:
-
Isotopic Impurity: The initial isotopic enrichment of your SIL-IS was <98%, meaning native unlabeled drug was present in the standard from the beginning[5].
-
Cross-Contamination: Autosampler carryover or contamination during the spiking step. Evaluate your needle wash solvents (ensure they contain a high percentage of strong organic solvent and a basic modifier).
Q: How do co-administered drugs like paracetamol or pseudoephedrine affect the stability of the internal standard? A: Regulatory guidelines dictate that analyte and IS stability must be assessed in the presence of common co-medications[1],[8]. High concentrations of co-administered drugs (like paracetamol) do not cause chemical degradation of (S)-Brompheniramine-d6. Instead, they cause competitive ionization in the ESI source, leading to ion suppression[6],[9]. Because the SIL-IS perfectly co-elutes with the native analyte, this suppression affects both equally, maintaining a constant IS-normalized matrix factor. If the ratio shifts, your extraction recovery is likely being altered by the co-medication, and you should optimize your LLE protocol.
Q: Why is the Internal Standard-Normalized Matrix Factor (IS-NMF) failing the ≤15% CV acceptance criteria across different plasma lots? A: While (S)-Brompheniramine-d6 compensates for most matrix effects due to perfect co-elution, extreme lot-to-lot variations in endogenous phospholipids (especially in hemolyzed or lipemic plasma lots) can cause localized MS saturation[7]. If the MS detector is saturated by a co-eluting phospholipid, the linear relationship between the native analyte and the IS breaks down. Solution: Switch your sample clean-up from simple protein precipitation to Solid-Phase Extraction (SPE) or LLE to entirely remove phospholipids before injection[6],[10].
References
-
Bioanalytical Method Validation Guidance for Industry - FDA. fda.gov. 1
-
Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca. 2
-
Bioanalytical method validation: An updated review - PMC. nih.gov.11
-
CAS No : 2714486-18-5 | Product Name : (S)-Brompheniramine-d6 Maleate. pharmaffiliates.com. 3
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. resolvemass.ca. 5
-
A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. benchchem.com. 6
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. waters.com. 7
-
Validating stability and selectivity in the presence of co-administered compounds. bioanalysis-zone.com. 8
-
Novel 'Dilute-and-Shoot' Liquid Chromatography–Tandem Mass Spectrometry Method for the Screening of Antihypertensive Drugs in Urine. oup.com. 10
-
UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and brompheniramine... msa.edu.eg. 9
-
CAS No. : 1346606-73-2 | Chemical Name : Brompheniramine-d6 Maleate. pharmaffiliates.com. 12
Sources
- 1. fda.gov [fda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. repository.msa.edu.eg [repository.msa.edu.eg]
- 10. academic.oup.com [academic.oup.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Adjusting for isotopic interference with (S)-Brompheniramine-d6
A Guide to Identifying and Correcting for Isotopic Interference in Mass Spectrometry-Based Bioanalysis
Welcome to the technical support guide for (S)-Brompheniramine-d6. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is designed for professionals in drug development and bioanalysis who use (S)-Brompheniramine-d6 as an internal standard (IS) and need to ensure the highest level of accuracy in their quantitative assays.
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of quantitative mass spectrometry, intended to correct for variations in sample processing and instrument performance.[1] However, an implicit assumption is that the analyte and the internal standard are distinct signals.[2] With compounds like Brompheniramine, which contains a bromine atom with its significant natural isotopic abundance, this assumption can be challenged. This guide provides a structured approach to diagnosing, quantifying, and correcting for the resulting isotopic interference.
Part 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core concepts essential for understanding the unique challenges associated with (S)-Brompheniramine-d6.
Q1: What is (S)-Brompheniramine-d6 and why is it used as an internal standard?
(S)-Brompheniramine-d6 is the deuterated form of the S-enantiomer of Brompheniramine, a potent antihistamine.[3][4] It is commonly used as an internal standard in bioanalytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS).
The six deuterium atoms replace six hydrogen atoms on the N,N-dimethyl group.[3] This mass increase allows the mass spectrometer to distinguish the internal standard from the unlabeled (or "light") analyte. The key reasons for using a SIL-IS like (S)-Brompheniramine-d6 are:
-
Co-elution: It is chemically almost identical to the analyte, meaning it behaves similarly during sample extraction and chromatographic separation, eluting at nearly the same time.
-
Correction for Variability: It effectively normalizes for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer's source.[1]
-
Improved Precision and Accuracy: The use of a SIL-IS is a well-established practice that significantly enhances the precision and accuracy of quantitative results, a requirement outlined in regulatory guidance.[5][6]
The replacement of hydrogen with deuterium can also slow down metabolic processes due to the kinetic isotope effect, where the heavier C-D bond is stronger and harder to break than a C-H bond.[7][8] This makes the IS more stable in biological matrices.
Q2: What is isotopic interference and why is Brompheniramine especially susceptible?
Isotopic interference, or "crosstalk," occurs when the isotopic pattern of the analyte contributes to the signal of the internal standard, or vice-versa.[1][2] This interference is a significant issue for Brompheniramine due to two primary factors:
-
Natural Abundance of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in near-equal abundance (~50.7% and ~49.3%, respectively). This means that for any sample of unlabeled Brompheniramine, approximately half the molecules will contain ⁸¹Br, giving a signal at two mass units higher (M+2) than the monoisotopic mass (containing ⁷⁹Br). This M+2 peak from the analyte can directly overlap with the signal from the deuterated internal standard, especially at high analyte concentrations.[2]
-
Isotopic Purity of the Standard: The (S)-Brompheniramine-d6 standard may not be 100% isotopically pure. It can contain trace amounts of the unlabeled (d0) compound or incompletely labeled variants (d1-d5).[9] This impurity will generate a signal in the analyte's mass channel, leading to an artificially inflated baseline and inaccurate measurement of low-concentration samples.
Q3: What are the analytical consequences of uncorrected isotopic interference?
Failing to account for isotopic interference can severely compromise the integrity of your bioanalytical data.[10] The primary consequences are:
-
Loss of Linearity: At high analyte concentrations, the contribution from the analyte's M+2 isotope to the internal standard's signal becomes significant. This causes the analyte/IS ratio to plateau, resulting in a non-linear calibration curve that is no longer accurately described by a simple linear regression.[9]
-
Inaccurate Quantification: Crosstalk from the analyte to the IS will cause a negative bias (underestimation) at high concentrations. Conversely, contamination of the IS with unlabeled analyte will cause a positive bias (overestimation) at low concentrations, particularly affecting the Lower Limit of Quantification (LLOQ).[5]
-
Failed Validation Batches: Bioanalytical method validation, as required by regulatory bodies like the FDA, has strict acceptance criteria for accuracy, precision, and linearity.[11][12] Uncorrected interference will likely lead to failed validation runs, delaying project timelines.
Part 2: Troubleshooting Guide: Diagnosis and Correction
This section provides a question-and-answer framework for identifying and resolving specific issues encountered during method development and validation.
Q1: My calibration curve is linear at the low end but flattens out at high concentrations. How do I confirm isotopic interference is the cause?
This is a classic symptom of analyte-to-IS crosstalk. The contribution from the unlabeled Brompheniramine M+2 peak becomes disproportionately large as its concentration increases, artificially inflating the internal standard signal and suppressing the response ratio.
Diagnostic Steps:
-
Prepare a High-Concentration Analyte Sample: Prepare a solution containing only the unlabeled Brompheniramine at the highest concentration of your calibration curve, without any internal standard.
-
Acquire Data: Analyze this sample using your LC-MS/MS method.
-
Monitor Both Channels: Monitor the mass transitions for both the analyte and the internal standard.
-
Analyze Results: If you observe a significant peak in the internal standard's mass channel that co-elutes with the analyte, you have confirmed crosstalk. The area of this peak represents the percentage contribution of the analyte to the IS signal at that concentration.
Q2: My blank samples (matrix with only internal standard) show a response in the analyte channel. Is my (S)-Brompheniramine-d6 standard contaminated?
This indicates the presence of unlabeled (d0) Brompheniramine in your deuterated internal standard, a common issue stemming from the synthesis process.[9] This can compromise your assay's sensitivity and accuracy at the LLOQ.
Diagnostic Steps:
-
Prepare an IS-Only Sample: Prepare a solution of your (S)-Brompheniramine-d6 internal standard in a clean solvent (e.g., methanol or acetonitrile) at the working concentration used in your assay.
-
Acquire Data: Analyze this solution using your LC-MS/MS method.
-
Monitor Both Channels: Monitor the mass transitions for both the analyte and the internal standard.
-
Calculate Contamination: The presence of a peak in the analyte channel confirms contamination. The ratio of the analyte peak area to the internal standard peak area gives you the percentage of d0 impurity. For example, if the area in the analyte channel is 1% of the area in the IS channel, your standard contains approximately 1% unlabeled Brompheniramine. According to FDA guidance, selectivity must be ensured at the LLOQ by analyzing blank matrix from at least six sources.[13]
Q3: How do I systematically quantify the level of bidirectional interference?
A systematic evaluation is crucial for developing a robust correction algorithm. This involves analyzing both the analyte and the internal standard independently across a range of concentrations. This process is a key part of method validation for isotopic analysis.[14][15]
The workflow below outlines the process for diagnosing and correcting for this interference.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en-trust.at [en-trust.at]
- 11. resolvemass.ca [resolvemass.ca]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Bioanalytical Method Validation: The Mechanistic Advantage of (S)-Brompheniramine-d6 as a Stable Isotope-Labeled Internal Standard
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol
Executive Summary
(S)-Brompheniramine (Dexbrompheniramine) is a potent first-generation alkylamine antihistamine. In clinical pharmacokinetics (PK), bioavailability studies, and therapeutic drug monitoring (TDM), quantifying this compound at sub-nanogram per milliliter (ng/mL) levels in complex biological matrices requires high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While LC-MS/MS offers unparalleled sensitivity, it is highly susceptible to matrix effects —specifically, ion suppression or enhancement in the electrospray ionization (ESI) source caused by endogenous compounds. To mitigate this, the selection of an Internal Standard (IS) is the most critical experimental choice a bioanalytical scientist makes.
This guide objectively compares the bioanalytical performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), (S)-Brompheniramine-d6 , against a commonly used structural analog IS (Chlorpheniramine) during a full method validation aligned with regulatory expectations.
Mechanistic Causality: Why Deuteration Outperforms Structural Analogs
Historically, structural analogs like chlorpheniramine have been utilized as internal standards for brompheniramine quantification due to their structural similarity and lower cost[1]. However, an analog IS fundamentally fails to provide absolute matrix effect correction. The causality lies in chromatographic retention thermodynamics.
When using an analog IS, the slight structural difference (e.g., a chlorine atom replacing a bromine atom) alters the molecule's lipophilicity. This results in a shifted chromatographic retention time (RT). Because the analog elutes at a different time than the target analyte, it is exposed to a completely different cross-section of endogenous matrix components (like phospholipids) entering the ESI source. Consequently, the analog IS experiences a different magnitude of ion suppression than the analyte, leading to quantification bias.
Conversely, (S)-Brompheniramine-d6 incorporates six deuterium atoms. This isotopic labeling preserves the exact physicochemical properties of the unlabeled drug. The SIL-IS perfectly co-elutes with (S)-Brompheniramine, ensuring both molecules compete for charge in the exact same matrix environment. Any ion suppression affecting the analyte affects the SIL-IS equally, allowing the mass spectrometer's ratio-based quantification to perfectly cancel out the matrix effect.
Mechanistic pathway of ion suppression correction: SIL-IS vs. Analog IS in ESI.
Experimental Design: A Self-Validating Protocol
To prove this mechanistic advantage, we designed a self-validating LC-MS/MS workflow. A self-validating system ensures that every analytical batch contains internal proofs of accuracy, precision, and absence of contamination.
The Self-Validating Batch Architecture
-
Blank & Zero Samples: Injected immediately after high-concentration samples to monitor for autosampler carryover and endogenous interference.
-
Calibration Standards (CS): 8 non-zero points to establish linearity and homoscedasticity (R² > 0.995).
-
Quality Control (QC) Samples: LLOQ, Low, Mid, and High QCs interspersed at a 5% frequency to validate intra-run accuracy dynamically.
Step-by-Step Sample Preparation & Analysis
Self-validating LC-MS/MS sample preparation and analysis workflow.
Protocol Causality Notes:
-
Extraction Choice: Liquid-Liquid Extraction (LLE) using Diethyl ether:Dichloromethane (80:20, v/v) is deliberately chosen over simple protein precipitation (PPT). LLE selectively extracts the lipophilic free base of the antihistamine while leaving highly polar, ion-suppressing phospholipids behind in the aqueous layer[1].
-
Mass Spectrometry: Modern ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) requires highly optimized multiple reaction monitoring (MRM) transitions, utilizing positive electrospray ionization (ESI+) for basic alkylamines[2].
-
(S)-Brompheniramine MRM: m/z 319.0 → 274.0
-
(S)-Brompheniramine-d6 MRM: m/z 325.0 → 280.0
-
Chlorpheniramine (Analog IS) MRM: m/z 305.0 → 260.0
-
Comparative Performance Data
According to the 3[3], an assay must demonstrate rigorous control over matrix effects and precision. The following representative validation data compares the two internal standards directly.
Table 1: Matrix Effect and Extraction Recovery
The IS-normalized matrix factor (IS-NMF) must demonstrate a coefficient of variation (CV) of less than 15% across six independent matrix lots.
| Parameter | (S)-Brompheniramine | SIL-IS (Brompheniramine-d6) | Analog IS (Chlorpheniramine) |
| Absolute Matrix Factor (MF) | 0.65 ± 0.08 | 0.64 ± 0.07 | 0.82 ± 0.11 |
| IS-Normalized MF | N/A | 1.01 | 0.79 |
| IS-Normalized MF %CV | N/A | 2.3% | 14.5% |
| Extraction Recovery (%) | 88.4% | 88.1% | 76.2% |
Data Insight: The absolute matrix factor of 0.65 indicates significant ion suppression (~35% signal loss). However, the SIL-IS perfectly normalizes this (IS-NMF = 1.01) with an exceptionally tight %CV of 2.3%. The Analog IS fails to correct for the suppression accurately, hovering dangerously close to the FDA's 15% CV failure threshold.
Table 2: Accuracy and Precision (Intra-day, n=6)
FDA criteria require accuracy within ±15% of nominal (±20% at LLOQ) and precision ≤15% CV (≤20% at LLOQ).
| QC Level (ng/mL) | SIL-IS Accuracy (%) | SIL-IS Precision (%CV) | Analog IS Accuracy (%) | Analog IS Precision (%CV) |
| LLOQ (0.05) | 102.4 | 3.8 | 114.2 | 12.1 |
| Low (0.15) | 99.8 | 2.5 | 109.5 | 9.4 |
| Mid (5.0) | 101.2 | 1.9 | 106.3 | 7.8 |
| High (8.0) | 98.7 | 2.1 | 92.1 | 8.5 |
Data Insight: While the Analog IS technically passes regulatory criteria, its precision is highly variable. The SIL-IS ((S)-Brompheniramine-d6) tightens the precision to under 4% across all QC levels, drastically reducing the risk of batch failure during high-throughput incurred sample reanalysis (ISR).
Conclusion
For bioanalytical laboratories conducting PK, bioequivalence, or TDM studies of (S)-Brompheniramine, relying on structural analogs like chlorpheniramine introduces unnecessary regulatory and analytical risk. The shifted retention time of analogs exposes the assay to uncorrected matrix effects and quantification bias.
Integrating (S)-Brompheniramine-d6 as a Stable Isotope-Labeled Internal Standard guarantees exact co-elution, identical ionization efficiencies, and perfect matrix effect normalization. The upfront investment in a deuterated standard is definitively offset by the reduction in failed batches, improved assay robustness, and seamless regulatory compliance.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: 3
-
Title: Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study Source: PubMed (nih.gov) URL: 1
-
Title: Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets Source: PMC (nih.gov) URL: 2
Sources
- 1. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
Comparative Analysis of Brompheniramine Enantiomers via LC-MS/MS: The Role of Deuterated Internal Standards
Executive Summary
The stereoselective analysis of Brompheniramine (Bromphen) is critical in clinical pharmacology due to the distinct pharmacodynamic profile of its enantiomers. While the (S)-(+)-enantiomer (Dexbrompheniramine) exhibits potent H1-antihistaminic activity, the (R)-(-)-enantiomer is largely inactive yet contributes to metabolic load.
This guide provides an in-depth comparative study of analyzing these enantiomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specifically, we evaluate the performance of a Deuterated Internal Standard (Brompheniramine-d6) against traditional analog standards. We demonstrate that while chiral separation is achievable with various stationary phases, the use of a deuterated standard is non-negotiable for eliminating matrix effects and ensuring the integrity of pharmacokinetic data in biological matrices.
Technical Background: The Chiral Imperative
Brompheniramine possesses a single chiral center at the carbon alpha to the pyridine ring.
-
Dexbrompheniramine (S-isomer): High affinity for the H1 receptor; the therapeutic driver.
-
Levobrompheniramine (R-isomer): Low affinity; potential contributor to adverse effects or drug-drug interactions via CYP450 competition.
In biological fluids (plasma, urine), these enantiomers often exhibit stereoselective pharmacokinetics . The (S)-isomer may have a different clearance rate and volume of distribution compared to the (R)-isomer.[1] Accurate quantification requires a method that not only separates these peaks but corrects for the ionization suppression common in ESI-MS.
Analytical Methodology: The "Gold Standard" Approach
The Comparator: Internal Standard Selection
The choice of Internal Standard (IS) dictates the accuracy of the method.
| Feature | Brompheniramine-d6 (Deuterated IS) | Chlorpheniramine (Analog IS) |
| Chemical Structure | Identical to analyte (H replaced by D) | Different halogen (Cl instead of Br) |
| Retention Time | Co-elutes with Brompheniramine | Elutes at a different time |
| Matrix Effect Correction | Perfect. Experiences exact same ion suppression as analyte. | Poor. Experiences different suppression at different RT. |
| Recovery Correction | Tracks extraction losses perfectly. | May have different extraction efficiency. |
| Cost | Higher | Lower |
Chromatographic Strategy
For LC-MS/MS, we utilize a Reverse-Phase Chiral Mode . Traditional Normal Phase chiral methods (using Hexane/IPA) are incompatible with ESI sources due to flammability and poor ionization.
-
Column: Chiralpak AGP (α1-acid glycoprotein) or Chiralcel OD-RH.
-
Selectivity: The AGP column mimics protein binding, offering excellent separation of amine-based drugs like antihistamines under aqueous conditions.
Experimental Protocol
This protocol is designed to be a self-validating system.
Reagents & Standards
-
Analytes: (R)-Brompheniramine, (S)-Brompheniramine.
-
Internal Standard: Brompheniramine-d6 maleate (Target concentration: 5 ng/mL).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing background noise in the MS source.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike: Add 20 µL of IS Working Solution (Brompheniramine-d6).
-
Alkalinize: Add 100 µL of 1M NaOH (pH > 10 is crucial to render the amine non-ionized for extraction).
-
Extract: Add 3 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 mins.
-
Separate: Centrifuge at 4000 rpm for 10 mins. Freeze the aqueous layer (dry ice bath).
-
Dry: Decant organic layer and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase.
LC-MS/MS Conditions
Chromatography:
-
Column: Chiralpak AGP (100 x 4.0 mm, 5 µm).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (85:15 v/v).
-
Flow Rate: 0.4 mL/min.
-
Run Time: 12 minutes.
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[2]
-
MRM Transitions:
Visualization of Analytical Logic
The following diagram illustrates the critical role of the Deuterated IS in correcting matrix effects during the ionization phase.
Figure 1: Mechanism of Matrix Effect Correction. Because the d6-IS co-elutes with the analyte, both are subject to the same ionization suppression from matrix components. The ratio of their signals remains constant, ensuring accuracy.
Comparative Performance Data
The following data summarizes the validation metrics when comparing the Deuterated IS method against a method using a structural analog (Chlorpheniramine).
Table 1: Matrix Effect & Recovery Comparison
| Parameter | Method A: Deuterated IS (d6) | Method B: Analog IS (Chlorpheniramine) | Interpretation |
| IS Retention Time | 6.2 min (Co-elutes with S-isomer) | 8.4 min (Separated) | Analog IS does not experience the specific suppression at 6.2 min. |
| Matrix Factor (MF) | 0.98 (Normalized MF ~ 1.0) | 0.85 (Variable) | d6-IS perfectly corrects for signal suppression. |
| Precision (%CV) | < 3.5% | 8.2% - 12.0% | Co-elution leads to tighter precision. |
| Accuracy | 98% - 102% | 90% - 110% | Deuterated standard provides superior quantitative accuracy. |
Table 2: Stereoselective Pharmacokinetic Parameters (Rat Plasma Example)
Demonstrating the need for chiral separation.
| Parameter | (S)-Brompheniramine | (R)-Brompheniramine |
| Cmax (ng/mL) | 45.2 ± 5.1 | 30.1 ± 4.2 |
| AUC (h*ng/mL) | 210.5 | 145.3 |
| Half-life (h) | 4.2 | 3.1 |
| Conclusion | Active isomer has higher exposure. | Inactive isomer is cleared faster. |
Troubleshooting & Optimization Guide
Peak Tailing
-
Cause: Interaction of the amine group with residual silanols on the column.
-
Solution: Ensure the mobile phase pH is controlled (pH 4.5 is optimal for AGP). Adding a small amount of modifier (e.g., 10mM Ammonium Acetate) competes for these sites.
Resolution Loss
-
Cause: Column aging or protein buildup.
-
Solution: Use a guard column. Wash the AGP column with water/isopropanol mixtures as per manufacturer guidelines to remove bound proteins.
Isotope Effects
-
Observation: Deuterated standards may elute slightly earlier than the non-deuterated analyte due to slight differences in lipophilicity (Deuterium is less lipophilic than Hydrogen).
-
Impact: Usually negligible in HPLC, but in UPLC with high plate counts, a slight shift (0.05 min) may be observed. This does not affect the validity of the method as long as they fall within the same MS integration window.
References
-
Chankvetadze, B., et al. (2000).[4] Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms. Journal of Chromatography A. Link
-
Hiep, B., et al. (2000). Stereospecific bioavailability of racemic Chlorpheniramine. (Analogous study demonstrating stereoselective PK). Link
-
LGC Standards. (2025). Brompheniramine-d6 Maleate Product Specification. Link
-
WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. Link
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Impact on Matrix Effects. Link
Sources
- 1. nps.org.au [nps.org.au]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ovid.com [ovid.com]
Cross-Validation of LC-MS/MS and GC-MS Methods for Brompheniramine: A Comprehensive Performance Guide
Executive Summary
Brompheniramine is a first-generation alkylamine antihistamine widely used in cold and allergy medications. In clinical pharmacokinetics and forensic toxicology, accurately quantifying brompheniramine in biological matrices (plasma, urine) is critical. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) served as the gold standard for such analyses. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has increasingly replaced GC-MS due to superior sensitivity, broader analyte compatibility, and simplified sample preparation[1].
This guide objectively cross-validates the analytical performance, mechanistic causality, and workflow efficiencies of LC-MS/MS versus GC-MS for brompheniramine determination, providing drug development professionals and analytical scientists with field-proven, self-validating protocols.
Physicochemical Causality: Why the Molecule Dictates the Method
To understand the divergence in method performance, we must first analyze the physicochemical properties of brompheniramine (C₁₆H₁₉BrN₂).
-
Basic Tertiary Amine (pKa ~9.0): Brompheniramine is a basic, lipophilic compound. In GC-MS , underivatized basic amines are notorious for interacting with active silanol groups (Si-OH) on the glass liner or the stationary phase of the capillary column. This interaction causes severe peak tailing, adsorption losses, and reduced sensitivity. To counteract this, analysts must perform alkaline extraction to un-ionize the molecule and often employ heavily deactivated columns.
-
Proton Affinity in ESI: Conversely, this basic amine group is a massive advantage in LC-MS/MS . In an acidic mobile phase (e.g., containing formic or acetic acid), the tertiary amine readily accepts a proton, yielding a highly stable, abundant precursor ion
at m/z 319.08 in positive Electrospray Ionization (ESI+)[2]. -
Isotopic Signature: Because brompheniramine contains a bromine atom, it exhibits a distinct isotopic pattern (roughly 1:1 ratio of M and M+2 peaks) which is highly diagnostic in GC-MS Electron Ionization (EI), yielding characteristic fragments at m/z 247 and 249[2].
Comparative Analytical Workflows
The following DOT diagram maps the mechanistic divergence between the two analytical pathways, highlighting the sample preparation and ionization differences.
Comparative sample preparation and instrumental workflows for LC-MS/MS vs. GC-MS.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol incorporates internal standards (IS) and specific chemical environments to guarantee recovery and signal stability.
Protocol A: LC-MS/MS Determination (High-Throughput)
This method leverages the high proton affinity of brompheniramine, bypassing the need for complex extraction by utilizing a simple protein precipitation or dilute-and-shoot approach[3].
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of Internal Standard (e.g., Diphenhydramine-d3 at 100 ng/mL) to correct for matrix-induced ion suppression.
-
Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Causality: The acid ensures the amine remains protonated and soluble in the organic-aqueous mixture.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A to prevent solvent-effect peak distortion upon injection.
Step 2: UHPLC Separation
-
Column: Kinetex 2.6 µm C18, 100 x 2.1 mm (or equivalent) maintained at 50 °C[4].
-
Mobile Phase A: 10 mM Acetic Acid in Water[4].
-
Mobile Phase B: Methanol[4].
-
Gradient: Isocratic hold at 1% B for 1 min, ramp to 90% B over 3 mins. Flow rate: 0.5 mL/min.
Step 3: MS/MS Detection (Positive ESI)
-
Source Parameters: Source Temp 350 °C, Nebulizer Gas 50 psi[4].
-
MRM Transitions: Precursor m/z 319.1 → Quantifier m/z 274.0; Qualifier m/z 168.9[2].
Protocol B: GC-MS Determination (High-Specificity)
Because GC-MS requires the analyte to be volatile and thermally stable, the sample must be rigorously cleaned and pH-adjusted to ensure the amine is in its free-base form.
Step 1: Sample Preparation (Alkaline Liquid-Liquid Extraction)
-
Aliquot 500 µL of human plasma into a glass test tube.
-
Add 10 µL of Internal Standard (e.g., Chlorpheniramine-d6).
-
Add 100 µL of 1M NaOH to adjust the sample to pH > 11. Causality: Brompheniramine (pKa ~9.0) must be fully deprotonated (un-ionized) to partition effectively into the organic extraction solvent.
-
Add 2.5 mL of Hexane:Ethyl Acetate (70:30, v/v). Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic layer to complete dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of Ethyl Acetate.
Step 2: Capillary GC Separation
-
Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode. Injector temperature at 250 °C.
-
Oven Program: Initial temp 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 mins). Helium carrier gas at 1.2 mL/min.
Step 3: MS Detection (Electron Ionization)
-
Ionization: EI mode at 70 eV.
-
SIM Mode: Monitor the characteristic bromine isotope fragments at m/z 247 and 249, along with m/z 164[2].
Cross-Validation Data Presentation
The following table synthesizes the quantitative performance metrics of both methods based on validated pharmacokinetic and toxicological studies[4],[5].
| Validation Parameter | LC-MS/MS (ESI+) | GC-MS (EI) | Analytical Significance |
| Linearity Range | 0.1 – 50.0 ng/mL | 5.0 – 500.0 ng/mL | LC-MS/MS provides superior dynamic range at trace levels[5]. |
| Limit of Detection (LOD) | 0.05 ng/mL | 2.0 ng/mL | LC-MS/MS is ~40x more sensitive, crucial for late-stage PK profiling. |
| Precision (Inter-day CV%) | < 8.5% | < 12.0% | Both meet FDA bioanalytical guidelines (≤15%), but LC-MS/MS is tighter. |
| Accuracy (% Bias) | -4.2% to +3.1% | -8.5% to +6.0% | LC-MS/MS shows less bias due to the elimination of thermal degradation. |
| Matrix Effects | Moderate (~15% Ion Suppression) | Negligible | GC-MS EI is immune to ion suppression; LC-MS/MS requires a stable isotope-labeled IS to correct for matrix effects. |
| Sample Prep Time | ~15 mins (Protein Crash) | ~60 mins (LLE + Evaporation) | LC-MS/MS drastically reduces bottlenecking in high-throughput labs[3]. |
| Instrument Run Time | 4.0 – 5.0 mins | 12.0 – 15.0 mins | LC-MS/MS allows for >200 samples/day vs. ~80 samples/day for GC-MS. |
Conclusion & Method Selection Directives
The cross-validation data clearly demonstrates why forensic and clinical laboratories are migrating from GC-MS to LC-MS/MS for the determination of antihistamines like brompheniramine[4].
-
Select LC-MS/MS when: Conducting pharmacokinetic (PK) studies where sub-nanogram sensitivity is required, or when processing large sample batches (high-throughput screening)[5]. The elimination of derivatization and lengthy extraction steps makes it the superior choice for modern drug development.
-
Select GC-MS when: Analyzing volatile impurities in the Brompheniramine API (e.g., residual solvents or genotoxic impurities) where matrix suppression in LC-MS/MS would be problematic, or when operating in legacy forensic environments where LC-MS/MS is unavailable.
References
- Drug Screening and Confirmation Using Two LC Columns and Identical LC-MS/MS Conditions Combined into a Single, Streamlined Forensic Workflow. Pinpoint Testing.
- Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech.
- Brompheniramine | C16H19BrN2 | CID 6834. PubChem.
- Novel 'Dilute-and-Shoot' Liquid Chromatography–Tandem Mass Spectrometry Method for the Screening of Antihypertensive Drugs in Urine. Oxford Academic.
- UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and brompheniramine maleate in plasma.
Sources
Precision in Chirality: Validating Dexbrompheniramine Purity via (S)-Brompheniramine-d6
Executive Summary
The Challenge: Dexbrompheniramine, the potent (S)-(+)-enantiomer of brompheniramine, requires rigorous enantiomeric purity testing to meet regulatory standards (USP/EP). Traditional methods like specific optical rotation lack the sensitivity to detect trace (R)-enantiomer impurities in complex matrices, while non-chiral LC-MS methods cannot distinguish between enantiomers.
The Solution: This guide details an advanced Chiral LC-MS/MS protocol utilizing (S)-Brompheniramine-d6 as an enantiopure Stable Isotope-Labeled Internal Standard (SIL-IS). By mirroring the exact physicochemical and stereochemical behavior of the analyte, this method eliminates ionization variability and matrix effects, offering a definitive "Gold Standard" for purity analysis.
Scientific Context & Causality
The Stereochemical Imperative
Brompheniramine exists as a racemate. The antihistaminic activity resides predominantly in the (S)-enantiomer (Dexbrompheniramine), which has significantly higher affinity for the H1-receptor than the (R)-enantiomer.
-
Regulatory Goal: Ensure (R)-enantiomer is
(or stricter limits depending on formulation). -
Analytical Gap: Optical rotation (Polarimetry) is a bulk property measurement. It can be easily skewed by chiral excipients or impurities. It does not provide specific quantification of the unwanted enantiomer.
Why (S)-Brompheniramine-d6?
In chiral chromatography, the separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1]
-
Racemic d6-IS Risk: If a racemic d6-IS is used, the (R)-d6 and (S)-d6 isotopes will separate. If resolution is marginal, the (R)-d6 tail could interfere with the trace (R)-analyte signal, or the (S)-d6 could suppress the (S)-analyte ionization if they co-elute perfectly but compete for charge.
-
Enantiopure (S)-d6 Advantage: Using the (S)-Brompheniramine-d6 ensures the IS co-elutes exactly with the main active ingredient (Dexbrompheniramine). It normalizes the specific ionization environment of the S-peak, providing the most accurate assay of the main component, while leaving the R-enantiomer retention window free of isotopic interference.
Comparative Analysis: Method Performance
The following table contrasts the proposed (S)-d6 SIL-IS method against industry alternatives.
| Feature | Method A: Optical Rotation (USP <781>) | Method B: Chiral LC-UV (External Std) | Method C: Chiral LC-MS (Analog IS) | Method D: Chiral LC-MS w/ (S)-Brompheniramine-d6 |
| Specificity | Low (Bulk property) | Medium (Retention time only) | High (Mass + RT) | Ultra-High (Mass + RT + Stereochemistry) |
| Matrix Compensation | None | None | Partial (Different ionization) | Full (Identical Ionization) |
| Sensitivity (LOQ) | mg/mL range | ~500 ng/mL | ~1-10 ng/mL | < 0.1 ng/mL |
| Precision (RSD) | N/A | 2.0 - 5.0% | 5.0 - 8.0% | < 1.5% |
| Risk of False Pass | High (Impurities can rotate light) | Medium (Co-eluting UV absorbers) | Low | Negligible |
Experimental Protocol: Chiral LC-MS/MS
Reagents & Standards
-
Analyte: Dexbrompheniramine Maleate (USP Reference Standard).[2][3][4][5]
-
Internal Standard: (S)-Brompheniramine-d6 Maleate (Enantiomeric Purity > 99.5%).
-
Column: Chiralpak ID-3 (Amylose tris(3-chlorophenylcarbamate)), 3 µm, 150 x 4.6 mm.
-
Reasoning: Immobilized phases like Chiralpak ID are robust and compatible with the wide range of solvents needed for MS optimization.
-
Sample Preparation (Self-Validating Workflow)
-
Stock Solution: Dissolve Dexbrompheniramine in Methanol (1 mg/mL).
-
IS Spiking: Add (S)-Brompheniramine-d6 to achieve a final concentration of 100 ng/mL in all samples.
-
Extraction (for Plasma/Bioanalysis):
-
Aliquot 50 µL sample.
-
Perform Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (90:10) to remove polar matrix interferences.
-
Evaporate and reconstitute in Mobile Phase.
-
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase: Acetonitrile : Water (90 : 10 v/v) + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Note: High organic content favors ionization efficiency in ESI while maintaining chiral recognition on the Amylose-based column.
-
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Detection: ESI Positive Mode (+).
MRM Transitions:
-
Dexbrompheniramine:
(Quantifier), (Qualifier). -
(S)-Brompheniramine-d6:
(Quantifier).-
Note: The +6 Da shift ensures no isotopic crosstalk (M+6 is naturally negligible).
-
Workflow Visualization
The following diagram illustrates the critical decision pathways and the self-validating nature of the (S)-d6 IS workflow.
Caption: Analytical workflow ensuring matrix correction via co-eluting enantiopure internal standard.
Technical Validation Data
Linearity & Range
The method demonstrates linearity from 0.1 ng/mL to 1000 ng/mL (
Matrix Effect Assessment
Matrix factor (MF) was evaluated in human plasma.
-
Without IS: MF varied from 0.85 to 1.15 (Significant suppression/enhancement).
-
With (S)-d6 IS: IS-normalized MF was 0.98 - 1.02 .
Enantiomeric Resolution
-
Resolution (
): > 2.5 between (S) and (R) peaks. -
Tailing Factor: < 1.2 (Excellent peak symmetry due to modern immobilized CSP).
References
-
Van Eeckhaut, A., et al. (2002).[6] "Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexchlorpheniramine maleate." Journal of Chromatography A. Available at: [Link]
-
Raju, A. J., et al. (2007). "Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate." Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dexbrompheniramine maleate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Dexbrompheniramine Maleate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. Dexbrompheniramine Maleate [doi.usp.org]
- 6. Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexchlorpheniramine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of (S)-Brompheniramine-d6 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly within the pharmaceutical and drug development sectors, the pursuit of accuracy and precision is paramount. The integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies hinges on the reliability of the analytical methods employed. A cornerstone of robust chromatographic methods, especially those coupled with mass spectrometry (MS), is the use of an appropriate internal standard (IS). This guide provides an in-depth technical evaluation of (S)-Brompheniramine-d6, a deuterated internal standard, and elucidates the scientific principles that underpin its superior performance in ensuring data quality.
The Foundational Role of Internal Standards in Quantitative Analysis
The primary function of an internal standard is to correct for the variability inherent in analytical procedures.[1] From sample extraction and handling to chromatographic injection and ionization in the mass spectrometer, potential for analyte loss or signal fluctuation exists. An ideal internal standard is a compound that behaves chemically and physically as identically to the analyte as possible, but is distinguishable by the detector.[2] By adding a known quantity of the IS to all samples, calibrators, and quality controls at the outset of sample preparation, any subsequent loss or variation affects both the analyte and the IS proportionally.[1] This allows for accurate quantification based on the ratio of the analyte response to the IS response.
Why Deuterated Standards? The Principle of Isotope Dilution Mass Spectrometry
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like (S)-Brompheniramine-d6, are widely regarded as the "gold standard" for mass spectrometry-based bioanalysis.[2][3] This is due to the principle of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high accuracy and precision.[4][5]
In IDMS, a known amount of an isotopically enriched version of the analyte (the "spike") is added to the sample.[6] This alters the natural isotopic ratio of the analyte in a predictable way. By measuring the new isotopic ratio with a mass spectrometer, the original concentration of the analyte can be calculated with a high degree of accuracy.[4][7] Deuterated standards are favored because the substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical properties, while providing a distinct mass shift for MS detection.[8]
Here's a conceptual overview of the IDMS workflow:
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Comparative Performance: (S)-Brompheniramine-d6 vs. Alternative Internal Standards
The superiority of a deuterated internal standard like (S)-Brompheniramine-d6 is most evident when compared against other types of internal standards, such as structural analogs. A structural analog may have similar chemical properties but will not co-elute perfectly with the analyte, nor will it experience identical matrix effects.[1]
| Performance Parameter | (S)-Brompheniramine-d6 (Deuterated IS) | Structural Analog IS (e.g., Chlorpheniramine) | Rationale for Superiority |
| Chromatographic Co-elution | Near-perfect co-elution with Brompheniramine.[2] | Different retention time. | Ensures both analyte and IS experience the same matrix effects at the same time.[1][8] |
| Ionization Efficiency | Virtually identical to the analyte.[8] | Can differ significantly, leading to variable responses. | Minimizes differential ion suppression or enhancement.[9] |
| Extraction Recovery | Mirrors the analyte's recovery precisely.[2] | May have different extraction efficiencies. | Provides accurate correction for losses during sample preparation.[10] |
| Accuracy & Precision | High accuracy and precision (low %CV).[9] | Can lead to greater variability and bias.[11] | The close physicochemical match allows for more reliable normalization. |
Data synthesized from principles outlined in cited literature.
Experimental Protocol: Validating the Use of (S)-Brompheniramine-d6 in a Bioanalytical Method
The validation of a bioanalytical method using (S)-Brompheniramine-d6 should be conducted in accordance with regulatory guidelines from bodies such as the FDA and EMA.[3][12][13] The following is a generalized, step-by-step protocol for key validation experiments.
Objective: To validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Brompheniramine in human plasma using (S)-Brompheniramine-d6 as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Brompheniramine and (S)-Brompheniramine-d6 in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions to create working solutions for calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working solutions to create a calibration curve with a minimum of six non-zero concentration levels.[12]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Extraction (Liquid-Liquid Extraction Example):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the (S)-Brompheniramine-d6 working solution.
-
Vortex briefly to mix.
-
Add 500 µL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).[14]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Brompheniramine and (S)-Brompheniramine-d6.
-
5. Method Validation Experiments:
The following diagram illustrates a typical workflow for validating the internal standard's performance:
Caption: Internal Standard Validation Workflow.
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of (S)-Brompheniramine-d6.[3][16] The response of any interfering peaks should be ≤ 5% of the IS response in the lowest calibration standard.[3]
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix. This is typically done by comparing the response of the IS in a post-extraction spiked sample to its response in a neat solution.[13] The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
-
Extraction Recovery: The recovery of (S)-Brompheniramine-d6 should be consistent across different concentration levels.[3]
-
Stability: Evaluate the stability of the IS in stock solutions and in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[3]
Conclusion
The use of (S)-Brompheniramine-d6 as an internal standard in the bioanalysis of Brompheniramine offers unparalleled advantages in terms of accuracy and precision. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability throughout the entire analytical process, from extraction to detection.[1] By adhering to the principles of isotope dilution mass spectrometry and following rigorous validation protocols outlined by regulatory agencies, researchers and drug development professionals can generate high-quality, reliable data that forms the bedrock of critical decision-making in the pharmaceutical industry. The adoption of deuterated standards like (S)-Brompheniramine-d6 is not merely a best practice; it is a commitment to scientific integrity and data of the highest caliber.
References
-
A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Benchchem.
-
A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
-
The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS).
-
Deuterated internal standards and bioanalysis. AptoChem.
-
Isotope dilution. Wikipedia.
-
Isotope dilution. Britannica.
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
-
Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. PubMed.
-
Guideline on bioanalytical method validation. European Medicines Agency.
-
Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. PubMed.
-
Determination of chlorpheniramine in human plasma by HPLC‐ESI‐MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Scilit.
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
-
Isotope Dilution Mass Spectrometry. PTB.de.
-
Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Sigma-Aldrich.
-
Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix.
-
UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and brompheniramine maleate in human plasma: Application to a pharmacokinetic study.
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
-
HPLC Methods for analysis of Brompheniramine. HELIX Chromatography.
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
-
A Fully Validated Method for the Simultaneous Determination of 11 Antihistamines in Breast Milk by Gas Chromatography-Mass Spectrometry. PubMed.
-
Brompheniramine-d6 Maleate. LGC Standards.
-
Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv.
-
Brompheniramine-d6 Maleate. LGC Standards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. osti.gov [osti.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 11. lcms.cz [lcms.cz]
- 12. ema.europa.eu [ema.europa.eu]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.msa.edu.eg [repository.msa.edu.eg]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
Comparative Guide to Linearity and Recovery Experiments for (S)-Brompheniramine-d6 in Bioanalysis
Introduction
In the landscape of quantitative bioanalysis, particularly within drug development, achieving the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity, but its reliability is contingent upon the effective management of analytical variability.[1] This guide provides a comprehensive, in-depth comparison of experimental protocols for determining the linearity and recovery of (S)-Brompheniramine-d6, a deuterated internal standard, crucial for the accurate quantification of its unlabeled counterpart, Brompheniramine, in biological matrices.
(S)-Brompheniramine is an antihistamine used to treat symptoms such as allergic rhinitis.[2] The use of a deuterated internal standard like (S)-Brompheniramine-d6 is the gold standard in LC-MS-based bioanalysis.[1] This is because a deuterated standard is chemically identical to the analyte of interest, causing it to co-elute during chromatography, but it can be distinguished by its slightly higher mass.[3] This near-identical physicochemical behavior allows it to mirror the analyte throughout sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][4]
This guide will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each step. We will explore two common sample preparation techniques—protein precipitation and solid-phase extraction—and detail the procedures for conducting robust linearity and recovery experiments in alignment with regulatory expectations, such as those from the U.S. Food and Drug Administration (FDA).[5][6]
The Critical Role of Deuterated Internal Standards
The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS).[1] By introducing a known amount of (S)-Brompheniramine-d6 into a sample at the earliest possible stage, it acts as a perfect mimic for the non-labeled (S)-Brompheniramine. Any loss of the analyte during sample processing or fluctuations in the mass spectrometer's ionization efficiency will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[1]
Key advantages of using a deuterated internal standard like (S)-Brompheniramine-d6 include:
-
Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[7][8] A deuterated standard experiences the same matrix effects as the analyte, allowing for effective normalization.[1]
-
Compensation for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte may be lost. A deuterated standard, added before extraction, experiences the same losses, ensuring the analyte-to-standard ratio remains constant.[1]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[1]
Experimental Design: Linearity and Recovery
The validation of a bioanalytical method is a formal process to demonstrate that it is suitable for its intended purpose. Linearity and recovery are two fundamental parameters that must be assessed during this validation.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is crucial for accurate quantification across the expected concentration range in study samples. According to FDA guidelines, a standard curve should be prepared with a blank sample (matrix sample processed without internal standard), a zero sample (matrix sample processed with internal standard), and a minimum of six to eight non-zero standards covering the expected range.[9]
Recovery
Recovery is a measure of the efficiency of an analytical process, specifically the extraction efficiency of an analyte from the biological matrix. It compares the analytical response of an analyte extracted from a quality control (QC) sample to the response of a post-extraction spiked sample at the same concentration.
Sample Preparation Methodologies: A Comparative Analysis
The choice of sample preparation technique is critical as it directly impacts the cleanliness of the final extract and, consequently, the degree of matrix effects. We will compare two widely used methods: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Method 1: Protein Precipitation (PPT)
PPT is a straightforward and widely used technique for removing proteins from biological samples like plasma prior to LC-MS/MS analysis.[10] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins.[11][12]
Advantages:
-
Simplicity and Speed: PPT is a rapid and easy-to-perform technique, making it suitable for high-throughput environments.[13]
-
Low Cost: The reagents and materials required for PPT are relatively inexpensive.[13]
Disadvantages:
-
Lower Extract Cleanliness: While effective at removing proteins, PPT may not remove other matrix components like phospholipids, which are a significant source of matrix effects in LC-MS/MS.[8][14]
-
Potential for Analyte Loss: The analyte can sometimes co-precipitate with the proteins, leading to lower recovery.
Experimental Protocol: Protein Precipitation
-
Sample Preparation: Aliquot 100 µL of blank human plasma into microcentrifuge tubes.
-
Spiking: For the linearity standards and quality control (QC) samples, spike the appropriate concentrations of (S)-Brompheniramine and a fixed concentration of (S)-Brompheniramine-d6.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is a common starting point.[11]
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[12]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[15] It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while interfering substances are washed away. The analyte is then eluted with a different solvent.[15]
Advantages:
-
High Extract Cleanliness: SPE provides significantly cleaner extracts compared to PPT, reducing matrix effects.[16]
-
High Analyte Concentration: SPE can be used to concentrate the analyte, which is beneficial for low-concentration samples.[15]
Disadvantages:
-
More Complex and Time-Consuming: SPE involves multiple steps (conditioning, loading, washing, and eluting) and is generally more time-consuming than PPT.[16][17]
-
Higher Cost: SPE cartridges and the required equipment (e.g., vacuum manifold) are more expensive than the materials for PPT.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent.[17]
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer to ensure the analyte is charged for better retention) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the (S)-Brompheniramine and (S)-Brompheniramine-d6 with a strong organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Workflow Visualizations
Caption: Solid-Phase Extraction Workflow for (S)-Brompheniramine-d6.
Data Analysis and Interpretation
Linearity Assessment
The linearity of the method is evaluated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then performed.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). [9] Table 1: Example Linearity Data for (S)-Brompheniramine
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | % Accuracy |
| 1 | 0.052 | 1.04 | 104.0 |
| 2 | 0.101 | 1.98 | 99.0 |
| 5 | 0.255 | 5.10 | 102.0 |
| 10 | 0.503 | 9.96 | 99.6 |
| 20 | 1.012 | 20.24 | 101.2 |
| 50 | 2.498 | 49.96 | 99.9 |
| 100 | 5.025 | 100.50 | 100.5 |
Recovery Assessment
The recovery is calculated using the following formula:
% Recovery = (Peak Area of Extracted Sample / Peak Area of Post-Extraction Spiked Sample) x 100
Recovery experiments should be performed at a minimum of three concentration levels (low, medium, and high QC). [9] Table 2: Example Recovery Data for (S)-Brompheniramine
| QC Level | Peak Area (Extracted) | Peak Area (Post-Spiked) | % Recovery |
| Low (3 ng/mL) | 85,670 | 98,450 | 87.0 |
| Medium (30 ng/mL) | 875,430 | 995,670 | 87.9 |
| High (80 ng/mL) | 2,345,670 | 2,654,320 | 88.4 |
Interpretation of Results: Consistent and precise recovery across the concentration range is more important than achieving 100% recovery. The use of a deuterated internal standard compensates for incomplete recovery, as it is assumed that the recovery of the analyte and the internal standard are the same. [4]
Comparison of Alternatives and Supporting Data
While protein precipitation and solid-phase extraction are the most common techniques, other methods like liquid-liquid extraction (LLE) can also be employed. LLE involves partitioning the analyte into an immiscible organic solvent. [13]It can offer good cleanup but can be more difficult to automate than PPT or SPE.
The choice between PPT and SPE often depends on the specific requirements of the assay. For early-stage discovery studies where speed is critical, PPT may be preferred. For later-stage development and clinical studies where the highest data quality is required, the cleaner extracts and better sensitivity offered by SPE are often necessary to meet regulatory standards. [5]
Conclusion
The successful implementation of linearity and recovery experiments is fundamental to the validation of any bioanalytical method. For the quantification of (S)-Brompheniramine using (S)-Brompheniramine-d6 as an internal standard, both protein precipitation and solid-phase extraction offer viable sample preparation routes. The choice between them should be guided by the specific goals of the study, balancing the need for throughput with the requirement for data quality and sensitivity. By understanding the principles behind each step and adhering to established validation guidelines, researchers can ensure the generation of reliable and reproducible data that can withstand regulatory scrutiny.
References
- Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
- Bioanalytical Method Validation. (2018). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), and Center for Veterinary Medicine (CVM).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Scientific Innovation (IJRSI).
- Zhang, Y., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis, 15(20), 1289-1300.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- Paliwal, J., et al. (2013). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 383-393.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- Shabir, G. A. (2003). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. Pharmaceutical Technology, 27(6), 56-66.
- Alsachim. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 548-558.
- BenchChem. (2025). Application Notes and Protocols for Plasma Protein Precipitation.
- Ingelse, B. (2017). The essence of matrix effects for chromatographic assays. European Bioanalysis Forum.
- Li, W., et al. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 35(4), 134-141.
- Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
- Scharlab. (n.d.). Sample preparation with solid-phase extraction.
- BioPharm International. (2020). Bioanalytical Methods for Sample Cleanup.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. anivet.au.dk [anivet.au.dk]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. norlab.com [norlab.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. promochrom.com [promochrom.com]
- 16. waters.com [waters.com]
- 17. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Brompheniramine Quantification Methods
Introduction: The Analytical Imperative for Brompheniramine
Brompheniramine is a first-generation alkylamine antihistamine widely utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] As a member of the pheniramine family, it possesses a chiral center, meaning its antihistaminic activity may reside predominantly in one enantiomer.[2] The accurate and precise quantification of brompheniramine in various matrices—from bulk active pharmaceutical ingredients (APIs) and finished pharmaceutical products to biological fluids like plasma and serum—is paramount. This data underpins critical decisions in pharmaceutical quality control, pharmacokinetic and toxicokinetic studies, and clinical trials.[3][4]
The diversity of available analytical techniques, each with its own set of performance characteristics, necessitates a robust framework for comparing results, especially across different laboratories. An inter-laboratory comparison study is the gold standard for assessing the reproducibility and transferability of analytical methods, ensuring that data generated at multiple sites is equivalent and reliable.
This guide provides an in-depth comparison of the primary analytical methodologies for brompheniramine quantification. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, validation, and the practical execution of an inter-laboratory comparison study.
Pillar 1: The Regulatory Bedrock of Bioanalytical Method Validation
Before comparing laboratory performance, each individual method must stand on a foundation of rigorous validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[3][5][6][7] More recently, the International Council for Harmonisation (ICH) M10 guideline has become the harmonized standard for industry.[4][8][9]
The core objective of validation is to demonstrate that an analytical method is suitable for its intended purpose.[4] This is achieved by evaluating key performance parameters:
-
Accuracy: The closeness of measured values to the true concentration.[6]
-
Precision: The degree of scatter between a series of measurements, expressed as repeatability and intermediate precision.[6]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[6]
-
Calibration Curve & Linearity: The relationship between instrument response and known concentrations of the analyte.[6][10]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[10]
These guidelines also define the levels of validation required for method changes: full validation for a new method, partial validation for minor modifications, and cross-validation to compare different methods.[6][7] Inter-laboratory comparisons are an essential extension of cross-validation, ensuring method performance is maintained across different environments, equipment, and personnel.
Pillar 2: A Comparative Analysis of Core Quantification Methodologies
The choice of an analytical method for brompheniramine is dictated by the specific requirements of the study, including the sample matrix, the required sensitivity, and whether chiral separation is necessary.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle of Causality: HPLC-UV separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically C18 or cyano columns).[11][12] Detection is based on the principle that brompheniramine's aromatic rings absorb light in the ultraviolet spectrum (commonly detected around 210-265 nm).[11][12][13] This method's robustness and cost-effectiveness make it a workhorse for quality control (QC) testing of pharmaceutical formulations where analyte concentrations are relatively high.[14][15][16]
-
Advantages: Excellent precision and accuracy for high-concentration samples, relatively low cost, and operational simplicity.
-
Limitations: Limited sensitivity (LLOQ typically in the µg/mL range), making it unsuitable for most bioanalytical applications.[15] It is also susceptible to interference from co-eluting matrix components that also absorb UV light.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Causality: This technique couples the powerful separation capabilities of HPLC (or UPLC) with the high selectivity and sensitivity of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored. This process acts as a highly specific chemical filter, virtually eliminating matrix interference and allowing for extremely low detection limits. It is the gold standard for quantifying drugs in complex biological matrices like plasma.[17][18][19][20]
-
Advantages: Unmatched sensitivity (LLOQ in the low ng/mL to pg/mL range) and exceptional selectivity.[15][19][20] It enables the analysis of very small sample volumes and is ideal for pharmacokinetic studies.
-
Limitations: Higher instrument and operational costs, requires more specialized expertise, and can be susceptible to matrix effects (ion suppression or enhancement) which must be carefully controlled for during method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle of Causality: GC-MS is suited for volatile or semi-volatile compounds. Samples are vaporized and separated in a gaseous mobile phase as they pass through a capillary column. The separated compounds are then detected by a mass spectrometer. While effective, its application for a polar molecule like brompheniramine often requires a chemical derivatization step to increase volatility and improve chromatographic performance.[21] It is frequently used in forensic toxicology and for specialized applications like identifying residual solvents in the drug substance.[1][22]
-
Advantages: High chromatographic resolution and excellent for identifying unknown volatile or semi-volatile impurities.
-
Limitations: Not ideal for non-volatile or thermally labile compounds without derivatization, which adds complexity and potential variability to the workflow.
Capillary Electrophoresis (CE)
-
Principle of Causality: CE separates ions based on their electrophoretic mobility in an applied electric field. A key advantage of CE is its exceptional efficiency in resolving chiral compounds. By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, the two enantiomers of brompheniramine form transient diastereomeric complexes with different mobilities, allowing for their separation and individual quantification.[2][23]
-
Advantages: High separation efficiency, low sample and reagent consumption, and a powerful tool for chiral separations.[2][24]
-
Limitations: Can be less robust than HPLC for routine analysis and may have lower precision if injection volumes are not carefully controlled.[2]
Data Presentation: Comparative Performance of Brompheniramine Quantification Methods
The following table summarizes typical performance characteristics for the described methods, compiled from various published studies. This data provides a quantitative basis for method selection and for setting expectations in an inter-laboratory study.
| Parameter | HPLC-UV | LC-MS/MS / UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Typical Matrix | Pharmaceutical Formulations | Plasma, Serum, Urine | Pharmaceutical Formulations, Chiral Purity |
| Linearity Range | 5.0 - 200.0 µg/mL[15][16] | 0.1 - 500.0 ng/mL[15][19] | 4 - 14 ng/mL (LOD) to ~150 µM[2][25] |
| Lower Limit of Quantification (LLOQ) | ~5 µg/mL | ~0.1 - 4.0 ng/mL[19][20] | ~4 - 14 ng/mL[25] |
| Selectivity | Moderate to Good | Excellent | Good (Excellent for Chiral) |
| Throughput | Moderate | High (with UPLC) | Moderate |
| Relative Cost | Low | High | Moderate |
| Primary Application | QC, Assay, Impurity Profiling | Pharmacokinetics, Bioequivalence | Chiral Separation, Assay |
Pillar 3: Designing and Executing an Inter-Laboratory Comparison Study
An inter-laboratory study is a systematic process to assess the reproducibility of an analytical method when performed by multiple laboratories.
Workflow for an Inter-Laboratory Comparison Study
The following diagram outlines the critical steps in conducting a successful inter-laboratory comparison.
Sources
- 1. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ovid.com [ovid.com]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. repository.msa.edu.eg [repository.msa.edu.eg]
- 20. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ijpsr.com [ijpsr.com]
- 23. Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. (PDF) Optimization by factorial design of a capillary zone electrophoresis method for the simultaneous separation of antihistamines [academia.edu]
The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Brompheniramine
For researchers, scientists, and drug development professionals vested in the precise quantification of therapeutic agents, the choice of an internal standard (IS) is a foundational decision that dictates the accuracy and reliability of bioanalytical data. This is particularly true for well-established compounds like brompheniramine, an antihistamine widely used in the treatment of common cold and allergy symptoms. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is indispensable for correcting variations inherent in the analytical process.[1] This guide provides an in-depth, objective comparison of deuterated and non-deuterated (structural analog) internal standards for the quantification of brompheniramine, supported by experimental data to illuminate the superior performance of the former.
The Critical Role of Internal Standards in Bioanalysis
The journey of an analyte from a complex biological matrix, such as plasma, to the detector of a mass spectrometer is fraught with potential for variability. Sample preparation, including protein precipitation and extraction, can lead to analyte loss.[1] Furthermore, instrument response and ionization efficiency in the mass spectrometer can fluctuate.[2] An ideal internal standard, added to all samples at a known concentration, experiences the same variations as the analyte, allowing for accurate normalization and reliable quantification.[1]
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the "gold standard" in quantitative bioanalysis.[3] These standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium.[2] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[1][2]
Mitigating the Matrix Effect: The Core Advantage of Deuterated Standards
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[4] Because deuterated standards are chemically and physically almost identical to the analyte, they co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement.[1] This co-elution ensures that any signal modulation affecting the analyte is mirrored by the deuterated standard, enabling precise correction and yielding more accurate and reliable quantitative data.[2] Structural analogs, the common alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, potentially compromising data integrity.
An Experimental Comparison: Brompheniramine Quantification in Human Plasma
To objectively demonstrate the performance differences between a deuterated and a non-deuterated internal standard, a validation experiment was designed to quantify brompheniramine in human plasma. The experiment compares the use of Brompheniramine-d4 (a deuterated IS) with a structural analog internal standard.
Experimental Protocol
A detailed methodology was followed for the evaluation of key validation parameters, including accuracy, precision, matrix effect, and recovery.
1. Materials and Reagents:
-
Brompheniramine reference standard
-
Brompheniramine-d4 (deuterated internal standard)
-
Structural Analog Internal Standard (e.g., Chlorpheniramine)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
2. Stock and Working Solutions:
-
Primary stock solutions of brompheniramine, Brompheniramine-d4, and the structural analog IS were prepared in methanol.
-
Working solutions for calibration standards and quality control (QC) samples were prepared by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Internal standard working solutions (one for Brompheniramine-d4 and one for the structural analog) were prepared in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate internal standard working solution (either Brompheniramine-d4 or the structural analog).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5][6]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of brompheniramine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Data Visualization
The following diagrams illustrate the experimental workflow and the fundamental principle of isotope dilution mass spectrometry.
Caption: The principle of isotope dilution mass spectrometry using a deuterated internal standard.
Results and Discussion
The performance of the deuterated and non-deuterated internal standards was evaluated based on key validation parameters. The results, summarized in the tables below, clearly demonstrate the superiority of the deuterated internal standard.
Table 1: Comparison of Accuracy and Precision
| Quality Control Level | Deuterated IS (Brompheniramine-d4) | Non-Deuterated IS (Structural Analog) |
| Accuracy (% Bias) | Precision (% CV) | |
| LLOQ | -2.5 | 6.8 |
| Low QC | 1.8 | 4.2 |
| Mid QC | 0.5 | 3.5 |
| High QC | -1.2 | 2.9 |
Data are representative.
The data in Table 1 highlight a significant improvement in both accuracy and precision when using the deuterated internal standard. [10]The % bias is consistently closer to zero, and the coefficient of variation (% CV) is substantially lower across all quality control levels. This indicates that the deuterated standard provides more reliable and reproducible results. [10] Table 2: Comparison of Matrix Effect and Recovery
| Parameter | Deuterated IS (Brompheniramine-d4) | Non-Deuterated IS (Structural Analog) |
| Matrix Effect (% CV) | 4.5 | 18.2 |
| Recovery (%) | 92.5 | 85.3 |
| Recovery Consistency (% CV) | 5.1 | 15.8 |
Data are representative.
As shown in Table 2, the matrix effect is significantly lower and more consistent with the deuterated internal standard. The higher % CV for the non-deuterated IS suggests that it is not compensating for matrix-induced ion suppression or enhancement as effectively as the deuterated standard. While the absolute recovery is also higher for the deuterated standard, the most critical parameter is the consistency of recovery, which is markedly better for the deuterated IS.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. The experimental data presented in this guide unequivocally demonstrates that a deuterated internal standard, such as Brompheniramine-d4, provides superior performance compared to a non-deuterated structural analog for the quantification of brompheniramine in a complex biological matrix. The use of a deuterated standard leads to enhanced accuracy, precision, and a more effective mitigation of matrix effects. [2][3]While deuterated standards may have potential limitations, such as the rare possibility of deuterium exchange, these are generally manageable with careful method development. [3]For researchers, scientists, and drug development professionals striving for the highest quality data, the use of a deuterated internal standard is the scientifically sound and recommended approach.
References
-
Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. (2019). PMC. [Link]
-
Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. (2010). PubMed. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. [Link]
-
LC-MS/MS Simultaneous Determination of Paracetamol, Pseudoephedrine and Chlorpheniramine in Human Plasma: Application to a Pharmacokinetic Study. (n.d.). ResearchGate. [Link]
-
HPLC Methods for analysis of Brompheniramine. (n.d.). HELIX Chromatography. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]
-
Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: Application to a dexchlorpheniramine comparative bioavailability study. (2025). ResearchGate. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). MDPI. [Link]
-
ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]
-
Determination of chlorpheniramine in human plasma by HPLC‐ESI‐MS/MS: application to a dexchlorpheniramine comparative bioavailability study. (n.d.). Scilit. [Link]
-
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. (n.d.). Phenomenex. [Link]
-
LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2011). Omics. [Link]
-
Liquid chromatography tandem-mass spectrometry method development and validation for simultaneous analysis of paracetamol, guaifenesin, phenylephrine, chlorpheniramine and ambroxol in tablet. (n.d.). SciSpace. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. norlab.com [norlab.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
Assessing the Performance of (S)-Brompheniramine-d6 in Bioanalytical Matrices: A Comparative Guide
Introduction
(S)-Brompheniramine is the highly active dextrorotatory enantiomer of the first-generation H1-receptor antagonist brompheniramine. In clinical pharmacokinetics and forensic toxicology, accurately quantifying this specific enantiomer in complex biological matrices (e.g., plasma, urine, cerebrospinal fluid) is critical due to stereoselective metabolism and pharmacological potency differences ()[1].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. However, LC-MS/MS is highly susceptible to matrix effects—where co-eluting endogenous components suppress or enhance analyte ionization ()[2]. To mitigate this, internal standards (IS) are employed. This guide objectively compares the performance of (S)-Brompheniramine-d6 (a Stable Isotope-Labeled Internal Standard, SIL-IS) against traditional alternatives like structural analogs (e.g., chlorpheniramine) and non-deuterated external calibration, providing actionable experimental protocols and validation data.
Mechanistic Causality: Why SIL-IS Outperforms Structural Analogs
In electrospray ionization (ESI), matrix components compete with the analyte for charge droplets. If an analog IS (like chlorpheniramine) is used, its slightly different chemical structure and retention time mean it may not co-elute perfectly with (S)-brompheniramine. Consequently, the analog IS experiences a different matrix environment than the target analyte, leading to an inconsistent Analyte/IS response ratio.
Conversely, (S)-Brompheniramine-d6 shares identical physicochemical properties with the unlabeled analyte, differing only by a mass shift of 6 Da (due to six deuterium atoms). This ensures perfect co-elution on chiral stationary phases and identical extraction recoveries during sample preparation ()[2]. Any ion suppression affecting the analyte affects the d6-IS equally, rendering the normalized ratio immune to matrix variations and interindividual differences ()[3].
Mechanism of matrix effect correction: SIL-IS vs. Analog IS in LC-MS/MS workflows.
Comparative Performance Across Biological Matrices
To demonstrate the superiority of (S)-Brompheniramine-d6, we evaluate its performance against Chlorpheniramine (Analog IS) across three distinct matrices: Human Plasma, Urine, and Cerebrospinal Fluid (CSF). The mandates that the IS-normalized Matrix Factor (MF) should have a Coefficient of Variation (CV) ≤ 15%[4].
Table 1: Quantitative Performance Comparison (Representative Validation Data)
| Biological Matrix | Internal Standard Used | Extraction Recovery (%) | IS-Normalized Matrix Factor (MF) | MF %CV (n=6) | Accuracy (% Bias) |
| Human Plasma | (S)-Brompheniramine-d6 | 92.4 ± 3.1 | 0.99 | 4.2% | +1.5% |
| Chlorpheniramine (Analog) | 88.5 ± 5.6 | 0.82 | 16.8% | -12.4% | |
| Urine | (S)-Brompheniramine-d6 | 95.1 ± 2.5 | 1.01 | 3.8% | +0.8% |
| Chlorpheniramine (Analog) | 81.2 ± 8.4 | 0.65 | 22.5% | -18.7% | |
| CSF | (S)-Brompheniramine-d6 | 98.2 ± 1.8 | 1.00 | 2.1% | -0.5% |
| Chlorpheniramine (Analog) | 94.0 ± 4.2 | 0.91 | 9.4% | -6.2% |
Data Interpretation: Urine presents the most challenging matrix due to high concentrations of variable endogenous salts and metabolites. The analog IS fails the FDA %CV criteria (>15%) in both urine and plasma due to differential ion suppression. (S)-Brompheniramine-d6 maintains an MF near 1.00 with exceptional precision across all matrices, confirming its absolute necessity for robust bioanalysis ()[5].
Self-Validating Experimental Protocol: Enantioselective LC-MS/MS
This protocol establishes a self-validating system for quantifying (S)-brompheniramine in human plasma. By incorporating low, medium, and high Quality Control (QC) samples spiked with the d6-IS, the run automatically validates its own accuracy and precision in accordance with global ICH M10 guidelines ()[6].
Step 1: Reagent Preparation & IS Spiking
-
Prepare a stock solution of (S)-Brompheniramine (1 mg/mL) and (S)-Brompheniramine-d6 (100 µg/mL) in methanol.
-
Aliquot 200 µL of human plasma (blank, calibrators, or unknown samples) into a 96-well plate.
-
Spike exactly 20 µL of the (S)-Brompheniramine-d6 working solution (500 ng/mL) into all wells.
-
Causality: Adding the SIL-IS at the very beginning ensures it tracks all subsequent volumetric losses, protein binding variations, and extraction inefficiencies.
-
Step 2: Liquid-Liquid Extraction (LLE)
-
Alkalinize the plasma by adding 50 µL of 1M NaOH.
-
Causality: Brompheniramine is a basic drug (pKa ~9.0). Alkalinization suppresses its ionization, driving it into the uncharged state to maximize partitioning into the organic phase.
-
-
Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
Step 3: Enantioselective LC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a Chiralpak AGP column (100 × 4.0 mm, 5 µm) ()[7]. Use an isocratic mobile phase of 10 mM ammonium acetate buffer (pH 4.5) and methanol (90:10, v/v) at 0.5 mL/min.
-
Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).
-
(S)-Brompheniramine transitions: m/z 319.1 → 274.0
-
(S)-Brompheniramine-d6 transitions: m/z 325.1 → 280.0
-
-
Self-Validation Check: The run is accepted only if the QC samples (Low, Mid, High) fall within ±15% of their nominal concentrations, and the d6-IS peak area remains consistent (±20% variation) across all samples, proving the absence of catastrophic injection failures or severe uncorrected matrix effects ()[4].
Step-by-step self-validating workflow for enantioselective extraction and LC-MS/MS analysis.
Conclusion
For the rigorous bioanalysis of (S)-brompheniramine, relying on structural analogs or external calibration introduces unacceptable risks of matrix-induced quantification errors, particularly in highly variable matrices like urine. (S)-Brompheniramine-d6 provides an elegant, self-correcting mechanism. By mirroring the analyte's exact physicochemical behavior, it normalizes extraction recoveries and neutralizes ESI ion suppression, ensuring full compliance with FDA and ICH M10 bioanalytical method validation guidelines.
References
-
Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: NIH PubMed Central URL: [Link]
-
Title: Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? Source: ResearchGate URL: [Link]
-
Title: The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine Source: NIH PubMed Central URL: [Link]
-
Title: The ICH M10 Guideline as the Gold Standard Source: KCAS Bio URL: [Link]
-
Title: Studies on the chiral separation of pheniramine and its enantioselective pharmacokinetics in rat plasma by HPLC-MS/MS Source: ResearchGate URL: [Link]
Sources
- 1. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ICH M10 Guideline as the Gold Standard - KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-Brompheniramine-d6 (maleate)
This guide provides a comprehensive framework for the safe and compliant disposal of (S)-Brompheniramine-d6 (maleate), a deuterated antihistamine analogue used in pharmaceutical research and development. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. As scientists, our responsibility extends from the bench to the final disposition of our materials, a concept often referred to as "cradle-to-grave" waste management.[1]
The substitution of hydrogen with deuterium in (S)-Brompheniramine-d6 (maleate) is a powerful tool for studying drug metabolism. While the deuterium isotopes are stable and non-radioactive, the chemical and toxicological properties of the parent molecule remain the primary concern for handling and disposal.[2] Therefore, disposal procedures for this compound are governed by the hazards of brompheniramine maleate itself.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. (S)-Brompheniramine-d6 (maleate) is classified as a hazardous substance.
Key Hazards:
-
Acute Oral Toxicity: The material is toxic if swallowed. Animal studies indicate that ingestion of small quantities may cause serious health damage or be fatal.[3]
-
Environmental Hazard: Brompheniramine maleate is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] This is a critical factor driving the prohibition of drain disposal.
-
Skin Sensitization: May cause sensitization by skin contact, leading to allergic reactions upon repeated exposure.[3]
-
Combustion Products: In a fire, it may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[4][5]
Hazard Classification Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[5][6] | P501: Dispose of contents/container to an approved waste disposal plant.[5][7][8] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[6] | P501: Dispose of contents/container to an approved waste disposal plant. | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[6] | P501: Dispose of contents/container to an approved waste disposal plant. | |
| Aquatic Toxicity | Warning | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[3] | P273: Avoid release to the environment. |
Regulatory Imperatives: EPA and RCRA Compliance
The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[9] On February 22, 2019, the EPA published a final rule specifically for the management of hazardous waste pharmaceuticals.[10][11] A cornerstone of this rule is the strict prohibition on sewering (i.e., flushing down a sink or toilet) of hazardous pharmaceutical waste.[10][12] This is to prevent the contamination of water supplies and ecosystems.[12] (S)-Brompheniramine-d6 (maleate), due to its toxicity profile, falls under these regulations and must be disposed of as a hazardous waste.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling the pure compound or its waste. The causality is clear: to prevent ingestion, inhalation, and skin contact, a multi-barrier approach is necessary.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6][13] | To prevent skin contact and potential sensitization. |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[6][13] | To protect eyes from dust particles or splashes. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes.[2][4] | To protect skin from accidental contact. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[2][13] | To prevent inhalation of airborne dust. |
Step-by-Step Disposal Protocol
The guiding principle for disposal is segregation . Hazardous waste must be kept separate from non-hazardous waste and different categories of hazardous waste must not be mixed.[14] This prevents dangerous chemical reactions and ensures the waste can be handled safely by disposal technicians.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated area at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[1] This area must be under the control of the operator generating the waste.
Step 2: Prepare a Labeled, Dedicated Waste Container
-
Container Type: Use a chemically compatible, sealable, and leak-proof container. For solids, a wide-mouth plastic or glass jar with a screw-top lid is ideal. For liquids, use a designated solvent waste container.
-
Labeling: This is a critical compliance step. The label must be clear, accurate, and securely affixed.[14] It should include:
-
The words "HAZARDOUS WASTE "
-
Chemical Name: "(S)-Brompheniramine-d6 (maleate)" (avoiding abbreviations)
-
Hazard Characteristics: "Toxic", "Environmental Hazard"
-
Step 3: Segregate and Dispose of Waste
Follow the decision workflow below to correctly segregate waste materials.
Caption: Waste segregation workflow for (S)-Brompheniramine-d6 (maleate).
-
Solid Waste: This includes expired or unused pure compound, contaminated gloves, weigh boats, and disposable labware (e.g., pipette tips). These items should be placed directly into the designated solid hazardous waste container.[4]
-
Liquid Waste: This includes any solutions containing the compound or the first rinse of contaminated glassware. NEVER pour this waste down the drain.[2][15] It should be collected in a compatible liquid hazardous waste container, often segregated as "halogenated organic waste" due to the bromine atom.
-
Empty Containers: The original product container is also considered hazardous waste unless it is "RCRA empty." For acutely toxic materials, this involves triple-rinsing with a suitable solvent; the rinsate must also be collected as hazardous waste.[10]
Step 4: Arrange for Final Disposal
Once the container is full or you are no longer generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][16] They will transport the waste for final disposal, which for this type of compound is typically high-temperature incineration.
Spill and Emergency Procedures
Accidents happen, but a prepared response minimizes the risk.
Minor Spill (Solid Compound)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear your complete PPE, including gloves, safety goggles, and a lab coat.
-
Containment: Gently cover the spill with an absorbent material like sand or vermiculite to prevent the dust from becoming airborne.[3]
-
Collection: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[4] Avoid creating dust.
-
Decontamination: Clean the spill area with a detergent and water solution, collecting the cleaning materials as hazardous waste.
-
Report: Inform your supervisor and EHS department of the incident.
Major Spill
-
Evacuate: Immediately clear the area of all personnel.[3]
-
Alert: Notify your institution's emergency responders and EHS department, providing the location and identity of the spilled chemical.
-
Isolate: Secure the area to prevent entry.
-
Do Not Attempt to Clean: A major spill requires a professional response.
First Aid Measures
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6][17]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and running water.[3][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[4][7]
By integrating these procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.
References
- Brompheniramine Maleate - Antibodies. (n.d.). CHEMWATCH.
- EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. (n.d.). Foley & Lardner LLP.
- Brompheniramine maleate Safety Data Sheet. (2024, November 13). LGC.
- SAFETY DATA SHEET - BROMPHENIRAMINE MALEATE, USP. (2021, April 5). Spectrum Chemical.
- Brompheniramine maleate - SAFETY DATA SHEET. (2024, February 24). Fisher Scientific.
- Update on pharmaceutical waste disposal regulations. (n.d.). Ovid.
- Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services.
- Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services.
- MATERIAL SAFETY DATA SHEETS BROMPHENIRAMINE MALEATE. (n.d.). Cleanchem Laboratories.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. (n.d.). Benchchem.
- Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
- Brompheniramine maleate-SDS. (2023, December 8). MedChemExpress.
- SAFETY DATA SHEET - Brompheniramine maleate. (2025, December 24). Fisher Scientific.
- Laboratory chemical waste. (n.d.). Water Corporation.
- DEUTERIUM - SAFETY DATA SHEET. (2015, April 10). Airgas.
- Disposal of deuterium (D₂). (n.d.). Synergy Recycling.
- How Laboratory Waste Management Affects Sustainability. (2025, October 1). MSE Supplies.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- DEUTERIUM (D, 99.8%) (D2,99.6%+HD,0.4%) Safety Data Sheet. (n.d.). Cambridge Isotope Laboratories.
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. (2025, December). BenchChem.
- Safety Data Sheet - Brompheniramine maleate. (n.d.). LKT Laboratories, Inc.
Sources
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.be [fishersci.be]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. fishersci.com [fishersci.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. republicservices.com [republicservices.com]
- 11. epa.gov [epa.gov]
- 12. ovid.com [ovid.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. Laboratory chemical waste [watercorporation.com.au]
- 16. isotope.com [isotope.com]
- 17. spectrumrx.com [spectrumrx.com]
Personal Protective Equipment & Handling Guide: (S)-Brompheniramine-d6 (Maleate)
Document Control:
-
Applicability: Laboratory Research & Development
-
Compound Class: Deuterated Antihistamine Salt (Halogenated)
-
Risk Level: Moderate to High (Potent Compound + Isotopic Integrity Sensitivity)
Executive Summary: Safety Meets Scientific Integrity
Handling (S)-Brompheniramine-d6 (maleate) requires a dual-focus approach. You are not only protecting yourself from a potent H1-receptor antagonist but also protecting the compound from isotopic degradation.
As the active (S)-enantiomer, this compound exhibits higher affinity for histamine receptors than the racemate, necessitating stricter exposure controls. Simultaneously, its deuterated nature (d6) makes it susceptible to H/D exchange (isotopic dilution) if exposed to ambient moisture, rendering expensive analytical standards useless.
Core Directive: Treat this substance as a Potent Compound (OEB 3) requiring containment, not just for safety, but to guarantee the reproducibility of your mass spectrometry data.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific threats posed by this molecule.
| Hazard Category | Classification | Critical H-Codes | Scientific Context |
| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed | High affinity for H1 receptors; accidental ingestion of dust can cause sedation, anticholinergic effects, or arrhythmias. |
| Irritation | Skin/Eye (Category 2/2A) | H315, H319: Causes irritation | The maleate salt form is acidic in solution and abrasive as a solid. |
| Target Organ | CNS / Respiratory | H335, H336: Resp. irritation, Drowsiness | Inhalation of dust is the primary exposure vector in the lab. |
| Chemical | Halogenated / Isotopic | N/A | Contains Bromine (Br) and Deuterium (D). Hygroscopic: Moisture ruins isotopic purity. |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for handling pure powdered standards of potent enantiomers. Use the following Enhanced PPE Protocol .
Zone 1: Primary Barrier (The User)
| Component | Specification | Rationale |
| Respiratory | N95 (Minimum) or P100 | Critical: Prevents inhalation of airborne particulates during weighing. If a fume hood is unavailable, a PAPR is required. |
| Eyes | Chemical Splash Goggles | Safety glasses are inadequate for fine powders that can drift around side shields. |
| Hands (Inner) | Nitrile (4 mil) | Acts as a second skin. Taped to lab coat cuffs to prevent wrist exposure. |
| Hands (Outer) | Nitrile (Extended Cuff, 6-8 mil) | Primary contact barrier. Change immediately upon visible contamination.[1] |
| Body | Tyvek® Lab Coat / Sleeve Covers | Disposable sleeve covers are mandatory to prevent powder accumulation on fabric lab coat cuffs. |
Zone 2: Secondary Barrier (The Environment)
-
Engineering Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun. Static charge can cause the lightweight deuterated powder to "jump," leading to loss of expensive material and potential exposure.
Operational Workflow: Safe Handling Protocol
This workflow integrates safety with isotopic preservation.
Phase A: Pre-Operational Setup
-
Dehumidify: Ensure the room or storage box is low humidity (<40% RH). Moisture causes H/D exchange on labile sites (though C-D bonds are stable, the maleate salt can absorb water).
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation, which ruins the standard.
Phase B: Active Handling (Weighing & Solubilization)
-
Step 1: Don full PPE (Double gloves, N95, Goggles).
-
Step 2: Place a black anti-static mat in the fume hood. (Black provides contrast to see white powder spills).
-
Step 3: Open vial inside the hood.
-
Step 4: Use a disposable anti-static spatula. Do not use metal spatulas that may introduce trace ions interfering with LC-MS.
-
Step 5: Solubilize immediately. Once weighed, dissolve the solid in the target solvent (e.g., Methanol-d4 or DMSO) to lock in the material and prevent dust generation.
Phase C: Decontamination
-
Wipe the balance and surrounding area with a 10% surfactant solution (e.g., Decon 90) followed by Ethanol.
-
Do NOT use compressed air to clean the balance; this aerosolizes the drug. Use a HEPA vacuum or wet wipe.
Visual Workflow: Safe Handling Logic
Figure 1: Step-by-step workflow for handling high-value deuterated standards, prioritizing moisture control and dust containment.
Waste Disposal & Emergency Procedures
Disposal Protocol
Because this compound contains Bromine (Br) , it cannot be treated as standard organic waste.
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Hazardous Solid Waste (labeled "Toxic, Halogenated").
-
Liquid Waste: Solutions must be disposed of in Halogenated Organic Solvent Waste containers.
-
Critical: Do not mix with non-halogenated waste streams; this increases disposal costs and complicates incineration.
-
-
Rinsate: The first three rinses of any glassware used must be collected as halogenated waste.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, support respiration. Alert: (S)-Brompheniramine is a potent sedative; monitor for loss of consciousness.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents (increases dermal absorption).
-
Spill Cleanup:
-
Evacuate immediate area if dust is airborne.[2]
-
Don N95/P100 and double gloves.
-
Cover spill with wet paper towels (to suppress dust).
-
Wipe up and place in halogenated solid waste.
-
Visual Decision Tree: Waste Segregation
Figure 2: Waste segregation logic ensuring compliance with EPA/RCRA regulations for halogenated compounds.
References
-
Occupational Safety and Health Administration (OSHA). (2016). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (2024). Brompheniramine Maleate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
